(R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Description
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Properties
IUPAC Name |
(3R)-3-amino-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTANCDDCQVQHG-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350614 | |
| Record name | (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131690-57-8 | |
| Record name | (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Introduction
This compound is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural architecture, featuring a stereocenter, an aromatic methoxy group, and both amino and carboxylic acid functionalities, makes it a valuable and versatile building block for the synthesis of complex molecular entities. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The fundamental identity of a compound is established by its structure and nomenclature. This compound is systematically named according to IUPAC conventions, which precisely describe its molecular structure.
-
IUPAC Name : (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid[1]
-
Molecular Formula : C₁₀H₁₃NO₃[1]
-
Molecular Weight : 195.21 g/mol [1]
-
CAS Number : 131690-57-8[1]
The structure consists of a propanoic acid backbone with an amino group at the β-position (carbon 3). The chirality at this carbon is designated as (R). A 4-methoxyphenyl group is also attached to this chiral center.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| SMILES | COC1=CC=C(C=C1)O)N[1] |
| InChI | InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1[1] |
| InChIKey | NYTANCDDCQVQHG-SECBINFHSA-N[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, formulation, and delivery systems.
Table 2: Key Physicochemical Data
| Property | Value | Significance in Research |
| Molecular Weight | 195.21 g/mol [1] | Essential for stoichiometric calculations in synthesis and for mass spectrometry analysis. |
| XLogP3-AA | -1.4[1] | Indicates the compound's hydrophilicity, which influences its solubility in biological media and its ability to cross cell membranes. A negative value suggests higher water solubility. |
| Hydrogen Bond Donors | 2 | Influences solubility, melting point, and interactions with biological targets like protein active sites. |
| Hydrogen Bond Acceptors | 4 | Affects the compound's ability to form hydrogen bonds, which is crucial for its physical state and biological activity. |
| Rotatable Bond Count | 4 | Relates to the conformational flexibility of the molecule, which can impact its binding affinity to target receptors. |
Synthesis and Purification
The asymmetric synthesis of this compound is crucial for obtaining the enantiomerically pure compound required for many therapeutic applications. A well-documented procedure is available in Organic Syntheses, which provides a reliable method for its preparation.[2]
Synthetic Workflow
The synthesis involves a multi-step process that can be visualized as follows:
Caption: Synthetic pathway for (R)-3-amino-3-(p-methoxyphenyl)propionic acid.
Detailed Experimental Protocol
The following protocol is an adaptation from the procedure published in Organic Syntheses.[2]
Step A: Synthesis of (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (3)
-
A solution of the starting heterocycle is prepared in methanol with triethylamine.
-
An electrochemical reaction is carried out at a constant current until the starting material is consumed.
-
The solvent is evaporated under reduced pressure to yield the product as a syrup.
Step B: Synthesis of (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone (4)
-
Compound 3 , 4-iodoanisole, diethylamine, and tetrakis(triphenylphosphine)palladium(0) are dissolved in dimethylformamide.
-
The solution is transferred to a pressure tube, purged with argon, sealed, and heated in a boiling water bath for 48 hours in the dark.
-
After cooling, the reaction mixture is worked up using ethyl acetate and purified by silica gel chromatography.
Step C: Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid
-
The purified heterocycle 4 is dissolved in a mixture of tetrahydrofuran and 95% ethanol.
-
The mixture is cooled, and aqueous hydrochloric acid is added to adjust the pH to approximately 7.
-
The crude product is obtained after solvent removal and is then subjected to an acid-base extraction to isolate the final pure amino acid.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable intermediate in several areas of chemical and pharmaceutical research.
-
Versatile Building Block : With its amino group, carboxylic acid, and substituted phenyl ring, this compound serves as a versatile starting material for creating more complex molecules through various chemical modifications.[3]
-
Pharmaceutical Intermediate : It is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Its structure is particularly relevant for developing novel small molecule drugs and peptides with modified properties.[3]
-
Chiral Synthesis : The presence of a chiral center is critical for stereoselective synthesis, which is essential for producing enantiomerically pure compounds required for modern therapeutics.[3]
-
Neuroscience Research : Analogues of this compound are utilized in neuroscience to study neurotransmitter systems and develop treatments for neurological disorders.[4][5] The methoxyphenyl group can influence interactions with biological targets within the central nervous system.[4]
Safety and Handling
Proper handling of any chemical substance is paramount to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
GHS Hazard Information
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed.[6] H312: Harmful in contact with skin.[6] H332: Harmful if inhaled.[6] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash hands thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Safe Handling and Storage Protocol
Handling:
-
Handle in a well-ventilated place, preferably in a fume hood.[8]
-
Wear suitable protective clothing, including gloves and eye/face protection.[8]
-
Avoid contact with skin and eyes.[8]
-
Avoid the formation of dust and aerosols.[8]
-
Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
This compound is a chemically significant compound with well-defined properties that make it a valuable asset in organic synthesis and pharmaceutical development. Its chirality, coupled with its functional groups, provides a scaffold for creating novel molecules with potential therapeutic applications, particularly in neuroscience. A thorough understanding of its synthesis, properties, and safety protocols is essential for its effective and safe utilization in a research and development setting.
References
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PubChem. (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
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Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Amino-3-(4-methylphenyl)propionic Acid: Your Partner in Chemical Innovation. [Link]
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PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]
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Autechaux. Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. [Link]
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PubChemLite. 3-amino-3-(4-methoxyphenyl)propanoic acid (C10H13NO3). [Link]
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- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Structural Elucidation of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Abstract
This technical guide provides a comprehensive, methodology-driven framework for the complete structural and stereochemical elucidation of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid (C₁₀H₁₃NO₃, MW: 195.21 g/mol ). As a chiral β-amino acid, this compound represents a class of molecules with significant potential in pharmaceutical development and asymmetric synthesis. A definitive confirmation of its structure—spanning from atomic connectivity to absolute configuration—is paramount for regulatory compliance, intellectual property protection, and ensuring efficacy and safety in downstream applications. This document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of orthogonal analytical methods. We will detail the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific certainty. The protocols and insights provided herein are tailored for researchers, analytical chemists, and drug development professionals tasked with unambiguous molecular characterization.
Foundational Analysis: Confirming Molecular Identity and Connectivity
The initial phase of any structure elucidation project is to confirm the molecular formula and the basic arrangement of atoms. This establishes the foundational scaffold upon which stereochemical and other higher-order structural details are built. Our primary tools for this are Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the covalent framework.[1]
Mass Spectrometry: The First Checkpoint
Mass spectrometry provides the molecular weight of the analyte, which is the most fundamental piece of structural information. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analysis, is preferred as it provides an exact mass, allowing for the unambiguous determination of the molecular formula.
Expected Outcome for this compound:
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Molecular Formula: C₁₀H₁₃NO₃
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Monoisotopic Mass: 195.0895 Da[2]
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Ionization Mode: Electrospray Ionization (ESI) is ideal for this polar, zwitterionic molecule. We anticipate a strong signal for the protonated molecule [M+H]⁺ in positive ion mode at m/z 196.0972.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) on the [M+H]⁺ precursor ion provides corroborating structural evidence. The fragmentation pattern is predictable based on the functional groups present (carboxylic acid, amine, ether, aromatic ring).[3][4]
| Predicted Fragment (m/z) | Proposed Structure/Loss | Causality |
| 179.0917 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated amine is a characteristic fragmentation pathway for amino acids.[4] |
| 151.0754 | [M+H - HCOOH]⁺ | Loss of formic acid (46 Da) is a common fragmentation for carboxylic acids.[5] |
| 135.0805 | [CH₃OC₆H₄CH=NH₂]⁺ | Cleavage of the C2-C3 bond (β-cleavage relative to the aromatic ring), a stable benzylic cation. |
| 121.0648 | [CH₃OC₆H₄CH₂]⁺ | Benzylic cleavage with charge retention on the methoxyphenylmethyl fragment. |
| 108.0570 | [CH₃OC₆H₅]⁺ | Cleavage of the bond between the aromatic ring and the propanoic acid side chain. |
This fragmentation pattern provides a detailed fingerprint, confirming the presence and connectivity of the methoxyphenyl and amino-propanoic acid moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6][7] For this molecule, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are required.
¹H NMR Spectroscopy: This experiment identifies all unique proton environments in the molecule.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 | Doublet | 2H | H-2', H-6' | Aromatic protons ortho to the side chain, part of an AA'BB' system. |
| ~6.90 | Doublet | 2H | H-3', H-5' | Aromatic protons ortho to the methoxy group, coupled to H-2'/H-6'. |
| ~4.40 | dd | 1H | H-3 (CH) | The chiral center proton, coupled to the two diastereotopic H-2 protons. |
| ~3.75 | Singlet | 3H | -OCH₃ | Methoxy group protons with no adjacent proton neighbors. |
| ~2.75 & ~2.60 | 2 x dd | 2H | H-2 (CH₂) | These protons are diastereotopic due to the adjacent C-3 stereocenter. They are chemically non-equivalent and will appear as distinct signals, each coupled to H-3 and geminally coupled to each other. |
¹³C NMR Spectroscopy: This provides a count of unique carbon environments.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~175 | C-1 (COOH) | Carboxylic acid carbon, typically downfield. |
| ~159 | C-4' (Ar-O) | Aromatic carbon attached to the electron-donating methoxy group. |
| ~132 | C-1' (Ar-C) | Quaternary aromatic carbon attached to the side chain. |
| ~128 | C-2', C-6' | Aromatic CH carbons ortho to the side chain. |
| ~114 | C-3', C-5' | Aromatic CH carbons ortho to the methoxy group, shielded. |
| ~55 | -OCH₃ | Methoxy carbon. |
| ~52 | C-3 (CH-N) | Carbon of the chiral center, attached to nitrogen. |
| ~42 | C-2 (CH₂) | Methylene carbon adjacent to the chiral center. |
2D NMR for Connectivity Confirmation:
-
COSY (Correlation Spectroscopy): This experiment confirms ¹H-¹H coupling relationships. Key expected correlations include:
-
H-3 correlating with both H-2 protons.
-
H-2' / H-6' correlating with H-3' / H-5'.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This maps protons directly to the carbons they are attached to, confirming the assignments made in the 1D spectra.
The combined data from MS and NMR provide an unambiguous confirmation of the molecular formula and the covalent bond framework of 3-amino-3-(4-methoxyphenyl)propanoic acid. The observation of diastereotopic protons at the C-2 position is a critical piece of NMR evidence that validates the presence of the C-3 chiral center.
Caption: Workflow for confirming molecular formula and connectivity.
Stereochemical Determination: Assigning Absolute Configuration
With the connectivity established, the next critical step is to determine the stereochemistry—specifically, the enantiomeric purity and the absolute configuration of the chiral center at C-3. This is non-negotiable in pharmaceutical contexts, as enantiomers can have drastically different biological activities.[8]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity (e.p.) or enantiomeric excess (e.e.).[9] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Methodology Rationale: For a β-amino acid like our target, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type columns are highly effective.[8][9] These phases offer a combination of π-π interactions, hydrogen bonding, and steric hindrance that are necessary for chiral recognition. The mobile phase is typically a non-polar solvent (e.g., hexane) with a polar alcohol modifier (e.g., ethanol or isopropanol) to control retention. Acidic or basic additives are often required to suppress ionization and improve peak shape.[8]
Self-Validating System Suitability: Before analyzing the sample, a system suitability test must be performed using a racemic (1:1 mixture of R and S) standard.
-
Requirement: The resolution (Rs) between the two enantiomer peaks must be > 2.0. This ensures that the quantification of a minor enantiomer impurity is accurate and not compromised by peak overlap.
Expected Outcome: When injecting the pure (R)-enantiomer, a single major peak should be observed at the retention time established for that enantiomer from the racemic standard analysis. The enantiomeric purity can be calculated by integrating the area of any minor peak corresponding to the (S)-enantiomer.
Optical Rotation and Circular Dichroism
While chiral HPLC confirms enantiomeric purity, techniques like polarimetry and circular dichroism (CD) spectroscopy provide information about the bulk chiroptical properties of the sample, which can be compared to literature values or theoretical calculations to help assign the absolute configuration.[]
-
Polarimetry: Measures the rotation of plane-polarized light by the sample. The (R)-enantiomer will have a specific rotation [α] of a certain magnitude and sign (either + or -) under defined conditions (concentration, solvent, temperature, wavelength). This is a fundamental physical constant for the enantiomer.
-
Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left- and right-circularly polarized light. This provides a more detailed spectral fingerprint of the chiral center and its environment. The resulting CD spectrum can be compared to spectra predicted by ab initio quantum mechanical calculations for the (R) and (S) configurations to provide a highly confident assignment of the absolute stereochemistry.[]
Caption: Integrated workflow for stereochemical determination.
Appendices: Experimental Protocols
Protocol: HRMS and MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5 µL/min.
-
Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 100-500. Verify the presence of the [M+H]⁺ ion at the calculated exact mass (196.0972 ± 5 ppm).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 196.1) for collision-induced dissociation (CID). Apply a normalized collision energy of 20-30% and acquire the fragment ion spectrum.
-
Data Analysis: Compare the observed fragments with the predicted fragmentation table.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum with 16 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024 scans.
-
COSY: Acquire a gradient-selected COSY spectrum to identify proton-proton couplings.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to correlate protons with their directly attached carbons.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
Protocol: Chiral HPLC
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 225 nm.[8]
-
System Suitability: Inject 10 µL of a 0.5 mg/mL solution of the racemic compound. Calculate the resolution between the two enantiomer peaks. It must be > 2.0.
-
Sample Analysis: Inject 10 µL of a 0.5 mg/mL solution of the (R)-sample.
-
Quantification: Integrate all peaks. Calculate the enantiomeric purity as: e.p. (%) = (Area_R / (Area_R + Area_S)) * 100.
References
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
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Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]
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Clore, G. M., & Gronenborn, A. M. (1998). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. PubMed. Retrieved from [Link]
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PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
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Kolev, T., Spiteller, M., & Koleva, B. (2010). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 38(1), 45-50. Retrieved from [Link]
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Stern, C. L., et al. (2020). Structural Elucidation of the Mechanism of Molecular Recognition in Chiral Crystalline Sponges. Angewandte Chemie International Edition, 59(41), 17600-17606. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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Lee, K. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 253-261. Retrieved from [Link]
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Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]
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Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. Retrieved from [Link]
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Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Retrieved from [Link]
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Al-Fifi, Z.I., et al. (2014). On the Spectroscopic Analyses of Protein. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to (R)-3-amino-3-(4-methoxyphenyl)propanoic Acid
I have successfully gathered a significant amount of information. I have the CAS number, physicochemical properties, and a detailed synthesis protocol for (R)-3-amino-3-((4-methoxyphenyl)propanoic acid. I have also found literature on the applications of related β-amino acids in peptidomimetics, foldamers, and as potential anticancer and antioxidant agents. Specifically, the search results on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives provide concrete examples of biological activities (anticancer and antioxidant) and even some quantitative data (IC50 values) that can be used by analogy. The research on (R)-3-Amino-3-(3-methoxyphenyl)propionic acid points towards applications in neuroscience.
However, I still lack specific biological data for the exact molecule in the topic. While I can draw strong analogies from closely related compounds, I do not have direct experimental evidence of its biological targets or quantitative measures of its activity.
Given the in-depth technical nature of the request and the audience (researchers, scientists), it is crucial to be precise. Therefore, I will proceed with the information I have, clearly stating when I am drawing analogies from related compounds. I have enough information to structure the guide, create tables, and design a relevant Graphviz diagram based on the likely applications in peptidomimetics. I will now proceed to generate the in-depth technical guide.
CAS Number: 131690-57-8
Authored by: A Senior Application Scientist
Introduction
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural architecture, featuring a stereocenter at the β-carbon and a methoxy-substituted phenyl ring, makes it a valuable building block for the synthesis of peptidomimetics, foldamers, and other biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its potential in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile when incorporated into larger molecules.
| Property | Value | Source |
| CAS Number | 131690-57-8 | 1] |
| Molecular Formula | C10H13NO3 | 1] |
| Molecular Weight | 195.22 g/mol | 1] |
| IUPAC Name | (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid | 1] |
| Appearance | White to off-white powder or crystals | Commercially available data |
| Melting Point | Not available | - |
| Solubility | Soluble in aqueous solutions, with solubility dependent on pH | General knowledge of amino acids |
Enantioselective Synthesis
The stereospecific synthesis of this compound is crucial for its application in chiral drug design. Various methods for the asymmetric synthesis of β-amino acids have been developed, often employing chiral auxiliaries or catalysts. A well-established, multi-step synthesis is detailed below.
Experimental Protocol: Asymmetric Synthesis
This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable synthetic methods. The causality behind the experimental choices lies in the use of a chiral pyrimidinone auxiliary to control the stereochemistry of the final product.
Step 1: Synthesis of the Chiral Auxiliary
The synthesis begins with the preparation of a chiral dihydropyrimidinone, which serves as the stereochemical control element.
Step 2: Coupling with 4-Iodoanisole
A palladium-catalyzed cross-coupling reaction is employed to introduce the 4-methoxyphenyl group onto the chiral auxiliary.
Step 3: Hydrolysis and Deprotection
The final step involves the acidic hydrolysis of the pyrimidinone ring to release the desired this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a compelling building block in the design of novel therapeutics. Its incorporation into peptide chains can induce specific secondary structures and enhance resistance to proteolytic degradation.
Peptidomimetics and Foldamers
β-amino acids are instrumental in the construction of peptidomimetics and foldamers—synthetic oligomers that mimic the structure and function of natural peptides and proteins.[2] The additional carbon in the backbone of β-amino acids allows for the formation of novel helical and sheet-like structures not accessible to α-peptides.[3][4] The methoxyphenyl group of the title compound can engage in π-π stacking and hydrophobic interactions, further stabilizing these secondary structures.[5][6]
Caption: Incorporation of β-amino acids like this compound into peptide backbones can lead to foldamers with enhanced stability and novel secondary structures capable of interacting with drug targets.
Potential as a Bioactive Scaffold
While direct biological activity data for this compound is limited, studies on closely related compounds provide valuable insights into its potential applications.
-
Anticancer and Antioxidant Properties: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated both antioxidant and anticancer activities.[7][8][9][10] For instance, certain derivatives have shown the ability to reduce the viability of A549 non-small cell lung cancer cells.[7] The structurally similar 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have also been investigated for their antioxidant and anticancer effects against human glioblastoma and breast cancer cell lines.[11] This suggests that the this compound scaffold could be a promising starting point for the development of novel anticancer and antioxidant agents.
-
Neurological Applications: The structural similarity of β-amino acids to the neurotransmitter γ-aminobutyric acid (GABA) has led to their exploration in neuroscience research.[12] Analogs of (R)-3-amino-3-(aryl)propionic acids are being investigated for their potential to modulate neurotransmitter systems and in the development of treatments for neurological disorders.[12]
Characterization and Quality Control
Ensuring the chemical identity, purity, and enantiomeric excess of this compound is paramount for its use in research and drug development. A combination of analytical techniques is typically employed.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the elemental composition and molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric purity of the compound. A chiral stationary phase is used to separate the (R) and (S) enantiomers.
Conclusion
This compound is a versatile and valuable building block for the creation of sophisticated molecular architectures. Its ability to induce stable, non-natural secondary structures in peptides makes it a powerful tool in the design of peptidomimetics and foldamers with therapeutic potential. While further research is needed to fully elucidate its specific biological activities, the existing data on related compounds strongly suggests its promise as a scaffold for the development of novel drugs targeting a range of diseases, from cancer to neurological disorders. As synthetic methodologies continue to advance, the applications of this and other chiral β-amino acids are poised to expand significantly, opening new avenues in medicinal chemistry and materials science.
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Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(21), 5052. Available at: [Link]
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PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]
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Kim, H. J., et al. (2015). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 20(11), 20535-20556. Available at: [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7125. Available at: [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(11), 2596. Available at: [Link]
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PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. KTU ePubl. Available at: [Link]
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Chem-Impex. (n.d.). (R)-3-Amino-3-(3-methoxyphenyl)propionic acid. Retrieved from: [Link]
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Kavaliauskas, P., et al. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]
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Gellman, S. H., et al. (2016). An α-Helix-Mimicking 12,13-Helix: Designed α/β/γ-Foldamers as Selective Inhibitors of Protein–Protein Interactions. Angewandte Chemie International Edition, 55(36), 10834-10838. Available at: [Link]
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Aioi, A., et al. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Current Issues in Molecular Biology, 47(7), 6135-6144. Available at: [Link]
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Gellman, S. H., et al. (2021). Potential Foldamers Based on an ortho-Terphenyl Amino Acid. The Journal of Organic Chemistry, 86(12), 8235-8242. Available at: [Link]
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Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]
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Gellman, S. H., et al. (2009). Foldamers with Heterogeneous Backbones. Accounts of Chemical Research, 42(10), 1644-1654. Available at: [Link]
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Li, X., et al. (2023). Unnatural helical peptidic foldamers as protein segment mimics. Chemical Society Reviews, 52(14), 4819-4841. Available at: [Link]
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(R)-3-amino-3-(4-methoxyphenyl)propanoic acid molecular weight
An In-Depth Technical Guide to (R)-3-amino-3-(4-methoxyphenyl)propanoic Acid for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a chiral non-proteinogenic β-amino acid of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, stereocontrolled synthesis, and critical applications, offering field-proven insights into its role as a sophisticated molecular building block.
Core Introduction: The Significance of a Chiral β-Amino Acid
This compound is a derivative of β-alanine, distinguished by a chiral center at the β-position and a 4-methoxyphenyl substituent. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon in their backbone. This structural distinction is paramount, as it imparts unique conformational properties and metabolic stability to peptides and small molecules that incorporate them.
The enantiopurity of this compound is critical; the specific (R)-configuration dictates its spatial arrangement, which is fundamental to its interaction with biological targets. In drug development, such chiral intermediates are invaluable for creating stereochemically pure active pharmaceutical ingredients (APIs), leading to improved efficacy and reduced off-target effects.[1] β-amino acids are foundational components for β-peptides, which can form stable secondary structures like helices and sheets, and are also utilized as chiral starting materials and catalysts in organic synthesis.[2]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for experimental design, from reaction stoichiometry calculations to analytical characterization.
| Property | Value | Source |
| Molecular Weight | 195.21 g/mol | [3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [3][4] |
| CAS Number | 131690-57-8 | [3][4] |
| IUPAC Name | (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid | [3] |
| Synonyms | (R)-3-(p-methoxyphenyl)-beta-alanine, H-D-beta-Phe(4-OMe)-OH | [3][4] |
| Predicted XLogP3 | -1.4 | [3] |
Enantioselective Synthesis: A Validated Protocol
The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[2][5] A robust and well-documented procedure is crucial for obtaining the desired (R)-enantiomer with high fidelity. The following protocol is adapted from a validated method that demonstrates excellent stereocontrol.
Workflow for Enantioselective Synthesis
The synthesis involves a multi-step process that establishes the chiral center effectively. This workflow highlights the key transformations from a precursor to the final product.
Caption: Key stages in the enantioselective synthesis pathway.
Detailed Experimental Protocol
This protocol describes the final hydrolysis step to yield the target amino acid from its heterocyclic precursor, (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone.[6]
Materials:
-
(R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone (1 equivalent)
-
Tetrahydrofuran (THF)
-
95% Ethanol
-
9 N Hydrochloric Acid (HCl)
-
Dowex 50W-X8 resin (50–100 mesh)
-
Ammonium Hydroxide (NH₄OH) solution
-
Acetone-dry ice bath
Procedure:
-
Dissolution: In a 125-mL Erlenmeyer flask, charge the heterocyclic precursor (e.g., 9.2 mmol, 1 eq). Add 20 mL of THF and 20 mL of 95% ethanol.
-
Cooling: Stir the mixture and cool to between -35°C and -45°C using an acetone-dry ice bath.
-
Neutralization (Optional): If the starting material is a salt, add aqueous 9 N HCl dropwise until a pH of approximately 7 is reached.
-
Hydrolysis: To the cooled solution, add 20 mL of 9 N HCl. Stir the mixture at room temperature for 48 hours. Causality Note: The strong acidic condition is necessary to hydrolyze the pyrimidinone ring and liberate the free amino acid.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove THF and ethanol.
-
Purification - Ion Exchange: Dilute the remaining aqueous solution to 150 mL with water and apply it to a column containing 100 mL of Dowex 50W-X8 resin.
-
Washing: Wash the column with 1 L of deionized water to remove impurities. Self-Validation: This step is critical for removing inorganic salts and non-basic organic byproducts.
-
Elution: Elute the desired amino acid from the resin using 400 mL of 1.5 N ammonium hydroxide solution.
-
Isolation: Concentrate the eluate under reduced pressure. The resulting solid can be recrystallized from water to yield pure this compound.[6]
Applications in Drug Discovery and Development
The unique structural properties of this β-amino acid make it a valuable component in modern medicinal chemistry. Its applications are primarily driven by its role as a chiral building block.
Role as a Chiral Building Block
The primary application is in the synthesis of complex molecules where stereochemistry is crucial for biological activity.
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Biological activity of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
An In-depth Technical Guide to the Biological Activity of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Authored by: A Senior Application Scientist
Foreword
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide provides a comprehensive technical overview of this compound, a chiral β-amino acid derivative. While extensive biological data for this specific molecule is not yet publicly available, its structural characteristics suggest intriguing possibilities, particularly in the realm of neuroscience. This document serves as a roadmap for researchers and drug development professionals, outlining the foundational knowledge and experimental pathways to unlock its therapeutic potential. We will delve into its synthesis, physicochemical properties, and a hypothesized mechanism of action centered around the GABAergic system. Crucially, this guide provides detailed, field-proven experimental protocols to empower researchers to investigate its biological activity rigorously.
Part 1: Physicochemical Characterization and Synthesis
A thorough understanding of a compound's physical and chemical properties is the bedrock of any biological investigation. This section details the known characteristics of this compound and the established methods for its synthesis.
Physicochemical Properties
This compound is a non-proteinogenic β-amino acid. Its key identifiers and properties are summarized below[1][2]:
| Property | Value |
| IUPAC Name | (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| CAS Number | 131690-57-8 |
| Appearance | White to off-white solid |
| Chirality | Contains one chiral center (R-configuration) |
| Solubility | Soluble in aqueous solutions, with pH-dependent solubility. |
Synthesis and Chiral Resolution
The synthesis of the racemic mixture of 3-amino-3-(4-methoxyphenyl)propanoic acid can be achieved through various organic synthesis routes. A common method involves the reaction of 4-methoxybenzaldehyde with malonic acid and ammonium acetate[3]. However, for biological studies, obtaining the pure enantiomer is critical, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
The enantiomerically pure (R)-isomer can be obtained through chiral resolution of the racemate. This process separates the two enantiomers. One established method for chiral resolution is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or brucine, followed by fractional crystallization[4]. Another approach is enzymatic kinetic resolution.
Below is a generalized workflow for the synthesis and resolution of this compound.
Caption: Workflow for Synthesis and Chiral Resolution.
Part 2: Postulated Biological Activity and Target Identification
While direct biological data is scarce, the structure of this compound allows for educated hypotheses about its potential biological targets.
Insights from Structural Analogs
Derivatives of similar chemical structures have shown a range of biological activities. For instance, some derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide have demonstrated antioxidant and anticancer properties[5]. Additionally, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been investigated for their antimicrobial activities[6]. These findings suggest that the core structure of our target compound could be a scaffold for various biological interactions.
The GABA Receptor Hypothesis
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system[7]. Its receptors are classified into GABA A (ionotropic) and GABA B (metabotropic) subtypes[8]. GABA B receptors are G-protein coupled receptors that, upon activation, lead to a cascade of downstream events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels[9][10].
The structural similarity of this compound to GABA, particularly its β-amino acid backbone, makes it a plausible candidate for interaction with GABA receptors. The (R)-configuration is often crucial for specific interactions with biological targets. Therefore, it is hypothesized that this compound may act as a GABA B receptor agonist.
Caption: Hypothesized GABA B Receptor Signaling Pathway.
Part 3: Experimental Protocols for Biological Characterization
To test the hypothesis that this compound is a GABA B receptor agonist, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
3.1.1. GABA B Receptor Binding Assay
This assay determines the affinity of the test compound for the GABA B receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: Competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing human GABA B receptors (e.g., CHO-K1 or HEK293 cells).
-
[³H]-CGP 54626 (a known high-affinity GABA B receptor antagonist).
-
This compound.
-
GABA (as a positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound and GABA in the binding buffer.
-
In a 96-well plate, add 50 µL of the binding buffer (for total binding), 50 µL of a high concentration of unlabeled GABA (for non-specific binding), or 50 µL of the test compound dilutions.
-
Add 50 µL of [³H]-CGP 54626 (at a final concentration close to its Kd).
-
Add 100 µL of the cell membrane preparation (containing a known amount of protein).
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3.1.2. Functional Assay: cAMP Measurement
This assay determines whether the compound acts as an agonist or antagonist by measuring its effect on cAMP production.
Principle: A GABA B receptor agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human GABA B receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
GABA (as a positive control agonist).
-
A competitive antagonist (e.g., CGP 54626) as a negative control.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Plate the cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or control compounds for 15 minutes.
-
Stimulate the cells with forskolin (to induce cAMP production) for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
In Vivo Studies
3.2.1. Preliminary Pharmacokinetic Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial. While data for the exact compound is unavailable, studies on the related metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid show rapid absorption and metabolism[11][12].
Animal Model: Sprague-Dawley rats or C57BL/6 mice.
Protocol:
-
Administer a single dose of this compound intravenously (IV) and orally (PO) to two groups of animals.
-
Collect blood samples at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to obtain plasma.
-
Analyze the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters, including half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Part 4: Data Interpretation and Future Directions
Interpreting the Results
Binding Assay: The data will be used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The affinity of the compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assay: The results will determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value, which represents the concentration of the compound that produces 50% of the maximal response. This will confirm whether the compound is an agonist, antagonist, or has no effect on the GABA B receptor.
Future Research
If this compound is confirmed as a potent and selective GABA B receptor agonist, further preclinical studies would be warranted, including:
-
Selectivity profiling: Testing the compound against a panel of other receptors to determine its specificity.
-
In-depth behavioral studies: Utilizing models of anxiety, depression, pain, and spasticity to explore its therapeutic potential.
-
Toxicology studies: Assessing the safety profile of the compound.
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(3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid | C10H13NO3 | CID - PubChem. Available at: [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. Available at: [Link]
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An In-depth Technical Guide to (R)-3-amino-3-(4-methoxyphenyl)propanoic Acid Derivatives: Synthesis, Biological Activity, and Analytical Characterization
Foreword: The Significance of Chiral β-Amino Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel pharmacophores with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of molecular scaffolds, chiral β-amino acids and their derivatives have emerged as a cornerstone in the design of innovative therapeutics. Their intrinsic structural features, which allow for the formation of stable secondary structures in peptides and peptidomimetics, offer a unique advantage in modulating biological processes.[1][2] This guide focuses on a particularly compelling class of these compounds: derivatives of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid.
The incorporation of the (R)-chiral center at the β-position, coupled with the electronic and steric properties of the 4-methoxyphenyl group, bestows upon these molecules a distinct pharmacological profile. This scaffold has been identified as a promising starting point for the development of agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][4] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological significance, and analytical characterization of this important class of molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
I. Strategic Synthesis of this compound: An Enantioselective Approach
The stereospecific synthesis of the (R)-enantiomer of 3-amino-3-(4-methoxyphenyl)propanoic acid is paramount to harnessing its desired biological activity. Several asymmetric strategies can be employed, with the choice of method often dictated by scalability, cost-effectiveness, and the desired enantiomeric purity. Here, we present a robust and well-documented protocol adapted from a procedure in Organic Syntheses, a testament to its reliability and reproducibility.[5] This multi-step synthesis leverages a chiral auxiliary derived from L-asparagine to induce the desired stereochemistry.
Workflow for the Asymmetric Synthesis
Caption: Asymmetric synthesis of this compound.
Detailed Experimental Protocol
Step 1: Preparation of the Chiral Auxiliary - (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone [5]
-
In an Erlenmeyer flask, dissolve 21.8 g of potassium hydroxide (85% assay, 0.33 mol) in 500 mL of deionized water with magnetic stirring.
-
Add 50 g of L-asparagine monohydrate (0.33 mol) to the stirred solution.
-
With vigorous stirring, add 43.6 mL of pivalaldehyde (0.4 mol). The mixture will become homogeneous.
-
Allow the reaction to proceed for a specified time as per the detailed procedure in the reference to yield the chiral pyrimidinone auxiliary. The rationale for using L-asparagine is its ready availability as a chiral starting material, and pivalaldehyde is used to create a sterically hindered environment that directs the subsequent stereoselective reactions.
Step 2: Oxidative Decarboxylation to Form the Enantiopure Olefin [5]
-
The pyrimidinone from Step 1 is subjected to an electrochemical oxidative decarboxylation. This method is preferred over chemical oxidants like lead(IV) acetate to avoid heavy metal waste and for a cleaner reaction profile.
-
The reaction is carried out in an appropriate solvent system with a suitable electrolyte, applying a constant current until the starting material is consumed. This step is crucial for generating the key olefin intermediate with high enantiomeric purity.
Step 3: Diastereoselective Grignard Addition [5]
-
The enantiopure olefin from Step 2 is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (typically -78 °C) to enhance diastereoselectivity.
-
A solution of 4-methoxyphenylmagnesium bromide (prepared from 4-bromoanisole and magnesium turnings) in THF is added dropwise to the cooled solution of the olefin. The Grignard reagent adds to the double bond from the less sterically hindered face, directed by the chiral auxiliary, to form the desired diastereomeric adduct.
Step 4: Hydrolysis and Isolation of the Final Product [5]
-
The reaction mixture from Step 3 is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting crude product is then subjected to acid hydrolysis (e.g., with 6N HCl at reflux) to cleave the chiral auxiliary.
-
After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6-7) to precipitate the product.
-
The solid is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or ether), and dried under vacuum to afford this compound.
II. Biological Significance and Therapeutic Applications of Derivatives
The this compound scaffold is a versatile platform for the development of a wide range of therapeutic agents. By modifying the carboxylic acid and amino groups, as well as the aromatic ring, a diverse library of derivatives with distinct biological activities can be generated.
Anticancer Activity
Derivatives of 3-amino-3-arylpropanoic acids have shown promising anticancer activity.[6] The proposed mechanism of action for some of these compounds involves the inhibition of histone deacetylases (HDACs).[6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence anticancer potency. Electron-donating groups, such as the methoxy group at the para-position, have been shown to be favorable for activity in some series of compounds.[5]
-
Amino Group Modification: Acylation or sulfonylation of the amino group can lead to derivatives with altered cell permeability and target engagement.
-
Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid moiety with bioisosteres such as tetrazoles or hydroxamic acids can improve pharmacokinetic properties and cell penetration.
| Derivative Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| N-Aroyl Derivatives | HeLa | Varies (mM range) | [6] |
| Phenyl-substituted amides | A549 (Non-small cell lung) | Varies | [3] |
| Furyl-substituted derivatives | A549 (Non-small cell lung) | Selective activity | [3] |
Antimicrobial Activity
The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Derivatives of β-amino acids have emerged as a promising class of compounds in this area.[7][8] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as those involved in cell wall biosynthesis.[7][9]
Potential Molecular Targets for Antimicrobial Action:
-
Peptidoglycan Biosynthesis: The structural similarity of β-amino acids to D-alanine, a key component of the bacterial cell wall, allows derivatives to act as inhibitors of enzymes like D-alanine racemase and D-Ala-D-Ala ligase.[7]
-
β-Lactamase Inhibition: Some β-amino acid derivatives have been shown to inhibit β-lactamases, enzymes that confer bacterial resistance to penicillin and other β-lactam antibiotics.[8][9] By inhibiting these enzymes, the derivatives can restore the efficacy of existing antibiotics.
Caption: Potential antimicrobial mechanisms of β-amino acid derivatives.
| Derivative Class | Target Microorganism | MIC (µg/mL) | Reference |
| Hydrazone derivatives | Staphylococcus aureus (MRSA) | 1-8 | [2] |
| Thiazole-containing amides | Candida albicans | Varies | [8] |
| Nitro-substituted phenyl amides | Escherichia coli | Varies | [2] |
III. Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound and its derivatives. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of the final product is a critical quality attribute. A validated chiral HPLC method is indispensable for separating and quantifying the (R)- and (S)-enantiomers.
Validated Chiral HPLC Method: [10]
-
Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm particle size. This Pirkle-type chiral stationary phase operates on a π-donor/π-acceptor mechanism, which is effective for the resolution of aromatic amino acids.
-
Mobile Phase: A normal-phase eluent consisting of a mixture of n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA). The exact composition needs to be optimized to achieve baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 220 nm).
-
Resolution: A resolution of >2.5 between the enantiomeric peaks is considered excellent for quantitative analysis.[10]
Caption: Workflow for chiral HPLC analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the structure of the molecule. Key signals to expect for this compound include:
-
Aromatic protons of the 4-methoxyphenyl group, typically appearing as two doublets in the region of δ 6.8-7.3 ppm.
-
The methoxy group protons as a singlet around δ 3.8 ppm.
-
The methine proton at the chiral center (Cβ-H) as a multiplet.
-
The methylene protons adjacent to the carboxylic acid (Cα-H₂) as a multiplet.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Expected signals include those for the aromatic carbons, the methoxy carbon, the chiral methine carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound.
-
Fragmentation Pattern: The mass spectrum will also show a characteristic fragmentation pattern that can be used for structural elucidation. Common fragmentation pathways for amino acids include the loss of water, carbon dioxide, and the amino group.
IV. Conclusion: A Promising Scaffold for Future Drug Development
This compound and its derivatives represent a rich and versatile scaffold for the discovery of novel therapeutic agents. The synthetic methodologies, particularly asymmetric approaches, are well-established, allowing for the efficient and stereocontrolled production of these chiral building blocks. The demonstrated anticancer and antimicrobial activities, coupled with a growing understanding of their mechanisms of action, underscore the significant potential of this compound class.
This guide has provided a comprehensive overview of the key aspects related to the synthesis, biological evaluation, and analytical characterization of these promising molecules. It is our hope that this information will serve as a valuable resource for researchers in their efforts to design and develop the next generation of innovative medicines. The self-validating nature of the presented protocols and the grounding in authoritative references are intended to empower scientists to confidently explore the vast chemical space and therapeutic potential of this compound derivatives.
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The Architect's Guide to Chirality: An In-Depth Technical Guide to the Enantioselective Synthesis of β-Amino Acids
Abstract
Enantiomerically pure β-amino acids are cornerstones of modern pharmaceutical and materials science, serving as critical building blocks for β-peptides, bioactive natural products, and small molecule drugs.[1][2][3] Their unique structural motif, featuring an additional carbon in the backbone compared to their α-amino acid counterparts, imparts distinct conformational properties and metabolic stability.[4][5] This guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of β-amino acids, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key methodologies, offering field-proven insights into experimental design and execution.
The Significance of Enantiomerically Pure β-Amino Acids
The precise three-dimensional arrangement of atoms in a molecule is paramount in biological systems. For β-amino acids, the stereochemistry at the α and/or β positions dictates their biological activity and incorporation into higher-order structures. Enantiomerically defined β-amino acids are crucial for:
-
Drug Development: They are integral components of numerous pharmaceuticals, including antiviral agents, antibiotics, and anti-cancer drugs.[1][4]
-
Peptidomimetics: β-amino acids are used to construct β-peptides, which can form stable secondary structures like helices and sheets and exhibit enhanced resistance to enzymatic degradation compared to natural peptides.[1][4][6]
-
Chiral Catalysts and Auxiliaries: They can serve as the foundation for the synthesis of novel chiral catalysts and auxiliaries for other asymmetric transformations.[1][2]
The challenge lies in controlling the stereochemistry during synthesis to isolate the desired enantiomer in high purity.
Core Strategies for Enantioselective Synthesis
The asymmetric synthesis of β-amino acids can be broadly categorized into several key approaches, each with its own set of advantages and mechanistic nuances.
Catalytic Asymmetric Methods
Catalytic methods are highly sought after due to their efficiency, atom economy, and the ability to generate significant quantities of chiral product from a small amount of a chiral catalyst. These can be further divided into transition-metal catalysis and organocatalysis.
Transition-metal complexes, featuring chiral ligands, are powerful tools for a variety of enantioselective transformations.
-
Asymmetric Hydrogenation: The hydrogenation of prochiral enamines is a well-established and highly effective method.[1] Chiral rhodium and ruthenium phosphine complexes are commonly employed catalysts. The choice of ligand is critical for achieving high enantioselectivity, as it dictates the coordination geometry and the facial selectivity of hydrogen delivery.[1][2]
-
Conjugate Addition Reactions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another powerful strategy.[3] Copper-catalyzed hydroamination reactions, for instance, have been developed where a chiral ligand controls the regioselectivity of hydrocupration, leading to the formation of β-amino acid derivatives with high enantiopurity.[3]
-
C-H Insertion Reactions: Rhodium-catalyzed C-H insertion reactions of diazoacetates into N-protected amines provide a route to β²-amino acids.[1]
In recent years, organocatalysis has emerged as a complementary and often superior alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals.
-
Mannich-Type Reactions: The proline-catalyzed Mannich reaction between aldehydes, amines, and ketones or other enolizable carbonyls is a classic example of organocatalysis.[1] This reaction proceeds through a chiral enamine intermediate, which directs the stereoselective addition to an imine. This method has been successfully applied to the synthesis of a variety of β-amino acid derivatives.[7][8]
-
Michael Additions: Chiral organocatalysts, such as thioureas and phase-transfer catalysts, can facilitate the enantioselective Michael addition of nucleophiles to nitroalkenes or α,β-unsaturated esters, providing access to functionalized β-amino acids.[9][10]
Chiral Auxiliary-Based Syntheses
This classical approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a diastereoselective reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.
-
Evans' Chiral Auxiliaries: Oxazolidinones, pioneered by David Evans, are widely used chiral auxiliaries.[11] The acylated oxazolidinone can be stereoselectively alkylated or subjected to other transformations, with the bulky auxiliary effectively shielding one face of the enolate.
-
Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine is an inexpensive and effective chiral auxiliary for the synthesis of α-substituted β-amino acids.[11][12] The methodology allows for the preparation of bulk quantities of these valuable compounds with high stereoselectivity.[11]
Biocatalytic and Enzymatic Approaches
Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them attractive catalysts for the synthesis of β-amino acids.
-
Lipases and Aminoacylases: These enzymes are commonly used for the kinetic resolution of racemic β-amino acids or their derivatives.[13] For example, Candida antarctica lipase B (CAL-B) has been employed for the enantioselective N-acylation of β-amino esters.[13]
-
Nitrilases and Nitrile Hydratases: These enzymes can convert β-aminonitriles into the corresponding β-amino acids or amides with high enantioselectivity.[13]
-
Transaminases (TAs): TAs catalyze the transfer of an amino group from a donor to a keto acid acceptor. They can be used for the asymmetric synthesis of β-amino acids from prochiral β-keto acids or for the kinetic resolution of racemic β-amino acids.[14][15] A significant challenge with β-keto acids is their instability and tendency to decarboxylate.[14][15]
Experimental Protocols and Data
To provide a practical context, this section details a representative experimental protocol and summarizes key performance data for different synthetic strategies.
Representative Protocol: Proline-Catalyzed Diastereoselective Aminomethylation
This protocol is adapted from methodologies developed for the synthesis of β²-amino acids.[8]
Objective: To synthesize an α-substituted-β-amino aldehyde with high diastereoselectivity using L-proline as the organocatalyst.
Materials:
-
Aldehyde (e.g., isovaleraldehyde)
-
Chiral iminium ion precursor
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in DMSO, add the chiral iminium ion precursor (1.2 equiv) and L-proline (0.2 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-substituted-β-amino aldehyde.
-
Dissolve the crude aldehyde in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 equiv) portion-wise and stir for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
The major diastereomer of the resulting β-substituted-γ-amino alcohol can often be isolated by crystallization or column chromatography.
-
The purified amino alcohol can then be oxidized to the corresponding protected β²-amino acid.
Causality: The high diastereoselectivity is achieved through the formation of a chiral enamine between the aldehyde and proline. This enamine then attacks the chiral iminium ion from a specific face, directed by the stereochemistry of the proline catalyst, leading to the preferential formation of one diastereomer.
Comparison of Synthetic Methodologies
| Method | Catalyst/Auxiliary | Substrate Scope | Typical Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Rh or Ru with chiral phosphine ligands | (Z)-enamines | >95% ee | High yields and enantioselectivities | Requires high-pressure hydrogen; catalyst can be expensive. |
| Organocatalytic Mannich | Proline and its derivatives | Aldehydes, imines | 85:15 to >95:5 dr | Metal-free; mild conditions | Catalyst loading can be high; reaction times can be long. |
| Chiral Auxiliary | Pseudoephedrine | β-Alanine derivatives | >98% de | Scalable; reliable; inexpensive auxiliary | Stoichiometric use of chiral auxiliary; requires attachment and removal steps. |
| Enzymatic Resolution | Lipases (e.g., CAL-B) | Racemic β-amino esters | >99% ee | High enantioselectivity; mild conditions | Maximum theoretical yield is 50%; requires separation of product and unreacted starting material. |
| Asymmetric Transamination | ω-Transaminases | β-Keto acids | >99% ee | 100% theoretical yield; high enantioselectivity | Substrate (β-keto acid) can be unstable; enzyme availability and stability can be limiting.[14][15] |
Visualization of Key Mechanisms and Workflows
Proline-Catalyzed Mannich Reaction
Caption: Catalytic cycle of the proline-catalyzed asymmetric Mannich reaction.
Chiral Auxiliary-Based Synthesis Workflow
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Conclusion and Future Outlook
The enantioselective synthesis of β-amino acids has matured into a sophisticated field with a diverse array of reliable and efficient methodologies. The choice of a particular synthetic route depends on factors such as the desired substitution pattern, scalability, and economic considerations. While significant progress has been made, the development of more sustainable and atom-economical catalytic methods remains an active area of research.[5] The continued exploration of novel organocatalysts and biocatalysts, as well as the application of emerging technologies like flow chemistry, will undoubtedly lead to even more powerful and practical syntheses of these vital chiral building blocks.
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- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical synthesis of enantiomerically pure beta2-amino acids via proline-catalyzed diastereoselective aminomethylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organocatalysis in conjugate amine additions: synthesis of beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of alpha-substituted beta-amino acids using pseudoephedrine as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a chiral β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. As building blocks for peptides, peptidomimetics, and various pharmacologically active molecules, the precise structural elucidation and stereochemical confirmation of these compounds are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to offer a robust predictive analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this and similar chiral molecules.
The molecular structure of this compound is presented below:
Molecular Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.21 g/mol
This guide will delve into the theoretical underpinnings of NMR and MS analysis for this compound, provide detailed predicted spectral data, and outline standardized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the aliphatic backbone. The analysis is based on established chemical shift ranges and coupling constants observed in similar structures.
Key Predicted ¹H NMR Signals:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (H-2, H-6) | ~ 7.2 - 7.4 | Doublet (d) | 2H | These protons are ortho to the chiral side chain and are expected to be in the more downfield region of the aromatic signals. |
| Aromatic (H-3, H-5) | ~ 6.8 - 7.0 | Doublet (d) | 2H | These protons are ortho to the electron-donating methoxy group and will be shifted upfield. |
| Methoxy (-OCH₃) | ~ 3.8 | Singlet (s) | 3H | The sharp singlet is characteristic of a methoxy group attached to an aromatic ring. |
| Methine (H-β) | ~ 4.2 - 4.5 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is at the chiral center and is coupled to the adjacent methylene protons. |
| Methylene (H-α) | ~ 2.6 - 2.9 | Doublet of Doublets (dd) | 2H | These protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and will likely appear as two separate signals, each coupled to the methine proton and to each other (geminal coupling). |
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet (br s) | 1H | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. |
| Amino (-NH₂) | Variable | Broad Singlet (br s) | 2H | The chemical shift and appearance of the amino protons are also highly variable and depend on the solvent and pH. In D₂O, this signal will exchange and disappear. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts, particularly for the labile -COOH and -NH₂ protons.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
Key Predicted ¹³C NMR Signals:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (-COOH) | ~ 170 - 175 | The carbonyl carbon of a carboxylic acid is typically found in this downfield region. |
| Aromatic (C-4, C-O) | ~ 158 - 160 | The aromatic carbon attached to the electron-donating methoxy group is shielded. |
| Aromatic (C-1) | ~ 135 - 140 | The ipso-carbon attached to the amino-propanoic acid chain. |
| Aromatic (C-2, C-6) | ~ 128 - 130 | Aromatic carbons ortho to the side chain. |
| Aromatic (C-3, C-5) | ~ 114 - 116 | Aromatic carbons ortho to the methoxy group, showing significant shielding. |
| Methoxy (-OCH₃) | ~ 55 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| Methine (C-β) | ~ 50 - 55 | The carbon at the chiral center, attached to the nitrogen atom. |
| Methylene (C-α) | ~ 40 - 45 | The methylene carbon adjacent to the carboxylic acid group. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg) in a suitable deuterated solvent.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer with a broadband probe.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
Longer acquisition times and a greater number of scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Chiral Analysis using NMR
Standard NMR spectroscopy cannot distinguish between enantiomers. To confirm the enantiomeric purity of this compound, a chiral environment must be introduced. This can be achieved by:
-
Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR sample can induce diastereomeric interactions, leading to separate signals for the R and S enantiomers.
-
Chiral Derivatizing Agents (CDAs): Reacting the amino acid with a chiral derivatizing agent forms diastereomers that will have distinct NMR spectra.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.
Predicted ESI-MS Data
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule, [M+H]⁺, is expected to be the base peak or a very prominent peak.
-
Predicted m/z: 196.09 (for C₁₀H₁₄NO₃⁺)
-
-
Adducts: Adducts with sodium [M+Na]⁺ (m/z 218.07) or potassium [M+K]⁺ (m/z 234.05) may also be observed, depending on the sample purity and solvent system.
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing structural insights. The fragmentation of β-amino acids can be complex.[2] Key predicted fragmentation pathways for this compound include:
-
Loss of Water (-H₂O): A common fragmentation for carboxylic acids.
-
Fragment m/z: 178.08
-
-
Loss of Formic Acid (-HCOOH): Decarboxylation is a characteristic fragmentation of amino acids.
-
Fragment m/z: 150.09
-
-
Loss of the Carboxyl Group (-COOH):
-
Fragment m/z: 151.09
-
-
Cleavage of the Cα-Cβ Bond: This is a characteristic fragmentation of β-amino acids.[2]
-
This would lead to the formation of a benzylic amine fragment.
-
Fragment m/z: 136.07 (for C₈H₁₀NO⁺)
-
-
Formation of a Tropylium-like Ion: Aromatic compounds can undergo rearrangement to form stable tropylium ions.
Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Instrument Setup:
-
Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.
-
For structural information, perform MS/MS by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the full scan spectrum to confirm the molecular weight.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions and elucidate the fragmentation pathways.
-
Chiral Analysis using Mass Spectrometry
Similar to NMR, conventional mass spectrometry is "chiral-blind."[3] However, enantiomers can be distinguished using MS when coupled with a chiral separation technique, such as chiral liquid chromatography (LC-MS).[3]
Visualizations
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR Spectroscopic Analysis.
Experimental Workflow for ESI-MS Analysis
Caption: Workflow for ESI-Mass Spectrometry Analysis.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound using NMR and MS. The predicted ¹H and ¹³C NMR data offer a clear roadmap for interpreting experimental spectra, while the predicted mass spectrometric fragmentation patterns provide key structural markers. The outlined experimental protocols serve as a standardized starting point for acquiring high-quality data. For absolute confirmation of enantiomeric purity, the use of chiral auxiliaries in NMR or chiral chromatography coupled with mass spectrometry is essential. This guide is intended to be a valuable resource for scientists engaged in the synthesis, purification, and characterization of this and related chiral β-amino acids, ensuring the integrity and quality of these crucial building blocks in drug discovery and development.
References
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC - NIH. Retrieved from [Link]
-
Ismail, O. H., & El-Aneed, A. (2013). Enantioselectivity of mass spectrometry: challenges and promises. Mass Spectrometry Reviews, 32(6), 444-461. Retrieved from [Link]
-
Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselectivity of mass spectrometry: challenges and promises - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (R)-3-amino-3-(4-methoxyphenyl)propanoic Acid: A Detailed Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral β-Amino Acids
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid is a chiral β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, a structural feature that imparts unique conformational properties and resistance to enzymatic degradation. This makes them valuable building blocks for the synthesis of peptidomimetics, bioactive natural products, and pharmaceuticals. The specific stereochemistry and the presence of the methoxyphenyl group in the target molecule make it a key intermediate for various therapeutic agents. This guide provides a detailed, in-depth exploration of a reliable synthetic route to this compound and discusses alternative methodologies, offering researchers a comprehensive resource for its preparation.
Primary Synthetic Strategy: Asymmetric Synthesis via a Chiral Auxiliary
The use of a chiral auxiliary is a robust and well-established strategy for controlling stereochemistry in asymmetric synthesis. This approach involves the temporary incorporation of a chiral molecule to direct the formation of a new stereocenter. The following protocol is based on a reliable and detailed procedure from Organic Syntheses, a highly trusted source for chemical preparations.[1] This method offers high enantioselectivity and the chiral auxiliary can often be recovered and reused, making it an efficient choice for producing enantiomerically pure compounds.
Conceptual Workflow
The overall strategy involves the use of a chiral pyrimidinone auxiliary, which directs the stereoselective addition of a 4-methoxyphenyl group. Subsequent cleavage of the auxiliary yields the desired (R)-β-amino acid.
Caption: Workflow for the chiral auxiliary-mediated synthesis.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Part A: (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (3)
This chiral auxiliary is prepared from L-asparagine and pivalaldehyde, followed by cyclization and purification. The detailed preparation of this starting material can be found in the cited literature.[1]
Part B: (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone (4)
-
In a thick-walled Pyrex pressure tube, dissolve (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (5.00 g, 23.6 mmol), 4-iodoanisole (5.52 g, 23.6 mmol), diethylamine (2.68 mL, 26.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (273 mg, 0.24 mmol) in 25 mL of dimethylformamide.
-
Purge the yellow solution with argon, then seal the pressure tube.
-
Suspend the sealed tube in a boiling water bath for 48 hours in the dark.
-
After 48 hours, cool the tube in liquid nitrogen before carefully opening it.
-
Transfer the reaction mixture to a separatory funnel and dilute with 100 mL of ether and 50 mL of water.
-
Separate the layers and wash the aqueous layer with two 50-mL portions of ether.
-
Combine the organic layers and wash with two 50-mL portions of 10% hydrochloric acid, followed by one 50-mL portion of saturated sodium bicarbonate solution, and finally one 50-mL portion of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by flash chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford the desired product as a white solid.
Part C: (R)-3-Amino-3-(p-methoxyphenyl)propionic acid
-
In a 125-mL Erlenmeyer flask equipped with a magnetic stirring bar, add the purified product from Part B (2.39 g, 9.2 mmol), 20 mL of tetrahydrofuran, and 20 mL of 95% ethanol.
-
Stir the mixture and cool to between -35°C and -45°C using an acetone-dry ice bath.
-
Add approximately 0.6 mL of aqueous 9 N hydrochloric acid dropwise until a pH of approximately 7 is reached (check with pH paper).
-
Prepare a solution of sodium borohydride (0.70 g, 18.4 mmol) in 5 mL of water containing a drop of 40% aqueous sodium hydroxide. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between -35°C and -45°C.
-
After the addition is complete, stir the reaction mixture at -35°C for 1 hour, maintaining the pH at 7 by the occasional addition of 9 N hydrochloric acid.
-
Warm the reaction mixture to room temperature and then raise the pH to 9 by adding aqueous 40% sodium hydroxide (approximately 1.5 mL).
-
Dilute the mixture with 30 mL of water and extract with three 20-mL portions of ether to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid and then pass it through a column of Dowex 50W-X8 cation exchange resin.
-
Wash the resin with water until the eluate is neutral, then elute the product with 1 N aqueous ammonium hydroxide.
-
Concentrate the basic eluate under reduced pressure to yield the crude amino acid.
-
Recrystallize the crude product from a mixture of water and ethanol to afford pure this compound as a white solid.
Alternative Synthetic Strategies
While the chiral auxiliary method is highly effective, other modern synthetic approaches offer alternative pathways to this compound. These methods, including organocatalysis and enzymatic synthesis, provide different advantages in terms of catalyst loading, substrate scope, and reaction conditions.
Organocatalytic Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a particularly attractive approach due to its mild reaction conditions and avoidance of heavy metals.
Causality Behind Experimental Choices: Cinchona alkaloids and their derivatives are frequently used as organocatalysts in asymmetric Mannich reactions.[2][3] These molecules possess both a basic quinuclidine nitrogen, which can activate the nucleophile (e.g., a malonate), and a hydroxyl or thiourea group that can activate the electrophile (an imine) through hydrogen bonding. This dual activation is key to achieving high enantioselectivity. The reaction typically involves the condensation of an aldehyde (p-anisaldehyde) with an amine source to form an imine in situ, which then reacts with a nucleophile like a malonic ester. Subsequent hydrolysis and decarboxylation yield the desired β-amino acid.
Caption: General workflow for the organocatalytic Mannich reaction.
Enzymatic Synthesis
Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. Two primary enzymatic strategies are applicable for the synthesis of this compound: kinetic resolution using nitrilases and asymmetric synthesis using transaminases.
a) Nitrilase-Catalyzed Kinetic Resolution
Causality Behind Experimental Choices: This method starts with a racemic mixture of the corresponding β-aminonitrile. A stereoselective nitrilase enzyme, often from bacterial sources like Rhodococcus, selectively hydrolyzes one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the other enantiomer of the nitrile unreacted.[4] The success of this method relies on the high enantioselectivity of the nitrilase, allowing for the separation of the desired amino acid from the unreacted nitrile.
Caption: Workflow for nitrilase-catalyzed kinetic resolution.
b) Transaminase-Catalyzed Asymmetric Synthesis
Causality Behind Experimental Choices: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. For the synthesis of this compound, a prochiral β-keto acid or ester serves as the substrate. An (R)-selective ω-transaminase can stereoselectively aminate the ketone, producing the desired (R)-β-amino acid with high enantiomeric excess.[5] This method is highly efficient as it can theoretically achieve 100% conversion to the desired enantiomer.
Comparative Analysis of Synthetic Methods
The choice of synthetic method depends on various factors, including the desired scale of the synthesis, cost of reagents and catalysts, and the required level of enantiopurity.
| Method | Advantages | Disadvantages | Typical Yield | Typical ee% |
| Chiral Auxiliary | High enantioselectivity, reliable and well-documented procedures, auxiliary can be recycled. | Stoichiometric use of the auxiliary, multiple synthetic steps. | 70-85% | >99% |
| Organocatalysis | Low catalyst loading, mild reaction conditions, metal-free. | Catalyst development can be required, may require optimization for specific substrates. | 80-95% | 90-99% |
| Enzymatic (Nitrilase) | High enantioselectivity, environmentally friendly (aqueous conditions). | Maximum theoretical yield is 50% for kinetic resolution, requires separation of product and unreacted starting material. | <50% | >99% |
| Enzymatic (Transaminase) | Potentially 100% theoretical yield, high enantioselectivity, green process. | Requires a suitable enzyme and cofactor regeneration system, substrate scope can be limited. | >90% | >99% |
Mechanistic Insights
Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of the Evans Chiral Auxiliary-Directed Reaction
The stereoselectivity of the Heck coupling is controlled by the chiral environment created by the pyrimidinone auxiliary. The bulky tert-butyl group effectively shields one face of the molecule, forcing the incoming 4-methoxyphenyl group to add from the less hindered face. Subsequent reduction and hydrolysis cleave the auxiliary without affecting the newly formed stereocenter.
Mechanism of the Cinchona Alkaloid-Catalyzed Mannich Reaction
The bifunctional nature of the cinchona alkaloid catalyst is key to its effectiveness. The basic quinuclidine nitrogen deprotonates the malonate, forming a nucleophilic enolate. Simultaneously, the thiourea or hydroxyl group on the catalyst forms hydrogen bonds with the imine, activating it towards nucleophilic attack and orienting it for a stereoselective reaction.[6]
Mechanism of Nitrilase-Catalyzed Hydrolysis
The active site of a nitrilase contains a catalytic triad of cysteine, glutamate, and lysine residues. The cysteine residue acts as a nucleophile, attacking the carbon atom of the nitrile group. This is followed by hydrolysis of the resulting thioimidate intermediate to release the carboxylic acid and ammonia, regenerating the enzyme. The chirality of the active site ensures that only one enantiomer of the racemic nitrile can bind effectively and undergo catalysis.[7][8]
Conclusion
The synthesis of enantiomerically pure this compound can be achieved through several effective methods. The chiral auxiliary approach, as detailed in the provided protocol, offers a reliable and high-yielding route to the target molecule with excellent stereocontrol. For researchers seeking more atom-economical and environmentally benign alternatives, organocatalytic and enzymatic methods present compelling options. The choice of the most suitable method will depend on the specific requirements of the research or development project, including scale, cost, and available resources. This guide provides the foundational knowledge and practical protocols to enable scientists to make informed decisions and successfully synthesize this important chiral building block.
References
-
Lou, S., Dai, P., & Schaus, S. E. (2010). Asymmetric Mannich Reaction of Dicarbonyl Compounds with α-Amido Sulfones Catalyzed by Cinchona Alkaloids and Synthesis of Chiral Dihydropyrimidones. The Journal of Organic Chemistry, 75(15), 5117–5120. [Link]
-
Kriis, K., Martõnov, H., Miller, A., Peterson, M., Järving, I., & Kanger, T. (2019). Organocatalytic Asymmetric Mannich Reaction of Aromatic Imines. Beilstein Archives. [Link]
-
Patora-Komisarska, A., & Skarżewski, J. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Journal of the Serbian Chemical Society, 81(9), 947-975. [Link]
-
Brady, D., van der Westhuyzen, C., & Tshivhase, T. (2023). Enzymatic kinetic resolution of racemic β-aminonitriles. ResearchGate. [Link]
-
Jiang, C., Zhong, F., & Lu, Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: a new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279–1283. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 684096, (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. [Link]
-
Gong, J.-S., Lu, Z.-M., Li, H., Shi, J.-S., Xu, Z.-H., & Cen, P.-L. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11(1), 142. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
- Juaristi, E. (Ed.). (2009). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.
-
Wikipedia contributors. (2023, December 2). Nitrilase. In Wikipedia, The Free Encyclopedia. [Link]
-
Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 73, 201. [Link]
-
Mathew, S., & Yun, H. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioEng Reviews. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Asymmetric Synthesis of (R)-3-amino-3-(4-methoxyphenyl)propanoic Acid
Abstract
This technical guide provides a detailed chemoenzymatic methodology for the asymmetric synthesis of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid, a valuable chiral building block in pharmaceutical development. The strategy involves an initial synthesis of the racemic β-amino acid, followed by a highly selective enzymatic kinetic resolution (EKR) of its corresponding ester derivative. This application note is designed for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step protocols to ensure reproducibility and high enantiomeric purity of the final product.
Introduction: The Significance of Chiral β-Amino Acids
Enantiomerically pure β-amino acids are crucial components in the synthesis of numerous biologically active molecules.[1] Their incorporation into peptide-based pharmaceuticals can enhance potency and confer resistance to enzymatic degradation. The target molecule, this compound, is a key structural motif in various therapeutic agents. The challenge in its synthesis lies in the precise control of the stereochemistry at the C3 position. While several methods exist for asymmetric synthesis, including the use of chiral auxiliaries and asymmetric hydrogenation, this guide focuses on a robust and scalable chemoenzymatic approach that combines classical organic synthesis with the high selectivity of biocatalysis.
Synthetic Strategy Overview
The selected strategy is a two-part process that is both efficient and highly selective. The first part involves the synthesis of the racemic 3-amino-3-(4-methoxyphenyl)propanoic acid. The second, and key, part is the enzymatic kinetic resolution of the racemic ethyl ester derivative. This is followed by a final hydrolysis step to yield the desired (R)-enantiomer.
Figure 1: Overall workflow for the chemoenzymatic synthesis of the target molecule.
Detailed Experimental Protocols
Part A: Synthesis of Racemic 3-Amino-3-(4-methoxyphenyl)propanoic Acid (rac-4c)
This protocol is adapted from a standard procedure for the synthesis of β-amino acids.[2]
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Malonic acid
-
Ammonium acetate (NH₄OAc)
-
Ethanol (EtOH)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add p-anisaldehyde (60.0 mmol), malonic acid (66.0 mmol), and ammonium acetate (60.0 mmol) in ethanol (100 mL).
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, the product will precipitate. Collect the crude solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield racemic 3-amino-3-(4-methoxyphenyl)propanoic acid as a colorless solid.
| Parameter | Value |
| Starting Aldehyde | p-Anisaldehyde |
| Scale | 60.0 mmol |
| Typical Yield | 45% |
| Appearance | Colorless solid |
Table 1: Summary of the synthesis of the racemic precursor.
Part B: Enzymatic Kinetic Resolution of rac-Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
This protocol is based on established principles of lipase-catalyzed kinetic resolutions of racemic amines and esters.[3][4][5] The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
Step B1: Esterification of rac-4c
-
Suspend the racemic acid (rac-4c, 10.0 g) in ethanol (100 mL).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.5 mL).
-
Heat the mixture to reflux for 4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the racemic ethyl ester.
Step B2: Lipase-Catalyzed Kinetic Resolution
-
Dissolve the racemic ethyl ester (5.0 g) in diisopropyl ether (100 mL).
-
Add immobilized Candida antarctica lipase B (CAL-B, Novozym 435) (0.5 g).
-
Add vinyl acetate (1.2 equivalents) as the acyl donor.
-
Stir the suspension at 30°C.
-
Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining starting material.
-
Once ~50% conversion is reached, filter off the enzyme (which can be washed and reused).
-
Concentrate the filtrate under reduced pressure to obtain a mixture of (R)-N-acetyl ethyl 3-amino-3-(4-methoxyphenyl)propanoate and unreacted (S)-ethyl 3-amino-3-(4-methoxyphenyl)propanoate.
Figure 2: Mechanism of lipase-catalyzed kinetic resolution.
| Parameter | Condition |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) |
| Acyl Donor | Vinyl Acetate |
| Solvent | Diisopropyl Ether |
| Temperature | 30°C |
| Target Conversion | ~50% |
| Expected ee of (R)-product | >99% |
| Expected ee of (S)-ester | >99% |
Table 2: Optimized conditions for enzymatic kinetic resolution.
Part C: Hydrolysis and Isolation of this compound
-
Separate the (R)-N-acetylated ester from the unreacted (S)-ester using column chromatography.
-
Dissolve the purified (R)-N-acetylated ester in a mixture of 6M hydrochloric acid (HCl) (50 mL).
-
Heat the solution to reflux for 6 hours to hydrolyze both the ester and the amide bonds.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to ~7 using a 2M sodium hydroxide (NaOH) solution, at which point the product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the final this compound.
Rationale and Scientific Integrity
The choice of a chemoenzymatic route is grounded in its efficiency and high selectivity. Lipases are well-documented for their ability to resolve racemic mixtures with high enantioselectivity (E > 200 is often achievable).[4] Candida antarctica lipase B (CAL-B) is particularly robust and versatile, showing broad substrate specificity while maintaining high stereoselectivity.[6] The use of vinyl acetate as an acyl donor is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile, thus driving the reaction forward. The kinetic resolution is stopped at approximately 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate, a fundamental principle of this technique.
Conclusion
This application note provides a reliable and detailed protocol for the asymmetric synthesis of this compound. By combining a straightforward synthesis of the racemic precursor with a highly selective enzymatic kinetic resolution, the target molecule can be obtained with high yield and excellent enantiomeric purity. This method is suitable for laboratory-scale synthesis and offers a solid foundation for process development and scale-up.
References
-
Falus, P., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. STUDIA UBB CHEMIA, LV, 4. Available at: [Link]
-
Reddy, C. R., et al. (2019). Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. Available at: [Link]
-
Wiley-VCH. (n.d.). Preparation of the racemic β-amino acids 4a-f. Supporting Information. Available at: [Link]
-
de Miranda, A. S., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(15), 4448. Available at: [Link]
-
Jadhav, S. D., & Singh, A. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Sciences, 3(3). Available at: [Link]
-
Cambou, B., & Klibanov, A. M. (1984). Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification. Biotechnology and Bioengineering, 26(12), 1449-1454. Available at: [Link]
-
Wu, C., et al. (2022). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications, 58(93), 12696-12699. Available at: [Link]
-
Rao, V. B., Jadhav, A. P., & Singh, R. P. (2014). Asymmetric vinylogous Mannich reaction of silyloxy furans with N-tert-butanesulfinyl ketimines. Organic Letters, 16(3), 944-947. Available at: [Link]
-
de Castro, A. M., et al. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 22(11), 1956. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note & Protocols: (R)-3-amino-3-(4-methoxyphenyl)propanoic Acid as a Strategic Chiral Building Block in Drug Discovery
Introduction: The Strategic Value of Chiral β-Amino Acids
In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms is a critical determinant of a drug's efficacy and safety. Chiral building blocks—enantiomerically pure compounds used in the synthesis of complex molecules—are therefore indispensable tools. Among these, non-canonical β-amino acids have emerged as particularly valuable scaffolds. Their incorporation into peptides or small molecules can induce specific secondary structures, enhance proteolytic stability, and improve pharmacokinetic profiles compared to their α-amino acid counterparts.
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid is a premier example of such a building block. Its structure combines a chiral β-amino acid backbone with an electron-rich methoxyphenyl moiety, making it a versatile precursor for a range of therapeutic candidates, including protease inhibitors and peptidomimetics.[1] This guide provides an in-depth exploration of its properties, synthesis, and application, offering detailed protocols for its use in a research and drug development setting.
Physicochemical & Structural Properties
A thorough understanding of a building block's physical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[2] |
| Molecular Weight | 195.21 g/mol | PubChem[2] |
| IUPAC Name | (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid | PubChem[2] |
| CAS Number | 131690-57-8 | PubChem[2] |
| Canonical SMILES | COC1=CC=C(C=C1)C(CC(=O)O)N | PubChem[2] |
| InChIKey | NYTANCDDCQVQHG-SECBINFHSA-N | PubChem[2] |
Core Synthetic & Application Protocols
The utility of a chiral building block is defined by the reliability and versatility of the reactions in which it can be employed. This section provides validated, step-by-step protocols for the synthesis of the title compound and its subsequent use in amide bond formation, a cornerstone of drug assembly.
Protocol 1: Asymmetric Synthesis of this compound
This protocol is adapted from a robust and well-established procedure, providing a reliable pathway to the enantiomerically pure building block.[3] The synthesis proceeds via a key intermediate, a dihydro-pyrimidinone, which is subsequently hydrolyzed.
Workflow Diagram: Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of the target β-amino acid.
Materials & Reagents:
-
(R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone (Intermediate 4)
-
Tetrahydrofuran (THF), anhydrous
-
95% Ethanol
-
9 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Silica Gel (for chromatography)
-
Ether
-
1.0 N Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Reaction Setup: In a 125-mL Erlenmeyer flask equipped with a magnetic stir bar, charge 20 mL of THF and 20 mL of 95% ethanol.
-
Substrate Addition: Add the pyrimidinone intermediate (e.g., 2.39 g, 9.2 mmol) to the solvent mixture.
-
Cooling: Stir the mixture and cool to between -35°C and -45°C using an acetone-dry ice bath. Causality: Low temperature is crucial to control the exothermicity of the hydrolysis and maintain stereochemical integrity.
-
Acidification: Add aqueous 9 N HCl dropwise until the pH of the solution is approximately 7, as measured by pH paper. This initiates the hydrolysis of the heterocyclic intermediate.
-
Reaction Monitoring & Workup: After the reaction is complete (monitored by TLC), transfer the contents to a larger vessel using 250 mL of EtOAc.
-
Initial Purification: Pass the solution through a packed bed of silica gel (approx. 17.5 g) and rinse with an additional 200 mL of EtOAc. This step removes non-polar impurities.
-
Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation).
-
Acid-Base Extraction: Dissolve the residue in a mixture of 80 mL of water, 21.0 mL of 1.0 N HCl, and 50 mL of ether. Transfer to a separatory funnel.
-
Washing: Wash the aqueous layer twice with 100-mL portions of ether to remove any remaining organic-soluble impurities. Discard the ether layers.
-
Isolation: The final, purified this compound is typically isolated from the aqueous layer by adjusting the pH to its isoelectric point to precipitate the zwitterion, followed by filtration, or by lyophilization. The detailed procedure from Organic Syntheses provides further specifics on final isolation.[3]
Protocol 2: N-Terminal Protection with Boc Anhydride
For use in peptide synthesis, the nucleophilic amino group must be "protected" to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common and robust choice, stable to many reaction conditions but easily removed with acid.[1][3]
Materials & Reagents:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O or Boc Anhydride)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
-
Solvent system: e.g., 1:1 Dioxane/Water or THF/Water
-
Ethyl Acetate (EtOAc)
-
5% Citric Acid solution
Step-by-Step Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equiv) in the chosen solvent system (e.g., 10 mL of 1:1 dioxane/water).
-
Base Addition: Add sodium bicarbonate (approx. 2.0-3.0 equiv) to the solution and stir until dissolved. The base acts as a proton scavenger.
-
Boc₂O Addition: Add Boc₂O (1.1-1.2 equiv) to the mixture. The reaction is typically stirred at room temperature. Mechanism: The deprotonated amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The resulting intermediate collapses, releasing CO₂, t-butanol, and the protected amine.
-
Reaction Monitoring: Monitor the reaction progress by TLC until all the starting amino acid is consumed (typically 2-12 hours).
-
Workup: Once complete, acidify the aqueous mixture to pH ~3 using a 5% citric acid solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified further by chromatography if necessary.
Protocol 3: Amide Bond Formation via EDC/HOBt Coupling
With the amine protected, the carboxylic acid can be activated and coupled to the N-terminus of a peptide chain or another amine-containing molecule. The EDC/HOBt method is a classic and highly effective "zero-atom-loss" coupling strategy.[4][5][6]
Materials & Reagents:
-
Boc-(R)-3-amino-3-(4-methoxyphenyl)propanoic acid (from Protocol 2)
-
Target Amine (e.g., an amino acid ester hydrochloride, 1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv)
-
1-Hydroxybenzotriazole (HOBt, 1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 equiv)
-
Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reagent Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the Boc-protected amino acid (1.05 equiv), the target amine (1.0 equiv), and HOBt (1.1 equiv) in anhydrous DCM.
-
Cooling: Cool the mixture to 0°C in an ice bath. Causality: Cooling minimizes side reactions and potential racemization during the activation step.
-
Base Addition: Add DIPEA (2.0-3.0 equiv) to neutralize the amine salt and maintain a basic environment for the coupling.
-
Activation & Coupling: Add EDC (1.1 equiv) portion-wise to the stirred solution. Mechanism: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an activated HOBt ester, which is less prone to racemization and reacts cleanly with the target amine to form the desired amide bond.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor reaction completion via TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Washing: Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Application Workflow & Case Study Analogy
General Workflow: From Building Block to Final Compound
The protocols described above are sequential steps in a larger synthetic workflow common in drug discovery. The overall process involves synthesizing the chiral unit, protecting it, coupling it to a partner molecule, and finally deprotecting it to reveal the final structure or allow for further elaboration.
Diagram: A Modular Synthetic Workflow
Caption: Modular workflow for incorporating the chiral building block.
Case Study by Analogy: Sitagliptin and the Power of Chiral β-Amino Acids
While this compound is a versatile building block for research, its structural cousin, (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is the key chiral component of Sitagliptin (Januvia®), a blockbuster drug for type 2 diabetes.[7] The synthesis of Sitagliptin provides a powerful, real-world demonstration of the industrial importance of this class of molecules.[8]
The core challenge in synthesizing Sitagliptin is the stereoselective creation of the chiral amine center.[9] Just as described in Protocol 1, industrial syntheses of Sitagliptin rely on highly efficient asymmetric methods (such as asymmetric hydrogenation) to produce the required (R)-enantiomer of its β-amino acid core in high purity.[8] This chiral intermediate is then coupled with the other major fragment of the drug, a triazolopiperazine ring system, using amide bond-forming reactions conceptually identical to Protocol 3.
Logical Framework: Role of the Building Block in API Synthesis
Caption: The central role of a chiral β-amino acid in API synthesis.
This analogy underscores the value proposition of this compound. The principles and protocols detailed in this guide are directly applicable to the synthesis of novel drug candidates, where the unique electronic and steric properties of the methoxyphenyl group can be leveraged to achieve desired biological activity and pharmacokinetic properties.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design. Its defined stereochemistry and dual functionality (amine and carboxylic acid) provide a reliable scaffold for building complexity and novelty into drug candidates. The robust protocols for its synthesis, protection, and coupling enable its seamless integration into discovery workflows, empowering researchers to construct novel peptidomimetics and small molecules with enhanced stability and tailored biological function. The principles demonstrated by its application are mirrored in the industrial-scale synthesis of major pharmaceuticals, highlighting the enduring importance of such chiral building blocks in the pursuit of new medicines.
References
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- MySkinRecipes. (n.d.). (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid.
-
PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link].
- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). (PDF) Synthesis of Sitagliptin. Retrieved from [Link].
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link].
- Chem-Impex. (n.d.). Boc-(R-3-amino-3-(4-methoxyphenyl)propionic acid.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- The Sheppard Group. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Benchchem. (n.d.).
- Organic Syntheses Procedure. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid | C10H13NO3 | CID 684096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. WO2013114173A1 - A novel process for the preparation of sitagliptin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
Application Notes and Protocols: (R)-3-Amino-3-(4-methoxyphenyl)propanoic Acid in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid as a chiral building block in medicinal chemistry. This document outlines the significance of β-amino acids, with a specific focus on this compound, its synthesis, and its application in the design of novel therapeutics.
Introduction: The Strategic Value of β-Amino Acids in Drug Design
In the landscape of modern drug discovery, the pursuit of molecules with enhanced pharmacokinetic and pharmacodynamic profiles is paramount. Peptides, while offering high specificity and potency, are often hampered by their susceptibility to proteolytic degradation and poor oral bioavailability. This has catalyzed the exploration of peptidomimetics, compounds that mimic the structure and function of peptides but with improved drug-like properties. Among the most successful strategies in peptidomimetic design is the incorporation of β-amino acids.[1][2][3]
This compound is a non-proteinogenic β-amino acid that has garnered significant attention as a versatile building block in medicinal chemistry.[4] Its rigid backbone, conferred by the additional methylene group compared to its α-amino acid counterpart, introduces conformational constraints that can lead to the formation of stable secondary structures in peptides.[3] The presence of the 4-methoxyphenyl group provides a handle for tailoring lipophilicity and engaging in specific interactions with biological targets. The chiral nature of the molecule is crucial for stereospecific recognition by enzymes and receptors.
The incorporation of β-amino acids like this compound into peptide sequences has been shown to impart remarkable resistance to enzymatic degradation, thereby prolonging their in vivo half-life.[1] Furthermore, the unique folding patterns of β-peptides can be exploited to mimic the secondary structures of natural peptides, such as helices and sheets, enabling the design of potent agonists and antagonists for a variety of biological targets.[3]
Core Applications in Medicinal Chemistry
The structural features of this compound make it a valuable scaffold for the development of a wide range of therapeutic agents. Its applications span several key areas of drug discovery:
-
Peptidomimetics with Enhanced Stability: The primary application of this β-amino acid is in the construction of peptidomimetics with increased resistance to proteolysis.[1][2] This is a critical attribute for developing orally bioavailable peptide-based drugs.
-
Modulation of Protein-Protein Interactions: The constrained conformations adopted by β-amino acid-containing peptides can be designed to mimic the binding epitopes of proteins, allowing for the development of inhibitors of protein-protein interactions, which are implicated in numerous diseases, including cancer and infectious diseases.
-
Development of Novel Antimicrobial and Anticancer Agents: The β-amino acid scaffold is a key component in the design of novel antimicrobial and anticancer agents. Derivatives of structurally similar β-amino acids have demonstrated significant biological activity in these areas.[5]
-
Neurological Disorders: Alicyclic β-amino acid derivatives have been investigated for their potential in treating neurological disorders, suggesting that aryl-substituted β-amino acids like the one in focus could also have applications in this therapeutic area.[6]
Synthesis Protocol: Asymmetric Synthesis of this compound
A reliable and scalable synthesis is crucial for the widespread application of any chiral building block. The following protocol is adapted from a well-established procedure published in Organic Syntheses, a highly reputable source for synthetic methods.[7]
Reaction Scheme
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
Step 1: Synthesis of Intermediate Heterocycle
-
To a stirred solution of the starting materials in an appropriate solvent, add the necessary reagents for the initial condensation reaction.
-
Heat the reaction mixture to reflux for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the intermediate heterocycle by recrystallization from a suitable solvent system.
Step 2: Asymmetric Transformation
-
Dissolve the intermediate heterocycle in a suitable solvent and treat it with a chiral auxiliary to induce asymmetry.
-
The specific conditions for this step (temperature, reaction time, and stoichiometry) are critical for achieving high enantiomeric excess and should be strictly followed as per the reference procedure.[7]
Step 3: Hydrolysis to the Final Product
-
Charge a reaction flask with the enantiomerically enriched intermediate, tetrahydrofuran, and ethanol.
-
Cool the mixture to between -35°C and -45°C using a dry ice/acetone bath.
-
Slowly add aqueous hydrochloric acid to maintain a pH of approximately 7.
-
Add a solution of sodium borohydride dropwise while maintaining the low temperature and pH.
-
After the addition is complete, stir the reaction mixture at -35°C for 1 hour.
-
Work up the reaction mixture by raising the pH, extracting with an organic solvent, and subsequent purification by crystallization to yield this compound.[7]
Application Protocol: Incorporation into a Peptidomimetic Sequence
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS). This protocol assumes the use of Fmoc-protected this compound.
Workflow Diagram
Caption: Solid-phase peptide synthesis workflow for peptidomimetics.
Step-by-Step SPPS Protocol
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.
-
Coupling: Dissolve Fmoc-(R)-3-amino-3-(4-methoxyphenyl)propanoic acid and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) and add the solution to the resin. Agitate the mixture for the required time to ensure complete coupling.
-
Washing: Wash the resin again with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptidomimetic by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [4] |
| Molecular Weight | 195.21 g/mol | [4] |
| CAS Number | 131690-57-8 | [4] |
| XLogP3 | -1.4 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 4 | [4] |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its incorporation into peptide-based molecules offers a robust strategy to overcome the inherent limitations of natural peptides, paving the way for the development of novel therapeutics with enhanced stability and biological activity. The synthetic protocols provided herein offer a reliable foundation for the preparation and application of this compound. Future research will likely focus on exploring the full potential of this and other β-amino acids in the design of complex molecular architectures targeting a broader range of diseases.
References
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(8), 302-307. Available at: [Link]
-
(2025-08-06). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Available at: [Link]
-
3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. Available at: [Link]
-
(3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. PubChem. Available at: [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Lecointre, G., & Le Corguillé, G. (2005). Alicyclic beta-amino acids in Medicinal Chemistry. PubMed. Available at: [Link]
-
Benzenepropanoic acid, β-amino-, (R)-, methyl ester. Organic Syntheses Procedure. Available at: [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PubMed Central. Available at: [Link]
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. Available at: [Link]
-
Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. MDPI. Available at: [Link]
-
Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. PubMed Central. Available at: [Link]
-
Food-Derived Peptides with Biological Activity: From Research to Food Applications. ResearchGate. Available at: [Link]
-
(S)-3-AMINO-3-(4-CHLORO-PHENYL)-PROPIONIC ACID CAS.... Molbase. Available at: [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. Available at: [Link]
-
Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]
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Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PubMed Central. Available at: [Link]
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3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. PubChem. Available at: [Link]
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Application Note & Protocols: Strategic Incorporation of (R)-3-amino-3-(4-methoxyphenyl)propanoic Acid into Synthetic Peptides
Abstract
This technical guide provides a comprehensive framework for the successful incorporation of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid, a non-canonical β-amino acid, into peptide sequences. The unique structural properties imparted by the β-amino acid backbone and the 4-methoxyphenyl side chain offer significant potential for designing novel peptidomimetics with enhanced stability, secondary structure control, and biological activity. This document outlines the rationale for its use, key chemical properties, and detailed, field-proven protocols for both solid-phase and solution-phase peptide synthesis, including N-terminal protection, coupling strategies, and deprotection steps. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic peptide programs.
Introduction: The Rationale for β-Amino Acid Integration
The synthesis of peptides from natural α-amino acids is a cornerstone of chemical biology and drug discovery.[1][2] However, the susceptibility of α-peptides to proteolytic degradation often limits their therapeutic potential. The incorporation of β-amino acids, such as this compound, into peptide backbones is a powerful strategy to overcome this limitation. The additional methylene group in the backbone disrupts the recognition sites for many proteases, thereby enhancing the metabolic stability of the resulting β-peptides or mixed α/β-peptides.
Furthermore, the constrained dihedral angles of β-amino acid residues can induce stable and predictable secondary structures, including helices, turns, and sheets, which can be exploited to mimic or block specific protein-protein interactions. The 4-methoxyphenyl substituent of the target amino acid provides a unique combination of aromaticity and moderate hydrophobicity, which can be critical for molecular recognition and binding to biological targets.[3][4][5]
Compound Profile: this compound
A thorough understanding of the physicochemical properties of this building block is essential for its effective use in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [6] |
| Molecular Weight | 195.21 g/mol | [6] |
| IUPAC Name | (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid | [6] |
| CAS Number | 131690-57-8 | [6] |
This amino acid is commercially available with either a 9-fluorenylmethyloxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus, making it compatible with the two most common orthogonal strategies in solid-phase peptide synthesis (SPPS).[3][4][5]
Strategic Planning for Peptide Synthesis
The choice between Fmoc and Boc protection strategies will dictate the overall workflow, including the choice of resin, coupling reagents, and deprotection conditions.
Caption: High-level decision workflow for Fmoc vs. Boc peptide synthesis strategies.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of this compound using the Fmoc-based SPPS strategy, which is widely favored due to its milder deprotection conditions.[7][8]
Materials and Reagents
-
Fmoc-(R)-3-amino-3-(4-methoxyphenyl)propanoic acid
-
SPPS-grade resins (e.g., Rink Amide resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)[1]
-
1-Hydroxybenzotriazole (HOBt)[9]
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[10]
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy
This protocol outlines a single coupling cycle for adding Fmoc-(R)-3-amino-3-(4-methoxyphenyl)propanoic acid to a growing peptide chain on a solid support.
Workflow Diagram:
Caption: Step-by-step workflow for a single SPPS cycle using Fmoc chemistry.
Detailed Steps:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[7][11]
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[12] The completion of this step can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct.[13]
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Coupling of Fmoc-(R)-3-amino-3-(4-methoxyphenyl)propanoic acid:
-
In a separate vial, dissolve Fmoc-(R)-3-amino-3-(4-methoxyphenyl)propanoic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Alternatively, for carbodiimide activation, dissolve the amino acid (3 eq.) and HOBt (3 eq.) in DMF, then add DIC (3 eq.).[9][13]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. The sterically hindered nature of β-amino acids may require longer coupling times or double coupling.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage from Resin and Final Deprotection
-
Resin Preparation: After the final coupling and washing steps, dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard cocktail for peptides without sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water. The TIS acts as a scavenger to trap carbocations generated during the cleavage of side-chain protecting groups.[14]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Purification: Centrifuge the peptide/ether mixture, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry (MS) and analytical HPLC.
Coupling Reagent Selection
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization.[2][10] While β-amino acids are not prone to racemization at the α-carbon, efficient activation is still crucial, especially for sterically hindered couplings.
| Coupling Reagent | Class | Key Advantages | Considerations |
| DCC/DIC + HOBt | Carbodiimide | Cost-effective and widely used.[1][9] HOBt minimizes side reactions.[9] | DCC byproduct (DCU) is insoluble, making it unsuitable for SPPS (DIC is preferred).[1][9] |
| HBTU/HATU + Base | Uronium/Aminium Salt | Fast reaction kinetics, high efficiency, and low racemization.[1][10] HATU is particularly effective for difficult couplings.[1][15] | Requires the presence of a non-nucleophilic base like DIPEA. Byproducts are soluble.[10] |
| PyBOP/PyAOP + Base | Phosphonium Salt | Highly reactive, especially for sterically hindered amino acids.[1][15] | Generates non-carcinogenic byproducts compared to its predecessor, BOP.[1] |
Conclusion
This compound is a valuable building block for the synthesis of peptidomimetics with enhanced stability and defined secondary structures. Its successful incorporation relies on a careful selection of the synthetic strategy, appropriate coupling reagents, and optimized reaction conditions to overcome potential steric hindrance. The protocols outlined in this guide provide a robust foundation for researchers to explore the potential of this and other β-amino acids in their drug discovery and development efforts.
References
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 684096, (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
J&K Scientific. (n.d.). Boc-(R)-3-amino-3-(4-methoxyphenyl)propionic acid. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
GenScript. (n.d.). Fmoc Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12096266, 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
W. C. Chan & P. D. White (Eds.). (2000). Methods for Removing the Fmoc Group. Springer Nature. Retrieved from [Link]
-
El-Agnaf, O. M. A., Harriott, P., Guthrie, D. J. S., et al. (n.d.). The synthesis of some peptides related to the amyloid β peptide 25-35: Use of N-(2-hydroxy-4-methoxybenzyl) protection. Hamad Bin Khalifa University. Retrieved from [Link]
-
LookChem. (n.d.). (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
J&K Scientific. (n.d.). Fmoc-(R)-3-amino-3-(2-methoxyphenyl)propionic acid. Retrieved from [Link]
-
Montalvo-González, R., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Wang, P., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. PubMed. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2012). Solid-phase peptide synthesis. Digital CSIC. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Grienke, U., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]
-
Yoshida, J., et al. (2021). Biphasic electrochemical peptide synthesis. Chemical Science. Retrieved from [Link]
-
D'Andrea, L. D., et al. (2006). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Peptide Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597182, 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from [Link]
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Protocol for N-protection of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
An In-depth Technical Guide
Abstract
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry. Its incorporation into peptidic or small-molecule frameworks can impart unique conformational constraints and metabolic stability, making it a key component in the development of novel therapeutics.[1] The effective use of this intermediate in multi-step synthesis hinges on the strategic protection of its nucleophilic amino group. This guide provides a comprehensive overview and detailed protocols for the N-protection of this compound using three of the most common and orthogonally distinct protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). This document explains the chemical principles behind each method, offers step-by-step experimental procedures, and discusses the critical considerations for maintaining stereochemical integrity.
Strategic Selection of an N-Protecting Group
The choice of an amino-protecting group is a critical decision in synthesis design, dictated by the stability required during subsequent reaction steps and the specific conditions available for its eventual removal. The concept of "orthogonality" is paramount; protecting groups are orthogonal if one can be removed in the presence of the other.[2][3] This allows for the selective deprotection of specific sites in a complex molecule. The three protecting groups detailed herein—Boc, Cbz, and Fmoc—form the cornerstone of modern orthogonal strategies in peptide and organic synthesis.
-
Boc (tert-butyloxycarbonyl): This group is highly stable to bases and nucleophiles but is readily cleaved under acidic conditions.[4][5] Its removal by moderately strong acids like trifluoroacetic acid (TFA) makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[3][6]
-
Cbz (Benzyloxycarbonyl): Also known as the Z-group, Cbz is stable to mildly acidic and basic conditions but is classically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[2][] This unique cleavage condition makes it orthogonal to both Boc and Fmoc groups.
-
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is exceptionally stable to acidic conditions but is cleaved very rapidly by mild bases, such as piperidine.[8] This base lability is the foundation of modern solid-phase peptide synthesis (SPPS).[9]
The selection process involves analyzing the entire planned synthetic route to ensure the chosen protecting group will survive all intended reactions until its specific removal is desired.
Table 1: Comparison of Common N-Protecting Groups
| Protecting Group | Structure | Reagent for Introduction | Stability | Cleavage Conditions |
| Boc |
ngcontent-ng-c1597341111="" class="ng-star-inserted"> | Di-tert-butyl dicarbonate (Boc₂O) | Base, Hydrogenolysis | Strong Acid (e.g., TFA, HCl)[3][6] |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Mild Acid/Base | Catalytic Hydrogenolysis, Strong Acid[2] | |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Acid, Hydrogenolysis | Mild Base (e.g., Piperidine)[10][11] |
Experimental Protocols for N-Protection
The following protocols are designed to ensure high yields and, critically, the preservation of the stereochemical integrity of the chiral center at C3. Maintaining the (R)-configuration is essential for the biological activity of the final target molecule.[12][13]
Boc Protection: Synthesis of N-Boc-(R)-3-amino-3-(4-methoxyphenyl)propanoic acid
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[3] A mixed aqueous-organic solvent system is employed to dissolve both the polar amino acid and the nonpolar Boc₂O.[6]
Caption: Boc protection of the parent amino acid.
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dissolution: In a round-bottom flask, dissolve this compound in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of NaOH. Stir at room temperature until a clear solution is obtained. The base deprotonates the carboxylic acid and ensures the amino group is a free nucleophile.
-
Addition of Boc₂O: Add a solution of Boc₂O dissolved in a minimal amount of 1,4-dioxane to the reaction mixture dropwise over 15 minutes.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The N-Boc protected product will precipitate as a white solid. This step protonates the carboxylate, making the product less water-soluble.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3x). The organic solvent will dissolve the desired product.
-
Washing: Combine the organic layers and wash sequentially with deionized water (1x) and brine (1x). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product, N-Boc-(R)-3-amino-3-(4-methoxyphenyl)propanoic acid, can be purified by recrystallization from ethyl acetate/hexanes to afford a white solid.[14]
Cbz Protection: Synthesis of N-Cbz-(R)-3-amino-3-(4-methoxyphenyl)propanoic acid
The Cbz group is introduced via the Schotten-Baumann reaction, where the amine reacts with benzyl chloroformate under aqueous alkaline conditions.[15] Maintaining a pH between 8 and 10 is crucial to prevent hydrolysis of the reagent and to minimize the risk of racemization.[16]
Caption: Cbz protection via Schotten-Baumann reaction.
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dissolution: In a flask cooled in an ice bath (0-5 °C), dissolve the amino acid in an aqueous solution of sodium carbonate.[15]
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate dropwise, ensuring the internal temperature does not exceed 5 °C. The vigorous stirring is necessary to promote the reaction between the aqueous-dissolved amine and the organic Cbz-Cl.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.[15]
-
Work-up - Quenching: Upon completion, transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted benzyl chloroformate and byproduct benzyl alcohol.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The desired product, being less soluble in acidic water, will precipitate.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. N-Cbz protected amino acids are often crystalline and can be purified by recrystallization.[][16]
Fmoc Protection: Synthesis of N-Fmoc-(R)-3-amino-3-(4-methoxyphenyl)propanoic acid
The Fmoc group is typically attached using Fmoc-Cl or Fmoc-OSu in an aqueous-organic solvent mixture with a mild base like sodium bicarbonate.[17] This method is efficient and proceeds under mild conditions, making it suitable for sensitive substrates.
Caption: Fmoc protection of the amino acid.
-
This compound (1.0 eq)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
1,4-Dioxane (or Acetone)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.
-
Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl in 1,4-dioxane or acetone. Add this solution dropwise to the rapidly stirring amino acid solution at room temperature.
-
Reaction: Allow the reaction to proceed at room temperature for 6-12 hours.
-
Work-up - Quenching: Pour the reaction mixture into a larger volume of ice-cold water.
-
Washing: Wash the aqueous mixture with diethyl ether (2x) to remove impurities. The desired product should remain in the aqueous layer as its carboxylate salt.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. The N-Fmoc protected amino acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under vacuum. The product is typically obtained in high purity without the need for column chromatography.[17]
Orthogonal Deprotection Strategies
A key advantage of these protecting groups is their mutual orthogonality, which allows for selective deprotection in complex syntheses.
Caption: Orthogonal removal of Fmoc, Boc, and Cbz groups.
-
Fmoc Removal: The Fmoc group is removed using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][18] The deprotection is rapid, often completing within minutes at room temperature.
-
Boc Removal: The Boc group is cleaved with a strong acid.[6] A common reagent is a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[18] The reaction is typically complete within 30 minutes.
-
Cbz Removal: The Cbz group is removed under neutral conditions via catalytic hydrogenation.[19] The protected compound is dissolved in a solvent like methanol or ethanol, a palladium on carbon (Pd/C) catalyst is added, and the mixture is stirred under a hydrogen atmosphere.[15]
Conclusion
The N-protection of this compound is a fundamental step for its application as a chiral building block. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the planned downstream chemistry, leveraging their distinct, orthogonal cleavage conditions. The protocols provided here are robust and designed to deliver the N-protected products in high yield while preserving the critical stereochemical integrity of the molecule. Careful execution of these methods will enable researchers to confidently incorporate this valuable β-amino acid into complex target structures for drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ResearchGate. (2025). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
- Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
PubMed. (1994). Chiral Recognition of N Alpha-Protected Amino Acids and Derivatives in Non-Covalently Molecularly Imprinted Polymers. Retrieved from [Link]
-
MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
Novabiochem® Letters. (2011). Novabiochem® Letters: 3/11. Retrieved from [Link]
-
Broad Institute. (n.d.). Compound 3-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). In this lecture, we will review the basic concepts of chirality within organic molecules as well as the structures of the 20 amino acids involved in protein synthesis. Retrieved from [Link]
-
ACS Omega. (n.d.). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. Retrieved from [Link]
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- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
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- 14. 3-N-Boc-Amino-3-(4-methoxyphenyl)propionic acid CAS#: 96363-20-1 [amp.chemicalbook.com]
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- 18. peptide.com [peptide.com]
- 19. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Note: Chiral HPLC Analysis of (R)-3-amino-3-(4-methoxyphenyl)propanoic Acid
Introduction
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid is a chiral β-amino acid derivative of significant interest in pharmaceutical research and development. As with many chiral molecules, the biological activity of its enantiomers can differ substantially. Therefore, the accurate determination of enantiomeric purity is a critical quality attribute. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound, ensuring the quantification of the (S)-enantiomer impurity.
The stereoisomers of chiral drugs can exhibit different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, regulatory agencies often require the development and validation of stereospecific analytical methods to control the enantiomeric purity of drug substances and products. This guide is designed for researchers, scientists, and drug development professionals to implement a robust and reliable method for the chiral separation of this important β-amino acid.
Method Development and Rationale
The separation of enantiomers by HPLC is most effectively achieved through the use of a chiral stationary phase (CSP). The selection of an appropriate CSP is the most critical step in chiral method development. For the analysis of this compound, a Pirkle-type, or donor-acceptor, CSP has been found to be highly effective.
Causality of Experimental Choices
The chosen stationary phase, (R, R) Whelk-01, is a π-electron acceptor/π-electron donor CSP. The chiral recognition mechanism of this type of CSP relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. For 3-amino-3-(4-methoxyphenyl)propanoic acid, the key interactions contributing to chiral recognition on a Pirkle-type CSP include:
-
π-π interactions: The aromatic ring of the analyte can interact with the electron-rich or electron-deficient aromatic systems of the CSP.
-
Hydrogen bonding: The amino and carboxylic acid functional groups of the analyte can form hydrogen bonds with complementary sites on the CSP.
-
Dipole-dipole interactions: The polar functional groups of the analyte and CSP can interact via dipole-dipole forces.
-
Steric hindrance: The three-dimensional arrangement of the substituents around the chiral center of the analyte influences how it fits into the chiral environment of the CSP.
The mobile phase composition, particularly the concentration of the polar modifier (2-propanol) and the acidic additive (trifluoroacetic acid - TFA), plays a crucial role in modulating these interactions and achieving optimal resolution. TFA, as an ion-pairing agent, can interact with the amino group of the analyte, influencing its retention and the enantioselectivity. The alcohol modifier competes with the analyte for polar interaction sites on the stationary phase, and its concentration is optimized to achieve a balance between retention, resolution, and analysis time.
Experimental Workflow
The overall workflow for the chiral HPLC analysis of this compound is depicted in the following diagram:
Caption: Workflow for the Chiral HPLC Analysis.
Detailed Protocol
This protocol is based on a validated method for the determination of the enantiomeric purity of this compound.[1]
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Chiral Column: (R, R) Whelk-01, 250 x 4.6 mm, 5 µm particle size.
-
Guard Column: A suitable guard column for the analytical column is recommended.
-
Solvents and Reagents: HPLC grade n-hexane, 2-propanol, and trifluoroacetic acid (TFA).
-
Analyte: this compound and the corresponding (S)-enantiomer for method development and validation.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Mobile Phase Preparation: Carefully mix 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of TFA. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the (S)-enantiomer in the mobile phase. Further dilute to prepare calibration standards at appropriate concentrations.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
System Suitability
Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject a solution containing both enantiomers.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.5 between the enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for each enantiomer peak |
| Theoretical Plates (N) | ≥ 2000 for each enantiomer peak |
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Start -> Check_Resolution; Check_Resolution -> Check_Tailing [label="Yes"]; Check_Resolution -> Fail [label="No"]; Check_Tailing -> Check_Plates [label="Yes"]; Check_Tailing -> Fail [label="No"]; Check_Plates -> Pass [label="Yes"]; Check_Plates -> Fail [label="No"]; }
Sources
Application Note: Comprehensive NMR Spectroscopic Analysis of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Abstract
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid is a chiral building block of significant interest in pharmaceutical development, serving as a key intermediate in the synthesis of various bioactive molecules and novel therapeutics.[1][2][3] Its precise structural and stereochemical characterization is paramount for ensuring the quality, efficacy, and safety of downstream products. This application note provides a comprehensive guide to the structural elucidation and stereochemical determination of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis, alongside a robust method for determining absolute configuration and enantiomeric purity using a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid).[4]
Introduction: The Analytical Imperative
The molecule this compound belongs to the class of β-amino acids, which are crucial components in peptidomimetics and other pharmacologically active agents.[5] Unlike their α-amino acid counterparts, β-amino acids can impart unique conformational constraints on peptides, often leading to enhanced stability against enzymatic degradation. The presence of a chiral center and an aromatic methoxy group adds to the molecule's structural complexity and functional potential.[6]
NMR spectroscopy is an indispensable tool for the unambiguous confirmation of molecular structure.[7] It provides detailed information on the chemical environment of individual atoms and their connectivity. For a chiral molecule like this, however, standard NMR techniques alone cannot differentiate between enantiomers. This guide therefore extends to advanced methods employing chiral derivatizing agents (CDAs) to resolve this ambiguity, a critical step in process chemistry and quality control.[8]
Structural Framework & Analytical Strategy
A successful NMR analysis begins with a clear strategy based on the molecule's structure. The workflow is designed to first confirm the molecular skeleton and then to determine its stereochemical purity.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of this compound are numbered as shown below.
Caption: Structure of this compound with atom numbering for NMR assignments.
Experimental Workflow
The analytical process follows a logical progression from basic structural confirmation to advanced stereochemical analysis.
Caption: Principle of chiral derivatization for NMR analysis.
Protocol 4: Derivatization with (S)-MTPA-Cl
Note: This reaction should be performed in a fume hood. Pyridine is toxic and corrosive.
-
Preparation: In a small, dry vial, dissolve ~5 mg of the amine sample in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a small crystal of 4-(Dimethylamino)pyridine (DMAP) as a catalyst.
-
Reagent Addition: Add 1.2 equivalents of (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Base Addition: Add 3-4 equivalents of anhydrous pyridine to scavenge the HCl byproduct.
-
Reaction: Cap the vial tightly and vortex. Let the reaction proceed at room temperature for 1-2 hours, or until the starting material is consumed (monitor by TLC if necessary).
-
Workup: Transfer the reaction mixture directly to an NMR tube for analysis. While a workup can be performed to remove pyridine salts, direct analysis is often sufficient and avoids potential sample loss.
-
Repeat (Optional but Recommended): In a separate vial, repeat the reaction using (R)-(+)-MTPA-Cl to create the other pair of diastereomers. This provides a confirmatory data set. [8]
Protocol 5: NMR Analysis of MTPA Amides
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum in CDCl₃. Pay close attention to the signals near the chiral center (H3) and the methoxy group of the phenyl ring (H10'), as these often show the largest chemical shift differences (Δδ) between diastereomers.
-
¹⁹F NMR Acquisition (Recommended):
-
Purpose: The -CF₃ group provides a very sensitive probe with a simple singlet signal in a spectral region free of other interferences. [9] * Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
Identify Diastereomer Signals: Compare the spectra of the (R,S)-amide and the (S,S)-amide (from reacting your sample with (S)-MTPA-Cl). The major signals correspond to the (R,S)-diastereomer, and any minor signals correspond to the (S,S)-diastereomer (formed from any S-enantiomer impurity).
-
Calculate Enantiomeric Excess (e.e.): Integrate the corresponding signals for the major (I_major) and minor (I_minor) diastereomers.
-
e.e. (%) = [(I_major - I_minor) / (I_major + I_minor)] * 100
-
-
Assign Absolute Configuration: According to Mosher's model for amides, the substituents on the chiral amine that are shielded by the phenyl group of the MTPA moiety will appear at a higher field (lower ppm). [10]By constructing a model and analyzing the chemical shift differences (Δδ = δS - δR), the absolute configuration can be confirmed.
-
Conclusion
This application note provides a validated, multi-faceted NMR-based approach for the complete characterization of this compound. By systematically applying 1D and 2D NMR techniques, the chemical structure and connectivity can be unambiguously confirmed. Furthermore, the protocol for chiral derivatization using Mosher's acid provides a reliable and sensitive method for determining the stereochemical integrity of the material, an essential requirement for its application in pharmaceutical research and development.
References
- Kasai, Y., et al. (2006). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Chirality, 18(4), 286-291. (URL not available)
-
Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Organic Chemistry, 79(18), 8497–8503. Available at: [Link] [11]3. Allen, D. A., et al. (2009). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 86(5), 621. Available at: [Link] [8]4. Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. PubMed, 25148281. Available at: [Link] [12]5. Li, Y., et al. (2021). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 146(18), 5691-5697. Available at: [Link] [13]6. Wikipedia contributors. (2023). Mosher's acid. Wikipedia, The Free Encyclopedia. Available at: [Link] [4]7. Benson, S. C., et al. (1993). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. Journal of Organic Chemistry, 58(18), 4747–4753. Available at: [Link] [14]8. PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. PubChem Compound Summary for CID 684096. Available at: [Link] [6]9. Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(1), 444-449. Available at: [Link] 10. Gholami, M., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2145. Available at: [Link] [15]11. Joyce, L. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2248–2251. Available at: [Link] [16]12. Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Semantic Scholar. Available at: [Link] [7]13. ResearchGate. (n.d.). Chiral sensors for determining the absolute configurations of α-amino acids by 1 H NMR spectroscopy. Request PDF. Available at: [Link] 14. Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link] [17]15. ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Available at: [Link] [18]16. ResearchGate. (n.d.). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. Available at: [Link] [19]17. Kim, J. H., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(4), 947–950. Available at: [Link] [20]18. Spisni, A., et al. (1989). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. Journal of the American Chemical Society, 111(5), 1989-1994. (URL not available)
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- 6. (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid | C10H13NO3 | CID 684096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
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- 20. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Large-Scale Synthesis of (R)-3-amino-3-(4-methoxyphenyl)propanoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereospecific incorporation into drug candidates can significantly impact their pharmacological profile. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust chemical protocol based on a chiral auxiliary approach. Additionally, an enzymatic resolution method is presented as a green chemistry alternative. The guide is designed to provide not only step-by-step instructions but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the process.
Introduction: The Significance of Chiral β-Amino Acids
β-Amino acids are crucial components of numerous biologically active molecules.[1][2] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, which imparts unique conformational properties to peptides and other molecules. The stereochemistry at the β-carbon is often critical for biological activity. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. The enantioselective synthesis of such compounds is a significant challenge in process chemistry, requiring methods that are not only stereoselective but also scalable, safe, and economically viable.[1][2]
This guide details a well-established and scalable chemical synthesis route that utilizes a chiral pyrimidinone auxiliary to control the stereochemistry. Furthermore, we explore an enzymatic kinetic resolution as a complementary or alternative strategy, aligning with the principles of green chemistry.
Strategic Approach: Chemical vs. Enzymatic Synthesis
The choice of synthetic strategy for a chiral molecule on a large scale is a multi-faceted decision involving considerations of cost, efficiency, scalability, and environmental impact. Below is a comparative overview of the two approaches detailed in this guide.
| Feature | Chemical Synthesis (Chiral Auxiliary) | Enzymatic Kinetic Resolution |
| Stereocontrol | Excellent, directed by the chiral auxiliary. | High, dependent on enzyme selectivity. |
| Scalability | Proven for multi-gram to kilogram scale. | Generally good, but may require process optimization. |
| Reagents | Involves organometallic reagents and cryogenic conditions. | Uses enzymes in aqueous or organic media under mild conditions. |
| Waste Stream | Generates stoichiometric amounts of chiral auxiliary waste. | Primarily aqueous waste, enzyme can often be recycled. |
| Development Time | Well-established route, potentially faster to implement. | May require screening of enzymes and optimization of conditions. |
Chemical Synthesis Protocol: Chiral Auxiliary Approach
This protocol is adapted from a reliable and peer-reviewed procedure published in Organic Syntheses, known for its robustness and reproducibility.[3] The overall workflow is depicted below.
Overall Workflow
Caption: Overall workflow for the chemical synthesis of this compound.
Reaction Scheme
Sources
Application Note & Protocols: Biocatalytic Synthesis of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Introduction: The Significance of Chiral β-Amino Acids
Optically pure β-amino acids are crucial building blocks in the pharmaceutical industry. Their incorporation into peptidomimetics and other therapeutic agents can enhance biological activity, improve pharmacokinetic profiles, and increase resistance to enzymatic degradation. (R)-3-amino-3-(4-methoxyphenyl)propanoic acid, in particular, is a valuable chiral intermediate for the synthesis of various bioactive molecules. Traditional chemical synthesis of such compounds often involves multiple steps, harsh reaction conditions, and the use of expensive chiral auxiliaries or resolving agents. Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a greener, more efficient, and highly stereoselective alternative.[1][2]
This application note provides detailed protocols for two robust biocatalytic strategies for the synthesis of this compound:
-
Direct Asymmetric Amination: Utilizing an (R)-selective Phenylalanine Aminomutase (PAM).
-
Asymmetric Transamination: Employing an (R)-selective ω-Transaminase (ω-TA).
Strategy 1: Direct Asymmetric Amination with Phenylalanine Aminomutase (PAM)
Phenylalanine aminomutases (PAMs) are remarkable enzymes that catalyze the interconversion of α-amino acids to their β-counterparts.[3] Mechanistically, this transformation proceeds through a cinnamic acid intermediate.[4] Advantageously, PAMs can also directly catalyze the addition of ammonia to the double bond of a substituted cinnamic acid, providing a direct and highly enantioselective route to β-amino acids.[5] The PAM from Taxus chinensis (TcPAM) is particularly noteworthy for its strict (R)-selectivity, making it an ideal catalyst for this application.[6]
Reaction Mechanism
The catalytic cycle of PAM involves a unique 4-methylideneimidazole-5-one (MIO) cofactor, which is formed autocatalytically from an Ala-Ser-Gly motif within the enzyme's active site.[7] The enzyme facilitates the stereospecific addition of ammonia across the C=C double bond of the substrate, 4-methoxycinnamic acid.
Sources
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- 2. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylalanine aminomutase-catalyzed addition of ammonia to substituted cinnamic acids: a route to enantiopure alpha- and beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Executive Summary
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid . This chiral β-amino acid is a critical building block in the development of pharmaceuticals and other bioactive molecules due to its ability to form stable secondary structures in β-peptides.[1][2] This document provides a comprehensive resource for improving yield and enantiomeric purity, featuring a detailed troubleshooting guide in a question-and-answer format, validated experimental protocols, and expert insights into the underlying chemical principles. Our goal is to empower you to diagnose and resolve common synthetic challenges efficiently.
Overview of Synthetic Strategies
The primary challenge in synthesizing this compound is controlling the stereochemistry at the C3 position. Two predominant strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture.
-
Asymmetric Synthesis: This approach creates the desired enantiomer directly using chiral catalysts, auxiliaries, or reagents. Methods include asymmetric hydrogenation of enamines or conjugate additions to prochiral acceptors.[1][3][4] While elegant, these methods can require specialized catalysts and rigorous optimization.
-
Kinetic Resolution: This strategy involves preparing a racemic mixture of the β-amino acid (or a precursor) and then selectively reacting one enantiomer, typically using an enzyme, leaving the desired enantiomer unreacted and enriched.[5][6] Enzymatic kinetic resolution is often favored for its high selectivity, mild reaction conditions, and environmental compatibility.[5]
The following workflow diagram illustrates a common approach utilizing enzymatic kinetic resolution, which is the focus of our recommended protocols.
Caption: General workflow for synthesis via enzymatic kinetic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis? A1: A common and cost-effective route starts with 4-methoxybenzaldehyde, malonic acid, and a source of ammonia (like ammonium acetate) via a Mannich-type reaction to produce the racemic β-amino acid.[7]
Q2: Which enzyme is recommended for the kinetic resolution? A2: Candida antarctica Lipase B (CALB), often immobilized, is highly effective for the kinetic resolution of β-amino acid esters.[1] It reliably acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
Q3: How do I measure the enantiomeric excess (ee) of my final product? A3: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC). You will need to derivatize the amino acid (e.g., to its N-benzoyl or ester derivative) to achieve good separation on columns like those based on polysaccharide derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H).
Q4: Can I use a different acyl donor for the enzymatic resolution instead of vinyl acetate? A4: Yes, other acyl donors like ethyl acetate or isopropenyl acetate can be used. However, vinyl acetate is often preferred because its byproduct is acetaldehyde, which is volatile and easily removed, thus driving the reaction forward.
Q5: Why is my reaction slow or stalled? A5: Common causes include poor enzyme activity (due to incorrect pH, temperature, or solvent), substrate or product inhibition, or poor mass transfer if using an immobilized enzyme. Ensure your solvent is anhydrous and the temperature is optimal for the specific lipase used (typically 30-50 °C).[8][9]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and purification.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield of Racemic Precursor | Incomplete Mannich-type reaction. | Action: Increase reaction time or temperature. Consider a different solvent like ethanol or butanol.[7]Rationale: The condensation reaction requires sufficient thermal energy to drive the elimination of water and subsequent additions. |
| Side product formation. | Action: Ensure stoichiometry is correct, particularly the amount of ammonia source. Use fresh reagents.Rationale: Excess aldehyde or malonic acid can lead to self-condensation or other side reactions. | |
| Low Enantiomeric Excess (ee) | Poor enzyme selectivity. | Action: Screen different lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei). Lower the reaction temperature (e.g., from 40°C to 25°C).[9]Rationale: Enzyme enantioselectivity (E-value) is temperature-dependent. Lower temperatures often increase selectivity at the cost of reaction rate. |
| Non-enzymatic background acylation. | Action: Run a control reaction without the enzyme to quantify the rate of the background reaction. If significant, reduce the reaction temperature.Rationale: Acyl donors can slowly react with amines non-catalytically. This non-selective reaction reduces the final ee. | |
| Reaction proceeded past 50% conversion. | Action: Monitor the reaction closely using TLC or HPLC and stop it as close to 50% conversion as possible.Rationale: In a kinetic resolution, the maximum yield for a single enantiomer is 50%. As the reaction surpasses this point, the slower acylation of the desired (R)-enantiomer begins to occur, lowering its ee. | |
| Difficult Separation of Product and Byproduct | Similar polarity of (R)-ester and (S)-amide. | Action: Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is recommended. Consider using a different acyl group to alter the byproduct's polarity.Rationale: Increasing the polarity difference between the desired unreacted ester and the acylated byproduct is key to achieving good separation on silica gel. |
| Low Yield After Hydrolysis | Product degradation. | Action: Use milder hydrolysis conditions. For base hydrolysis, use LiOH in a THF/water mixture at room temperature instead of NaOH/KOH at reflux. For acid hydrolysis, use 6N HCl at a controlled temperature.Rationale: β-amino acids can be susceptible to degradation or side reactions under harsh pH and high temperatures. |
| Racemization during hydrolysis. | Action: Keep the temperature as low as possible during hydrolysis. Confirm the ee of the product post-hydrolysis.Rationale: The stereocenter can be labile under harsh conditions, especially strong base, leading to a loss of enantiopurity.[2] |
Recommended Protocols
Protocol 5.1: Enzymatic Kinetic Resolution of (±)-ethyl 3-amino-3-(4-methoxyphenyl)propanoate
This protocol describes the selective acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer enriched.
Materials:
-
(±)-ethyl 3-amino-3-(4-methoxyphenyl)propanoate (1.0 eq)
-
Immobilized Candida antarctica Lipase B (CALB), (e.g., Novozym® 435)
-
Vinyl acetate (1.5 eq)
-
Anhydrous solvent (e.g., tert-Butyl methyl ether (MTBE) or Toluene)
-
Molecular sieves (4Å)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the racemic ester (1.0 eq) and anhydrous solvent (approx. 0.1 M concentration).
-
Drying: Add activated 4Å molecular sieves and stir for 30 minutes to ensure anhydrous conditions.
-
Scientist's Note: Water can hydrolyze the acylating agent and the ester, reducing efficiency and potentially altering the microenvironment of the enzyme, which can negatively impact its activity.
-
-
Enzyme Addition: Add immobilized CALB (typically 10-20% by weight relative to the substrate).
-
Acylation: Add vinyl acetate (1.5 eq) and stir the suspension at a controlled temperature (e.g., 35 °C).
-
Scientist's Note: Using an excess of the acyl donor can help drive the reaction but a large excess may inhibit the enzyme.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by TLC or HPLC. The reaction is typically stopped at or near 50% conversion to maximize yield and ee.
-
Workup: Once 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (R)-ester and the acylated (S)-amide can be separated by silica gel column chromatography.
Protocol 5.2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol is for the analysis of the final hydrolyzed product.
1. Derivatization (N-Benzoylation):
-
Dissolve a small sample (~1 mg) of the final amino acid in 1 mL of 1 M NaHCO₃.
-
Add 10 µL of benzoyl chloride and vortex vigorously for 2 minutes.
-
Allow the reaction to stand for 30 minutes at room temperature.
-
Acidify the solution with 1N HCl to pH 2-3.
-
Extract the derivative with ethyl acetate (2 x 1 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Redissolve the residue in the HPLC mobile phase for injection.
2. HPLC Conditions:
-
Column: Chiralcel OD-H (or equivalent polysaccharide-based column)
-
Mobile Phase: Hexane:Isopropanol:Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
3. Calculation:
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 (where Area_R and Area_S are the peak areas of the R and S enantiomers, respectively).
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]
-
Verma, S. K., & Kumar, N. (2015). Enantioselective Synthesis of β-amino acids: A Review. Modern Chemistry & Applications. [Link]
-
Verma, S. K., & Kumar, N. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry. [Link]
-
Seebach, D., et al. (2007). Enantioselective Preparation of β2-Amino Acid Derivatives for β-Peptide Synthesis. Helvetica Chimica Acta. [Link]
-
O'Donnell, M. J., et al. (1993). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
Zhang, C., et al. (2018). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis. [Link]
-
Heck, T., et al. (2009). Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases. Chembiochem. [Link]
-
Heck, T., et al. (2009). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. ResearchGate. [Link]
-
PubChem. (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. PubChem. [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
aapptec. (2016). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry. [Link]
-
Wucherpfennig, T. G., et al. (2014). Kinetic Resolution of Epimeric Proteins Enables Stereoselective Chemical Mutagenesis. Journal of the American Chemical Society. [Link]
-
PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. [Link]
-
Nichols, B. (2023). What do you do when your peptide synthesis fails? Biotage. [Link]
-
PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. PubChem. [Link]
-
PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. PubChem. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Antibiotics. [Link]
-
Kumar, A., et al. (2014). Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol. ResearchGate. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Welcome to the technical support center for the synthesis of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions related to this chiral synthesis. As a non-proteinogenic β-amino acid, this compound is a valuable building block in pharmaceutical development, and achieving high enantiopurity is critical.[1][2]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Question 1: Why is my enantiomeric excess (e.e.) low, resulting in contamination with the (S)-enantiomer?
Answer:
Low enantioselectivity is a primary challenge in asymmetric synthesis. The formation of the undesired (S)-enantiomer typically stems from inadequate stereocontrol during the key bond-forming step.
Potential Causes & Solutions:
-
Suboptimal Chiral Catalyst or Auxiliary: The effectiveness of the chiral controller is paramount. Inadequate enantiocontrol will directly lead to the formation of both enantiomers.
-
Solution 1: Catalyst/Auxiliary Screening: If using a catalytic asymmetric method (e.g., hydrogenation of an enamine precursor), screen a variety of chiral ligands (e.g., phosphine-based ligands for Rh or Ru catalysts).[1] If using a chiral auxiliary, ensure it is of high enantiomeric purity and consider alternatives that may offer better steric hindrance to guide the reaction.
-
Solution 2: Stoichiometry and Purity: Verify the purity and exact stoichiometry of your catalyst or auxiliary. Impurities or inaccurate measurements can inhibit catalytic cycles or lead to non-selective background reactions.
-
-
Incorrect Reaction Conditions: Temperature, pressure, and solvent choice can dramatically influence the transition state energies of the desired and undesired stereochemical pathways.
-
Solution 1: Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Perform a temperature screen (e.g., 25°C, 0°C, -20°C, -78°C) to find the optimal balance between reaction rate and selectivity.
-
Solution 2: Solvent Screening: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex. Screen a range of anhydrous solvents (e.g., THF, Dichloromethane, Toluene) to identify the ideal medium for stereocontrol.[3]
-
-
Racemization During Reaction or Workup: The chiral center, once formed, may not be stable under the reaction or purification conditions. The benzylic proton at the C3 position is susceptible to epimerization, especially under basic or acidic conditions.
-
Solution 1: Milder Reagents: During workup, use milder acids or bases (e.g., saturated ammonium chloride instead of HCl, or a bicarbonate solution instead of NaOH) to quench the reaction.
-
Solution 2: Purification Conditions: When performing chromatography, use neutral or deactivated silica gel. Acidic silica can sometimes promote on-column racemization.[3]
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantiomeric excess.
Question 2: I am observing significant by-products. How can I identify and minimize them?
Answer:
Side-product formation can drastically reduce the yield and complicate purification. The nature of the by-products depends heavily on the chosen synthetic route.
Common Side Reactions & Prevention:
-
Self-Condensation of Starting Materials: In routes like the Mannich reaction, which involves an imine intermediate, the enolizable starting materials can undergo self-condensation.
-
Prevention: Control the rate of addition. Add the enolate or ketene acetal component slowly to the solution containing the imine to maintain a low concentration of the nucleophile and minimize self-reaction.[3]
-
-
Formation of Bis-Mannich Product: The primary amine of the desired β-amino acid product can sometimes react with a second molecule of the imine intermediate, leading to a bis-adduct.
-
Prevention: Carefully control the stoichiometry to avoid an excess of the imine. Using a slight excess (e.g., 1.1 equivalents) of the nucleophilic component can help drive the initial reaction to completion without leaving unreacted imine.
-
-
Demethylation of the Methoxy Group: Strong Lewis acids (like BBr₃) or harsh protic acids (like HBr at high temperatures) used for deprotection can cleave the methyl ether on the phenyl ring, leading to the corresponding phenol derivative.
-
Prevention: If demethylation is unintentional, choose milder deprotection conditions. If protecting groups are necessary, select ones that can be removed under orthogonal conditions that do not affect the methoxy group.
-
Summary of Key Reaction Parameters
| Parameter | Mannich-Type Reaction | Asymmetric Hydrogenation |
| Key Reagents | N-sulfonyl imine, ketene silyl acetal | Ene-carbamate or enamide |
| Catalyst | Chiral Lewis Acid or Organocatalyst | Chiral Rh or Ru phosphine complex |
| Typical Temp. | -78°C to 25°C | 20°C to 60°C |
| Common Solvents | CH₂Cl₂, THF, Toluene | Methanol, Ethanol, THF |
| Critical Factor | Strict anhydrous conditions | Hydrogen pressure, catalyst purity |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of chiral β-amino acids is a well-studied field.[1] Common strategies include:
-
Asymmetric Hydrogenation: Rhodium or Ruthenium-catalyzed hydrogenation of a prochiral enamine or enamide precursor is a highly efficient method for setting the stereocenter.[1][2]
-
Mannich-type Reactions: The asymmetric addition of an enolate equivalent (like a ketene silyl acetal) to an imine derived from 4-methoxybenzaldehyde is a powerful C-C and C-N bond-forming strategy.[3]
-
Chiral Resolution: A racemic mixture of 3-amino-3-(4-methoxyphenyl)propanoic acid can be synthesized and then separated into its constituent enantiomers using a chiral resolving agent (e.g., tartaric acid derivatives) or by preparative chiral HPLC.[4][5]
-
Biocatalysis: Enzymes like transaminases can be used for the kinetic resolution of a racemic amine or for the direct asymmetric synthesis from a prochiral ketone, offering high selectivity under mild conditions.[1]
Q2: How can I confirm the absolute configuration of my final product?
A2: Confirming the (R) configuration is essential. Several methods can be used:
-
Optical Rotation: Measurement of the specific rotation using a polarimeter and comparison to a literature value for the pure (R)-enantiomer.
-
Chiral HPLC: Comparison of the retention time of your product to that of an authentic, commercially available standard of the (R)-enantiomer on a suitable chiral stationary phase (e.g., polysaccharide-based or teicoplanin-based columns).[6]
-
X-ray Crystallography: If you can obtain a single crystal of the product or a suitable derivative (e.g., a salt with a chiral acid), X-ray diffraction provides unambiguous proof of the absolute stereochemistry.
Q3: What are the best practices for purification and storage?
A3: Given that the molecule is an amino acid, it is amphoteric.
-
Purification: Recrystallization is often an effective method for purifying the final product and can sometimes enhance enantiomeric purity. If chromatography is required, use a reversed-phase column with a mobile phase buffered to a pH at least 2 units away from the isoelectric point (pI) to ensure a single ionic form and good peak shape.[6]
-
Storage: Store the final compound in a tightly sealed container in a cool, dry place, protected from light. For long-term stability, storage at 2-8 °C is recommended to prevent potential degradation.[6]
General Synthesis and Purification Workflow
Caption: Overview of the synthesis, purification, and analysis workflow.
References
- Benchchem. (n.d.). Common side reactions in the synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
- Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
- ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review.
- ACS Publications. (n.d.). Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids.
- National Institutes of Health. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry.
- Benchchem. (n.d.). Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
- PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid.
- PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
- ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- MDPI. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.
- MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- PubMed. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- ResearchGate. (n.d.). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions.
- National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
- YouTube. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products.
- National Institutes of Health. (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions.
- ResearchGate. (n.d.). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Chiral Resolution for 3-Amino-3-(4-methoxyphenyl)propanoic Acid
Welcome to the technical support center for the chiral resolution of 3-amino-3-(4-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound's enantiomers. The following sections offer troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance your success rate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding 3-amino-3-(4-methoxyphenyl)propanoic acid and the principles of its chiral resolution.
Q1: What are the key structural features of 3-amino-3-(4-methoxyphenyl)propanoic acid that are important for its chiral resolution?
A1: The key structural features influencing the chiral resolution of 3-amino-3-(4-methoxyphenyl)propanoic acid are:
-
A Chiral Center: The carbon atom at the C3 position is a stereocenter, leading to the existence of (R) and (S) enantiomers. This chirality is the basis for the need for resolution.
-
Amphoteric Nature: The molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This allows for the formation of diastereomeric salts with either chiral acids or chiral bases.
-
Aromatic Ring: The presence of a 4-methoxyphenyl group provides a site for potential π-π stacking interactions, which can be a factor in both diastereomeric salt crystallization and chromatographic separations.
Q2: What are the primary methods for the chiral resolution of 3-amino-3-(4-methoxyphenyl)propanoic acid?
A2: The main strategies for resolving racemic 3-amino-3-(4-methoxyphenyl)propanoic acid include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent (e.g., tartaric acid derivatives, chiral amines) to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][]
-
Enzymatic Resolution: This technique utilizes enzymes, typically lipases or proteases, which selectively catalyze a reaction with one of the enantiomers.[4][5] This results in one enantiomer being chemically modified (e.g., esterified or hydrolyzed) while the other remains unchanged, allowing for their separation.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can directly separate the enantiomers.[6][7] This is a powerful analytical and preparative technique.
Q3: How do I choose the most suitable chiral resolution method?
A3: The choice of method depends on several factors:
-
Scale of Separation: For large-scale industrial production, diastereomeric salt crystallization is often preferred due to its cost-effectiveness.[8]
-
Desired Enantiomeric Purity: Chiral chromatography can often achieve very high enantiomeric excess (% ee), but may be less practical for very large quantities.[6]
-
Downstream Applications: The compatibility of the chosen method with subsequent synthetic steps is crucial. For example, enzymatic resolution might introduce protecting groups that need to be removed.
-
Available Equipment: The choice is also dictated by the availability of specialized equipment, such as preparative HPLC systems.
Part 2: Troubleshooting Guide for Diastereomeric Salt Crystallization
This is one of the most common and cost-effective methods for chiral resolution on a larger scale. However, it can present several challenges.
Q4: I am not getting any crystals to form after adding the chiral resolving agent. What should I do?
A4: The lack of crystallization can be due to several factors. Here is a systematic approach to troubleshoot this issue:
-
Solvent Screening is Crucial: The choice of solvent is paramount. The ideal solvent system should provide a significant solubility difference between the two diastereomeric salts.[8]
-
Protocol for Solvent Screening:
-
In separate small vials, dissolve a small amount of the racemic 3-amino-3-(4-methoxyphenyl)propanoic acid and the chiral resolving agent.
-
Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
-
Observe for the formation of a precipitate upon cooling or slow evaporation. A solvent that yields a crystalline solid is a good candidate.
-
-
-
Supersaturation Control: Crystallization requires a supersaturated solution.
-
Troubleshooting Steps:
-
Increase Concentration: Carefully concentrate the solution by slow evaporation of the solvent.
-
Cooling: Gradually lower the temperature of the solution. Rapid cooling can lead to the formation of oils or amorphous solids.
-
Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salts are poorly soluble (an anti-solvent) to a solution of the salts in a good solvent.
-
-
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the supersaturated solution can induce crystallization.[9]
Q5: The enantiomeric excess (% ee) of my crystallized product is low. How can I improve it?
A5: Low enantiomeric excess is a common problem. Here are some strategies to enhance the purity of your product:
-
Recrystallization: This is the most straightforward method to improve % ee. Dissolve the enriched crystals in a minimal amount of hot solvent and allow them to cool slowly. This process can be repeated until the desired purity is achieved.
-
Optimize the Resolving Agent to Substrate Ratio: The stoichiometry between the chiral resolving agent and the racemic mixture can significantly impact the resolution efficiency.[10]
-
Experimental Protocol:
-
Set up a series of small-scale experiments with varying molar ratios of the resolving agent to the racemic amino acid (e.g., 0.5:1, 0.8:1, 1:1, 1.2:1).
-
Analyze the % ee of the resulting crystals from each experiment to determine the optimal ratio.
-
-
-
Temperature Profile of Crystallization: The cooling rate can influence the selectivity of the crystallization. Slower cooling generally favors the formation of more ordered, purer crystals.
-
Consider a Different Resolving Agent: Not all resolving agents are equally effective. If optimization efforts with one agent fail, screening other chiral resolving agents is recommended. Derivatives of tartaric acid, such as dibenzoyltartaric acid (DBTA) or di-p-toluoyltartaric acid (DPTTA), often provide better results than tartaric acid itself.[11][12]
Table 1: Common Chiral Resolving Agents for Amino Acids
| Resolving Agent Class | Examples | Target Functional Group |
| Chiral Carboxylic Acids | (+)-Tartaric Acid, (-)-Dibenzoyltartaric Acid | Amino Group |
| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid | Amino Group |
| Chiral Amines | (-)-Brucine, (+)-Cinchonidine | Carboxylic Acid Group |
| Chiral Phosphoric Acids | VAPOL, SPINOL derived phosphoric acids | Amino Group |
Q6: I have a solid solution forming instead of distinct diastereomeric crystals. What does this mean and how can I overcome it?
A6: A solid solution occurs when both diastereomers are incorporated into the same crystal lattice, making separation by simple crystallization very difficult.[13]
-
Identifying a Solid Solution: A key indicator of a solid solution is a continuous change in the melting point of the crystalline solid with varying enantiomeric composition, rather than a distinct eutectic point.[13]
-
Strategies to Overcome Solid Solutions:
-
Change the Solvent System: The formation of solid solutions can be highly solvent-dependent. A thorough screening of different solvents and solvent mixtures is the first step.
-
Use a Different Resolving Agent: The structure of the resolving agent plays a critical role in the crystal packing. A different resolving agent may lead to the formation of a separable eutectic mixture.[13]
-
Enantioselective Dissolution: In some cases, it may be possible to enrich one enantiomer by selectively dissolving the other from the solid solution.[13]
-
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Part 3: Troubleshooting Guide for Enzymatic Resolution
Enzymatic resolution offers high selectivity but requires careful optimization of reaction conditions.
Q7: My enzymatic reaction is very slow or not proceeding at all. What are the possible causes?
A7: Several factors can inhibit enzyme activity:
-
Incorrect Enzyme Choice: Not all enzymes will be effective for this specific substrate. Lipases are a good starting point for the kinetic resolution of amino acid esters.[4]
-
Screening Protocol: Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify the most active and selective one.
-
-
Sub-optimal pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity.
-
Troubleshooting Steps:
-
Consult the supplier's technical data sheet for the recommended pH and temperature for the chosen enzyme.
-
Perform small-scale experiments across a range of pH values and temperatures to find the optimal conditions for your reaction.
-
-
-
Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. Try running the reaction at a lower substrate concentration.
-
Poor Substrate Solubility: The substrate needs to be accessible to the enzyme.
-
Solutions:
-
Use a co-solvent system (e.g., a mixture of an organic solvent and an aqueous buffer) to improve the solubility of the substrate. Ensure the chosen organic solvent does not denature the enzyme.[14]
-
Consider derivatizing the amino acid to a more soluble form, such as an ester, which are often better substrates for lipases.[4]
-
-
Q8: The enantioselectivity of my enzymatic resolution is poor. How can I improve it?
A8: Improving enantioselectivity often involves fine-tuning the reaction environment:
-
Solvent Engineering: The nature of the organic co-solvent can significantly influence the enantioselectivity of an enzyme. Screen a variety of solvents with different properties (e.g., polarity, hydrophobicity).
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes enhance its stability and enantioselectivity.[15]
-
Acyl Donor for Transesterification: If you are performing a lipase-catalyzed transesterification, the choice of the acyl donor can impact the enantioselectivity.
Decision Tree for Optimizing Enzymatic Resolution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 4. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Structure to Catalysis: Recent Developments in the Biotechnological Applications of Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 14. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art [mdpi.com]
- 15. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HPLC separation of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid enantiomers
Technical Support Center: Chiral HPLC Separation
Analyte Focus: (R)-3-amino-3-(4-methoxyphenyl)propanoic acid Enantiomers
Welcome to the technical support resource for the enantiomeric separation of β-amino acids, with a specific focus on this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and troubleshooting. As Senior Application Scientists, we ground our advice in fundamental chromatographic principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses initial questions that are critical for establishing a successful separation strategy.
Q1: What type of chiral stationary phase (CSP) is most effective for separating underivatized β-amino acid enantiomers like 3-amino-3-(4-methoxyphenyl)propanoic acid?
A1: Selecting the right CSP is the most critical factor for achieving enantioselectivity. For this class of compounds, three main types of CSPs have demonstrated success:
-
Pirkle-Type (Brush-Type) Phases: These are often the first choice. A validated method for the enantiomeric purity of R-β-amino-β-(4-methoxyphenyl) propionic acid specifically uses an (R, R) Whelk-01 column.[1] These CSPs function based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. The analyte's aromatic ring and polar functional groups make it an excellent candidate for this type of CSP.
-
Macrocyclic Glycopeptide Phases: Columns like those based on Teicoplanin (e.g., Astec CHIROBIOTIC T) are highly versatile for separating underivatized amino acids.[2][3] Their complex structure offers multiple interaction points (ionic, hydrogen bonding, inclusion complexation), making them suitable for a broad range of polar and ionic compounds.[2][4]
-
Crown Ether-Based Phases: These CSPs are particularly effective for compounds containing a primary amino group.[5] They work by forming inclusion complexes where the protonated primary amine of the analyte fits into the "crown," with selectivity driven by steric interactions of the other substituents.[6][7]
Recommendation: Start with a Pirkle-type column like the (R, R) Whelk-01, as a specific application exists.[1] If resolution is not achieved, screen a Teicoplanin-based macrocyclic glycopeptide column as a secondary option.
Q2: What is a good starting mobile phase for this separation?
A2: For Pirkle-type and many polysaccharide-based columns, a normal-phase mobile phase is typically most effective. A common starting point is a mixture of a non-polar solvent and an alcohol, with acidic and/or basic additives.
-
Solvents: Hexane and 2-Propanol (IPA) or Ethanol. A typical starting ratio would be 90:10 (Hexane:IPA).
-
Additives: Small amounts of an acid, like Trifluoroacetic Acid (TFA), are crucial. For an amino acid, which is zwitterionic, the acid protonates the carboxylate group and the basic additive deprotonates the ammonium group. This minimizes secondary ionic interactions with the silica surface, significantly improving peak shape and promoting the specific chiral recognition interactions with the CSP.[1] A starting concentration for TFA is often 0.1%.
Q3: Is derivatization of the amino acid necessary before analysis?
A3: Not necessarily, and direct analysis is often preferred to avoid additional sample preparation steps, which can introduce errors and impurities.[2] The CSPs mentioned in Q1 are specifically designed to resolve underivatized amino acids.[4][8] Derivatization is an alternative strategy, often used to improve detection sensitivity (e.g., creating a fluorescent derivative) or to separate diastereomers on a standard achiral column, but it is not the primary approach for this analyte.[9][10][11]
Core Troubleshooting Guide
This section is structured around common problems observed in the chromatogram.
Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution is the most common issue in chiral separations. The cause is almost always insufficient difference in the interaction energy between the two enantiomers and the CSP.
Caption: Troubleshooting workflow for poor resolution.
-
Cause 1: Sub-optimal Mobile Phase Composition
-
The "Why": The mobile phase competes with the analyte for interaction sites on the CSP. The concentration of the polar modifier (the alcohol) directly controls retention and can significantly impact selectivity. For the target analyte, the concentration of 2-propanol is a key parameter influencing chromatographic efficiency and resolution.[1]
-
Solution: Systematically vary the percentage of alcohol (e.g., IPA or ethanol) in the mobile phase. Start at 10% and adjust downwards to 5% or upwards to 20% in small increments. A lower alcohol percentage generally increases retention and may improve resolution, but can also lead to broader peaks.
-
-
Cause 2: Incorrect Type or Concentration of Additive
-
The "Why": As a zwitterionic compound, your analyte has both an acidic (carboxylic acid) and a basic (amine) functional group. These can cause undesirable ionic interactions with the stationary phase support, leading to peak tailing and masking the subtle energy differences required for chiral recognition. An acidic modifier like TFA is essential to suppress the ionization of the carboxyl group, thereby sharpening peaks and enhancing the specific interactions (like hydrogen bonding) with the CSP that govern separation.[1]
-
Solution: Optimize the concentration of TFA in the mobile phase. Start with 0.1% and evaluate concentrations between 0.05% and 0.2%. The optimal concentration will provide the best balance of peak shape and resolution.
-
-
Cause 3: Temperature Effects
-
The "Why": Temperature has a complex and often unpredictable effect on chiral separations.[12] It influences the thermodynamics of the analyte-CSP interaction.[13] In many cases, decreasing the temperature enhances the stability of the transient diastereomeric complexes formed on the CSP, leading to better resolution.[14] However, in some entropy-driven separations, increasing the temperature can surprisingly improve resolution or even reverse the elution order.[15][16]
-
Solution: Use a column oven for temperature control. Evaluate the separation at three temperatures: ambient (e.g., 25°C), below ambient (e.g., 15°C), and above ambient (e.g., 40°C).
-
| Parameter Change | Expected Effect on Resolution (Rs) | Rationale |
| Decrease % Alcohol | Often Increases | Increases analyte retention and interaction time with the CSP. |
| Optimize TFA Conc. | Increases | Suppresses secondary ionic interactions, improving peak shape and selectivity. |
| Decrease Temperature | Usually Increases | Stabilizes transient diastereomeric complexes, enhancing selectivity (enthalpy-driven). |
| Decrease Flow Rate | May Increase | Improves mass transfer kinetics, allowing more time for equilibrium between mobile and stationary phases.[12] |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Even with good selectivity, poor peak shape can prevent accurate quantification.
-
Cause 1: Secondary Ionic Interactions (Peak Tailing)
-
The "Why": This is the most common cause for amine- and acid-containing compounds. Residual silanol groups on the silica support or other active sites can interact strongly and non-specifically with the analyte, causing a portion of the molecules to lag behind the main peak.
-
Solution: Ensure you are using an appropriate additive. As described above, 0.1% TFA is a good starting point to mask these interactions. If tailing persists, a combination of an acidic and a basic additive (e.g., 0.1% TFA and 0.1% Triethylamine, TEA) can sometimes be effective, though this can be complex.
-
-
Cause 2: Column Inlet Frit Blockage or Contamination (Peak Splitting/Shoulders)
-
The "Why": Particulate matter from the sample or mobile phase can clog the inlet frit, causing the sample band to be distributed unevenly onto the column head.[17] Strongly adsorbed impurities from previous injections can also create active sites that distort the peak.[18]
-
Solution: First, try reversing the column (disconnected from the detector) and flushing with a strong solvent (ensure the solvent is compatible with the CSP).[17] If this fails, the frit may need to be replaced, though this carries the risk of disturbing the packed bed. Always filter your samples through a 0.2 or 0.45 µm syringe filter before injection.[19]
-
-
Cause 3: Sample Solvent Incompatibility (Peak Distortion)
-
The "Why": If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the initial band to spread improperly on the column. For a normal-phase separation (e.g., Hexane/IPA), dissolving the sample in a highly polar solvent like pure Methanol would be problematic.
-
Solution: Dissolve the sample in the mobile phase itself, or in a solvent that is weaker than or of similar strength to the mobile phase.
-
Problem: Unstable or Drifting Retention Times
Inconsistent retention times make peak identification and quantification unreliable.
-
Cause 1: Insufficient Column Equilibration
-
The "Why": Chiral stationary phases, particularly in normal-phase or polar organic modes, require extensive equilibration. The surface of the CSP and the mobile phase additives need to reach a steady state. Rushing this process is a common cause of drifting retention times.
-
Solution: Equilibrate the column with the mobile phase for at least 60 minutes, or until a stable baseline is achieved and sequential injections of a standard show reproducible retention times (<0.5% RSD).
-
-
Cause 2: Mobile Phase Volatility
-
The "Why": In normal-phase chromatography, the mobile phase often contains highly volatile components like hexane. Over the course of a long analytical run, the hexane can preferentially evaporate, increasing the percentage of the less volatile alcohol. This makes the mobile phase stronger, causing retention times to decrease.
-
Solution: Keep mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily. Using a solvent premixer on your HPLC system can also help maintain a consistent composition.
-
-
Cause 3: Additive "Memory Effect"
-
The "Why": Acidic or basic additives can strongly adsorb to the stationary phase. If a column was previously used with a different additive (e.g., TEA) and is now being used with TFA, traces of the old additive can leach off, altering the separation over time. This memory effect can persist for thousands of column volumes.[20]
-
Solution: Dedicate columns to specific mobile phase and additive types whenever possible. If you must switch, use a rigorous flushing procedure. For switching between additives, flushing with a solvent like ethanol or isopropanol may be necessary (always check the column care guide for solvent compatibility).[17]
-
Experimental Protocols
Protocol 1: Normal-Phase Mobile Phase Preparation
This protocol provides a starting point for the separation on a Pirkle-type CSP.
-
Reagents: HPLC-grade Hexane, HPLC-grade 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).
-
Preparation (for 1 L of 90:10 Hexane:IPA + 0.1% TFA):
-
Measure 900 mL of Hexane into a clean, dry 1 L glass reservoir bottle.
-
Measure 100 mL of IPA and add it to the Hexane.
-
Using a glass pipette, add 1.0 mL of TFA to the mixture.
-
Cap the bottle tightly and swirl gently to mix.
-
Degas the mobile phase for 15 minutes using sonication or vacuum degassing.
-
Protocol 2: Column Equilibration and System Suitability Test (SST)
This protocol ensures your system is ready for analysis.
-
Column Installation: Install the chiral column (e.g., (R, R) Whelk-01, 250 x 4.6 mm, 5 µm).
-
Initial Flush: Set the pump flow rate to 0.5 mL/min and flush the column with the mobile phase for 10 minutes.
-
Flow Rate Increase: Gradually increase the flow rate to the desired setpoint (e.g., 1.0 mL/min).
-
Equilibration: Continue to pump the mobile phase through the column for at least 60 minutes. Monitor the baseline in your chromatography data system (CDS); it should be stable and free of drift.
-
System Suitability Injections:
-
Prepare a standard solution containing both the (R) and (S) enantiomers of 3-amino-3-(4-methoxyphenyl)propanoic acid.
-
Perform 3-5 replicate injections of this standard.
-
Acceptance Criteria: The retention times for each peak should be consistent (RSD < 1.0%), and the calculated resolution (Rs) between the two enantiomer peaks should meet the method requirement (typically Rs ≥ 1.5).
-
-
Proceed with Analysis: Once the SST passes, you can begin injecting your unknown samples.
References
- Lomsadze, K., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Sigma-Aldrich.
- Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Unknown. Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- Lomsadze, K., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Berkecz, R., et al. (2009).
- Chiral Technologies Europe. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Berkecz, R., et al. (2009). HPLC enantioseparation of β2‐homoamino acids using crown ether‐based chiral stationary phase.
- Phenomenex. (2022). HPLC Troubleshooting Guide.
- Ilisz, I., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PubMed Central.
- Bystrická, Z., et al. (2015). Effects of mobile phase's ratio on resolution of amino acid enantiomers.
- Claus, J.E. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Reporter 29.4.
- Kalikova, K., et al. (2022).
- Sigma-Aldrich.
- De Klerck, K. Chiral Amino Acid and Peptide Separations – the Next Generation.
- Peter, A., et al. (1994). Determination of the enantiomers of α-amino acids and α-amino acid amides by high-performance liquid chromatography with a chiral mobile phase. Semantic Scholar.
- George, S. (2020). Trouble with chiral separations.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Agilent Technologies. (2019).
- Reddy, G.S., et al. (2013). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid.
- Sharma, B.K., et al. (2014). analysis of amino acids by high performance liquid chromatography. International Journal of Research in Engineering and Technology.
- Singh, A., & Singh, S.K. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Drug Delivery and Therapeutics.
- Gampenrieder, C., et al. (2010).
- Kim, H., et al. (2021).
- Srilakshmi, V., & S.K., R. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences.
- Ha, H.-J., et al. (2021).
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- 5. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Preventing racemization of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Technical Support Center: (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
A Guide to Preventing and Troubleshooting Racemization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth technical assistance to mitigate the risk of racemization during your experimental workflows. As a chiral β-amino acid, maintaining the enantiomeric purity of this compound is critical for its intended biological activity and the overall success of your research and development efforts.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound, such as the (R)-enantiomer of 3-amino-3-(4-methoxyphenyl)propanoic acid, converts into a mixture of both (R) and (S) enantiomers in equal amounts, known as a racemate.[4] This loss of stereochemical integrity is a significant issue in drug development because different enantiomers can have varied pharmacological effects, with one being therapeutic while the other could be inactive or even harmful.[4] For this specific β-amino acid, maintaining its (R)-configuration is essential for its desired biological function.
Q2: What is the primary chemical mechanism that leads to the racemization of this compound?
A2: The primary mechanism of racemization for amino acids involves the abstraction of the alpha-proton (the proton on the carbon atom adjacent to the carboxylic acid group) by a base. This forms a planar carbanion intermediate.[5][6] Reprotonation can then occur from either side of this planar intermediate, leading to the formation of both the original (R) and the opposite (S) enantiomer.[5] Factors such as pH, temperature, and the presence of certain catalysts can influence the rate of this process.[5][7]
Q3: Under what common experimental conditions is racemization most likely to occur?
A3: Racemization is most prevalent under conditions that facilitate the formation of the carbanion intermediate. These include:
-
Basic Conditions: The presence of a base increases the rate of α-proton abstraction.[5]
-
High Temperatures: Increased thermal energy can provide the activation energy needed for racemization to occur.[7]
-
Presence of Metal Cations: Certain metal ions, such as Cu2+, can chelate with the amino acid and increase the acidity of the α-proton, thereby accelerating racemization.[5][8]
-
Peptide Coupling Reactions: During peptide synthesis, the activation of the carboxylic acid group can lead to the formation of intermediates, like oxazolones, which are particularly susceptible to racemization.[9][10]
Q4: How can I determine if my sample of this compound has racemized?
A4: Several analytical techniques can be employed to determine the enantiomeric excess (ee) of your sample. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used and reliable method.[11] Other techniques include gas chromatography (GC) after derivatization, and mass spectrometry-based methods.[11][12][13][14]
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you may encounter during your experiments and provides actionable solutions to minimize racemization.
Scenario 1: Racemization during Peptide Coupling Reactions
-
Problem: You are coupling this compound to another amino acid or peptide and observe a significant loss of enantiomeric purity in the final product.
-
Root Cause Analysis: The activation of the carboxylic acid is a critical step for peptide bond formation but also a major risk for racemization.[9] The choice of coupling reagents, additives, and the base used can significantly impact the extent of racemization.
-
Solutions:
-
Optimize Coupling Reagents: Avoid using carbodiimide reagents like DCC or DIC alone, as they are known to cause significant racemization.[10] Instead, opt for uronium/aminium-based reagents such as HBTU or HATU, or phosphonium salt reagents like BOP and PyBOP, which are known to suppress racemization.[10]
-
Utilize Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to minimize racemization by forming activated esters that are less prone to it.[9]
-
Careful Selection of Base: The basicity and steric hindrance of the base used are crucial.[9] Highly basic and sterically unhindered bases like triethylamine can increase the rate of racemization.[9] Consider using sterically hindered bases like N,N-diisopropylethylamine (DIEA) or weaker bases like N-methylmorpholine (NMM).[9]
-
Scenario 2: Racemization during Deprotection Steps
-
Problem: You observe racemization after removing an amino-protecting group (e.g., Boc or Fmoc).
-
Root Cause Analysis: The harsh acidic or basic conditions required for the removal of common protecting groups can lead to racemization.[15]
-
Solutions:
-
Milder Deprotection Conditions: If possible, explore the use of protecting groups that can be removed under milder, near-neutral conditions. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group is a thiol-labile protecting group that can be removed under nearly neutral conditions.[15]
-
Temperature Control: Perform deprotection reactions at the lowest possible temperature to minimize the rate of racemization.
-
Scenario 3: Racemization during Storage or Work-up
-
Problem: Your sample shows a decrease in enantiomeric purity over time or after purification procedures.
-
Root Cause Analysis: The stability of the chiral center can be compromised by the storage conditions (pH, temperature) and the work-up procedures.[16]
-
Solutions:
-
pH Control: Ensure that aqueous solutions are maintained at a neutral or slightly acidic pH during work-up and storage. Avoid prolonged exposure to basic conditions.
-
Low Temperature Storage: Store the compound and its solutions at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of racemization.
-
Avoid Metal Contamination: Be mindful of potential metal ion contamination from glassware or reagents, as certain metal ions can catalyze racemization.[5][8]
-
Experimental Protocols
Protocol 1: Chiral HPLC Analysis to Determine Enantiomeric Excess
This protocol provides a general guideline for determining the enantiomeric excess of this compound.
-
Derivatization (if necessary): Depending on the chiral column used, derivatization of the amino group may be required. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[16]
-
Sample Preparation:
-
Dissolve a small amount of the derivatized (or underivatized) amino acid in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[16]
-
-
HPLC Analysis:
-
Column: Select an appropriate chiral stationary phase (CSP) column.
-
Mobile Phase: Use a suitable mixture of solvents, such as a combination of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis: The two enantiomers will appear as distinct peaks. The enantiomeric excess (ee) can be calculated using the peak areas of the (R) and (S) enantiomers.
Data Presentation
Table 1: Influence of Base on Racemization in a Model Peptide Coupling Reaction
| Base | pKa | Steric Hindrance | Relative Racemization (%) |
| Triethylamine (TEA) | 10.75 | Low | High |
| N,N-Diisopropylethylamine (DIEA) | 10.1 | High | Moderate |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low |
| 2,4,6-Collidine | 7.43 | High | Very Low |
Note: This table provides a qualitative comparison based on general principles of peptide chemistry. Actual results may vary depending on the specific reaction conditions.[9]
Visualizations
Diagram 1: General Racemization Mechanism of an Amino Acid
Caption: Base-catalyzed racemization proceeds via a planar carbanion intermediate.
Diagram 2: Troubleshooting Workflow for Racemization in Peptide Synthesis
Caption: A systematic approach to identifying the source of racemization.
References
-
Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(17), 4275–4281. [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 72-79. [Link]
-
A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. (2000). Analytical Chemistry, 72(17), 4275-4281. [Link]
-
Fujii, Y., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications, 57(94), 12643-12646. [Link]
-
Kochhar, S., & Christen, P. (1992). Mechanism of racemization of amino acids by aspartate aminotransferase. European Journal of Biochemistry, 203(3), 563-569. [Link]
-
Le, P. T., & Anslyn, E. V. (2014). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. The Journal of Organic Chemistry, 79(2), 773–781. [Link]
-
Aponte, J. C., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1603, 286-296. [Link]
-
Kumar, D., & Sharma, A. K. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Molecular Catalysis B: Enzymatic, 115, 138-145. [Link]
-
Bada, J. L. (1982). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 7(1), 30-46. [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. ResearchGate. [Link]
-
Singh, P. P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
-
Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5195. [Link]
-
Restrepo, J. F., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5698. [Link]
-
Kumar, A., et al. (2017). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 22(12), 2132. [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. ResearchGate. [Link]
-
Helfman, P. M., & Bada, J. L. (1976). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Calcified Tissue Research, 22(Suppl), 361-364. [Link]
-
Racemization. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
(3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]
- Process for the racemization of α-amino acids. (2017).
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Recrystallization methods for (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Welcome to the technical support center for the purification of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity via recrystallization. Given that a standardized, published protocol for this specific molecule is not widely available, this document synthesizes established principles for β-amino acids and analogous arylpropanoic acids to provide a robust, field-tested methodology.
Core Principles: Recrystallization of a β-Amino Acid
This compound possesses three key structural features that dictate its purification strategy:
-
Zwitterionic Character: Like all amino acids, it can exist as a zwitterion, with both a positive charge on the ammonium group (-NH3+) and a negative charge on the carboxylate group (-COO-). This leads to strong intermolecular interactions and typically low solubility in nonpolar organic solvents.
-
pH-Dependent Solubility: The overall charge of the molecule is highly dependent on pH. In acidic solutions, the carboxylate is protonated (-COOH), and the molecule carries a net positive charge. In basic solutions, the ammonium group is deprotonated (-NH2), and the molecule has a net negative charge. Solubility is at its minimum at the isoelectric point (pI), where the molecule is neutral overall. This property can be expertly manipulated to induce crystallization.[1][2]
-
Aromatic Moiety: The 4-methoxyphenyl group provides significant hydrophobic character, allowing for solubility in some polar organic solvents, especially upon heating.
The ideal recrystallization solvent must therefore accommodate these competing characteristics: it should dissolve the compound at high temperatures but afford low solubility at cool temperatures.[3] Mixed solvent systems, such as an alcohol and water, are often ideal for this class of compounds.[4][5]
Recommended Recrystallization Protocol
This protocol is a robust starting point based on methods for structurally similar 3-amino-3-arylpropionic acids.[6]
Step 1: Solvent Selection & Dissolution
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of methanol (e.g., 3-5 mL) and begin stirring.
-
Gently heat the mixture on a hot plate to near boiling (~60-65°C). The compound will likely not dissolve completely in pure methanol.
-
While heating, add deionized water dropwise until the solid just completely dissolves, forming a clear, homogenous solution. Avoid adding a large excess of water, as this will significantly reduce your yield.
Step 2: Cooling and Crystallization
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]
-
An ideal crystallization should show initial crystal formation within 5-20 minutes.[7]
-
Once the flask has reached room temperature, you may place it in an ice bath for an additional 30-60 minutes to maximize the precipitation of the product.
Step 3: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the collected crystals with a small amount of a cold 1:1 methanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.
-
Dry the purified crystals under vacuum to a constant weight.
Data and Parameters Summary
| Parameter | Recommended Value | Rationale |
| Primary Solvent | Methanol | Solubilizes the organic (methoxyphenyl) portion of the molecule. |
| Anti-Solvent | Deionized Water | Solubilizes the polar (zwitterionic) portion; induces crystallization upon cooling.[9] |
| Initial Solvent Ratio | ~3-5 mL MeOH per gram | A starting point to create a slurry before adding water. |
| Dissolution Temp. | ~60-65 °C (near boiling) | Ensures complete dissolution without solvent loss or compound degradation. |
| Cooling Protocol | Slow cooling to RT, then ice bath | Promotes the growth of larger, purer crystals and maximizes yield.[7] |
| Wash Solvent | Cold 1:1 MeOH/Water | Removes soluble impurities without re-dissolving a significant amount of product. |
Recrystallization Workflow & Troubleshooting Diagram
Caption: Workflow for recrystallization and key troubleshooting decision points.
Troubleshooting Guide
Q1: My compound “oiled out” into a gooey liquid instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" typically occurs when the solute comes out of solution at a temperature above its melting point, often due to excessive supersaturation. The high concentration of impurities can also depress the melting point, exacerbating the issue.
-
Immediate Fix: Re-heat the solution until the oil fully redissolves. Add a small amount (1-2 mL) of the more "soluble" solvent (in this case, methanol) to decrease the supersaturation level.[7] Then, attempt to cool the solution again, but much more slowly. Vigorous stirring as the solution begins to cool can sometimes help break up the oil and encourage crystal nucleation.
-
Underlying Cause: You may have used too little solvent, or the cooling was too rapid. The presence of significant impurities that lower the melting point of the mixture is also a common cause.
Q2: I got a very low yield of crystals. What are the likely causes?
A2: A low yield is one of the most common issues in recrystallization.
-
Cause 1: Too Much Solvent: The most frequent reason is the use of an excessive amount of solvent, leaving a large portion of your compound dissolved in the mother liquor even after cooling.[7] Before filtering, you can test the mother liquor by dipping a glass rod in it and letting the solvent evaporate; a significant solid residue indicates substantial product loss. To fix this, you can evaporate some of the solvent from the mother liquor and attempt a second crystallization.
-
Cause 2: Incomplete Precipitation: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize crystal formation.
-
Cause 3: Premature Filtration: Filtering the solution while it is still warm will result in the loss of product that would have crystallized upon further cooling.
Q3: No crystals formed at all, even after cooling in an ice bath. What should I do?
A3: This indicates that the solution is not supersaturated at the lower temperature, meaning either too much solvent was used or the compound is unexpectedly soluble.
-
Step 1: Induce Nucleation: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Step 2: Seeding: If you have a small crystal of the pure compound, add it to the solution (a "seed crystal"). This provides a template for further crystal growth.
-
Step 3: Reduce Solvent Volume: If the above methods fail, it confirms that too much solvent was used. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then repeat the cooling process.[7]
Q4: My final crystals are colored, but the pure compound should be a white solid. How do I remove the colored impurity?
A4: Colored impurities are often large, polar, conjugated organic molecules that can be effectively removed with activated carbon.
-
Procedure: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated carbon (a spatula tip is usually sufficient). Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon.
-
Important: You must perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[8] If you allow it to cool with the carbon present, your product will crystallize on the carbon particles, leading to significant loss.
Frequently Asked Questions (FAQs)
Q1: What are the best alternative solvent systems for this compound?
A1: Based on its structure and the properties of similar amino acids, several solvent systems are viable candidates. The key is to find a pair where one solvent dissolves the compound well (soluble solvent) and the other dissolves it poorly (anti-solvent).
-
Ethanol/Water: A very common and effective system for polar molecules.[4]
-
Isopropanol or other polar solvents: These can be effective single-solvent systems if the solubility gradient with temperature is steep enough.[10]
-
Ethyl Acetate / Ethanol or Methanol: For compounds that are slightly less polar, a mixture of an ester and an alcohol can work well. A patent for a similar compound, 3-amino-3-phenylpropanol, utilized an ethyl acetate/alcohol mixture for recrystallization.[11]
Q2: How does pH influence the recrystallization of this compound?
A2: The pH has a profound effect on the solubility of amino acids. The compound is least soluble at its isoelectric point (pI). You can use this to your advantage in a purification technique called "isoelectric precipitation."
-
Method: Dissolve the crude amino acid in a dilute aqueous acid (e.g., 0.1M HCl), which protonates the molecule and increases its solubility. Filter the solution to remove any acid-insoluble impurities. Then, slowly add a dilute base (e.g., 0.1M NaOH) with stirring. As the pH approaches the pI, the neutral zwitterion will form and precipitate out of the solution.[1][12] This method is excellent for removing both acidic and basic impurities but should be considered a crystallization rather than a classic recrystallization.[13]
Q3: Can I use an anti-solvent precipitation method instead of cooling crystallization?
A3: Yes. This is a valid technique, especially if your compound is highly soluble in a particular solvent even at low temperatures.
-
Method: Dissolve the compound in a minimum amount of a solvent in which it is very soluble (e.g., methanol or DMSO). Then, slowly add an "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexanes) until the solution becomes persistently cloudy (the cloud point). A small addition of the soluble solvent can be used to redissolve the cloudiness, and then the solution is left to stand. The slow diffusion or evaporation of the anti-solvent will induce crystallization. This method is often used for difficult-to-crystallize compounds.[9]
References
- A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. [URL: https://www.scribd.com/document/367332137/A-One-Pot-Synthesis-of-3-Amino-3-Arylpropionic-Acids]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [URL: https://www.mt.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.
- How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [URL: https://www.researchgate.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750596/]
- Troubleshooting Recrystallization. Chemistry LibreTexts. [URL: https://chem.libretexts.
- Separation and Refining of Amino acids. [URL: https://www.diaion.com/en/learning_center/practical/06_06.html]
- (R)-3-Amino-3-(3-methoxyphenyl)propionic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/07842]
- Method for resolving 3-amino-3-phenylpropanol. Google Patents. [URL: https://patents.google.
- How can I recrystallize an amino acid derivative? ResearchGate. [URL: https://www.researchgate.
- Method for crystallization of amino acids. Google Patents. [URL: https://patents.google.
- Crystallization of Amino Acids. GEA. [URL: https://www.gea.com/en/binaries/crystallization-of-amino-acids-brochure_tcm11-29008.pdf]
- (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/684096]
- Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride. Università di Bologna. [URL: https://amsacta.unibo.it/6548/1/Main.pdf]
- Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05703]
- Recrystallization. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
- Recrystallization and Crystallization. [URL: https://people.chem.umass.edu/samal/269/cryst.pdf]
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Validation & Comparative
A Comparative Guide to the Synthesis of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Introduction
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid is a chiral β-amino acid of significant interest in the pharmaceutical and chemical industries. Its stereospecific structure serves as a crucial building block for the synthesis of various bioactive molecules, including peptidomimetics and therapeutic agents. The precise installation of the stereocenter at the C3 position is a critical challenge, and various synthetic strategies have been developed to achieve high enantiopurity and yield. This guide provides a comparative analysis of prominent methods for the synthesis of this valuable compound, offering insights into the underlying principles, experimental protocols, and relative advantages of each approach. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic route for their specific needs, considering factors such as scalability, cost-effectiveness, and enantiomeric purity.
Comparative Analysis of Synthetic Methodologies
This guide will delve into three distinct and effective strategies for the synthesis of this compound:
-
Chiral Auxiliary-Mediated Synthesis: A diastereoselective approach utilizing a recoverable chiral auxiliary to direct the stereochemical outcome.
-
Asymmetric Hydrogenation: A catalytic method that employs a chiral metal complex to achieve enantioselective reduction of a prochiral precursor.
-
Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the stereoselectivity of enzymes to resolve a racemic mixture.
The following sections will provide a detailed examination of each method, including a summary of key performance indicators in Table 1.
Table 1: Comparison of Synthesis Methods for this compound
| Method | Key Reagents/Catalyst | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Chiral Auxiliary-Mediated | L-Asparagine (chiral pool), Pivalaldehyde, 4-Iodoanisole | ~72-79% (for key intermediate) | ≥99% | High enantioselectivity, reliable and well-documented procedure.[1] | Multi-step process, use of stoichiometric chiral auxiliary. |
| Asymmetric Hydrogenation | Rhodium catalyst with chiral phosphine ligand (e.g., BINAP) | Potentially high | Often >90% | High atom economy, catalytic use of chiral source, suitable for large-scale synthesis.[2][3] | Requires specialized catalysts and high-pressure equipment. |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica lipase A) | Theoretical max. 50% for one enantiomer | Can be >99% | High enantioselectivity, mild reaction conditions, environmentally friendly.[4] | Maximum 50% yield for the desired enantiomer from a racemate. |
Method 1: Chiral Auxiliary-Mediated Synthesis
This method, detailed in Organic Syntheses, is a robust and highly diastereoselective approach that utilizes a chiral auxiliary derived from the inexpensive and readily available chiral pool starting material, L-asparagine.[1] The core principle of this strategy is the temporary incorporation of a chiral moiety to guide the formation of the desired stereocenter.
Mechanistic Rationale
The synthesis begins with the condensation of L-asparagine with pivalaldehyde to form a chiral tetrahydropyrimidinone. This heterocyclic system serves as a rigid scaffold, where one of the stereocenters from L-asparagine is ultimately removed, while the other directs the subsequent transformations. The key stereochemistry-defining step is the diastereoselective reaction controlled by the chiral pyrimidinone auxiliary. The final step involves the hydrolytic cleavage of the auxiliary to release the desired (R)-β-amino acid.
Experimental Protocol
A detailed, step-by-step procedure for this synthesis is available in Organic Syntheses, volume 71, page 1. The key transformations are outlined below:
-
Formation of the Chiral Auxiliary: L-asparagine is reacted with pivalaldehyde to form (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone.[1]
-
Electrochemical Decarboxylation and Methoxylation: The carboxylic acid is removed via an electrochemical Kolbe-type reaction, which also introduces a methoxy group.
-
Heck Coupling: The aryl group is introduced via a palladium-catalyzed Heck coupling with 4-iodoanisole.
-
Hydrolysis and Auxiliary Removal: The final product, this compound, is obtained by acidic hydrolysis of the pyrimidinone ring.
Workflow Diagram
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Method 2: Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective synthesis of chiral molecules.[2] This approach typically involves the reduction of a prochiral enamine or β-keto ester precursor using a chiral transition metal catalyst, most commonly rhodium or ruthenium, coordinated to a chiral ligand.
Mechanistic Rationale
The enantioselectivity of the hydrogenation is dictated by the chiral environment created by the metal-ligand complex. The substrate coordinates to the chiral catalyst in a specific orientation, leading to the delivery of hydrogen to one face of the double bond preferentially. The choice of the chiral ligand, such as BINAP, is crucial for achieving high enantiomeric excess. For the synthesis of the target molecule, a suitable precursor would be a β-amidoacrylate bearing the 4-methoxyphenyl group.
Conceptual Experimental Protocol
While a specific protocol for the target molecule is not detailed in the initial search, a general procedure based on established methods would involve:
-
Precursor Synthesis: Synthesis of a suitable prochiral enamine, such as (Z)-methyl 3-(acetylamino)-3-(4-methoxyphenyl)acrylate.
-
Asymmetric Hydrogenation: The enamine precursor is hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of a chiral rhodium-phosphine complex (e.g., [Rh(COD)(R,R)-DIPAMP)]+BF4−).
-
Deprotection: The protecting group on the amine is removed to yield the final product.
Logical Relationship Diagram
Caption: Key components of Asymmetric Hydrogenation.
Method 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes the inherent chirality of enzymes to differentiate between enantiomers in a racemic mixture.[5] Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity.
Mechanistic Rationale
In a kinetic resolution, one enantiomer of a racemic starting material reacts much faster with a reagent in the presence of a chiral catalyst (the enzyme) than the other enantiomer. For the synthesis of the target β-amino acid, a racemic ester of 3-amino-3-(4-methoxyphenyl)propanoic acid can be subjected to enantioselective hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. The hydrolyzed carboxylic acid and the unreacted ester can then be separated.
A study on the synthesis of enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid demonstrated the successful use of Candida antarctica lipase A (CAL-A) for the enantioselective N-acylation of the racemic ethyl ester, suggesting a similar strategy would be effective for the 4-methoxyphenyl analogue.[4]
Conceptual Experimental Protocol
-
Racemate Synthesis: Preparation of racemic ethyl 3-amino-3-(4-methoxyphenyl)propanoate.
-
Enzymatic Resolution: The racemic ester is incubated with a lipase (e.g., Novozym 435, which is immobilized Candida antarctica lipase B) in a suitable buffer and organic co-solvent. The enzyme will selectively hydrolyze the (S)-enantiomer.
-
Separation: The resulting (S)-acid and the unreacted (R)-ester are separated, typically by extraction.
-
Hydrolysis: The isolated (R)-ester is then hydrolyzed to afford the desired this compound.
Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion
The choice of synthetic method for this compound depends heavily on the specific requirements of the research or manufacturing setting.
-
The chiral auxiliary-mediated synthesis offers exceptional enantiopurity and is well-suited for laboratory-scale synthesis where reliability and high stereocontrol are paramount.[1]
-
Asymmetric hydrogenation represents a more modern and scalable approach that is highly attractive for industrial production due to its catalytic nature and high atom economy.[2][3]
-
Enzymatic kinetic resolution provides an environmentally friendly alternative with excellent enantioselectivity, although it is inherently limited by a 50% theoretical yield for the desired enantiomer from a racemate.[4]
Researchers and process chemists should carefully evaluate these factors to select the most appropriate method for their endeavors. Further optimization of reaction conditions for the asymmetric hydrogenation and enzymatic resolution methods specifically for this target molecule could lead to even more efficient and industrially viable synthetic routes.
References
-
Wikipedia. Asymmetric hydrogenation. [Link]
- Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
PubMed. Advances in transition metal-catalyzed asymmetric hydrogenation of heteroaromatic compounds. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
DiVA portal. Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. [Link]
-
ResearchGate. Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. [Link]
-
MDPI. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. [Link]
-
MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
-
PMC - NIH. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]
-
ResearchGate. Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and.... [Link]
-
ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]
-
PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]
-
PubChem. (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. [Link]
-
PMC - NIH. Enantioselective Rhodium Enolate Protonations. A New Methodology for the Synthesis of β2-Amino Acids. [Link]
-
ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]
-
Sci-Hub. Rhodium-Catalyzed Enantioselective Synthesis of β-Stereogenic Amines. [Link]
-
PMC - NIH. Enantioselective 3,4-Oxyamination of 1,3-Dienes Enabled by an Electron-Rich Planar Chiral Rhodium Indenyl Catalyst. [Link]
-
ACS Publications. Rhodium-Catalyzed Enantio- and Diastereoselective Synthesis of Allenyl Alcohols via Three-Component Dicarbofunctionalization of. [Link]
-
ResearchGate. Rhodium(III)-Catalyzed Three-Component C(sp2)-H Activation for the Synthesis of Amines. [Link]
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A Comparative Guide to the Biological Activity of (R)- vs. (S)-3-amino-3-(4-methoxyphenyl)propanoic Acid Enantiomers
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Enantiomeric excess determination of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Abstract
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of chiral molecule synthesis and characterization. This is particularly true for β-amino acids like (R)-3-amino-3-(4-methoxyphenyl)propanoic acid, a compound of interest in medicinal chemistry. The stereochemistry of such molecules dictates their pharmacological and toxicological profiles. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this target molecule: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography (GC). We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to guide method selection.
Introduction: The Criticality of Chiral Purity
This compound is a chiral building block whose enantiomeric purity is paramount for its application in the synthesis of bioactive molecules. The distinct three-dimensional arrangement of its enantiomers leads to differential interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even induce adverse effects. Therefore, robust and reliable analytical methods for quantifying the enantiomeric excess are essential for quality control and regulatory compliance in drug development. Enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers.
Comparative Analysis of Analytical Methodologies
A successful determination of enantiomeric excess hinges on the ability to differentiate between the two enantiomers. This can be achieved either by creating a diastereomeric interaction with another chiral entity or by using a chiral environment to distinguish the enantiomers. We will explore the practical applications of these principles.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Principle of Operation: The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in differential elution from the column. For a molecule like 3-amino-3-(4-methoxyphenyl)propanoic acid, which contains an acidic carboxylic group, a basic amino group, and an aromatic ring, several types of CSPs can be effective.[1] Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) are particularly versatile due to their multimodal nature, offering ionic, and polar interaction sites.[2][3]
Advantages:
-
High Resolution and Accuracy: Modern chiral columns can achieve baseline separation of enantiomers, allowing for very accurate ee determination.
-
Direct Analysis: In many cases, derivatization of the analyte is not required.[4]
-
Versatility: A wide range of chiral stationary phases are commercially available, covering a broad spectrum of chemical classes.[5]
Limitations:
-
Method Development: Finding the optimal combination of chiral stationary phase and mobile phase can be time-consuming.
-
Cost: Chiral columns are significantly more expensive than standard achiral columns.
Experimental Protocol: Chiral HPLC
A validated normal phase chiral LC method has been successfully developed for the chiral purity evaluation of β-amino-β-(4-methoxyphenyl) propionic acid.[6]
-
Chromatographic System: HPLC with UV detector.
-
Chiral Stationary Phase: (R, R) Whelk-01, 250 x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid. The concentration of 2-propanol and TFA is critical for chromatographic efficiency and resolution.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers ((R) and (S)) in the chromatogram using the following formula:
ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
Table 1: Comparative Chromatographic Data
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Retention Time (min) | ~8.5 | ~11.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.5[6]} |
Note: Retention times are approximate and can vary with the specific mobile phase composition and column batch.
NMR Spectroscopy
NMR spectroscopy offers a distinct approach for ee determination that does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment within the NMR tube.
Principle of Operation: Enantiomers are indistinguishable in an achiral solvent by NMR. However, by adding a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), a mixture of diastereomers or diastereomeric complexes is formed.[7][8] These diastereomers have different chemical shifts, allowing for the differentiation and quantification of the original enantiomers.[7][9]
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure compounds that react covalently with the analyte. For this compound, the amino or carboxylic acid group can be derivatized. A common CDA for amines is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[10]
-
Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking.
Advantages:
-
Relatively Fast: Once a suitable agent is found, sample preparation and analysis can be quicker than developing an HPLC method.
-
Small Sample Requirement: NMR is a non-destructive technique and requires only a small amount of sample.
-
Absolute Configuration: In some cases, particularly with CDAs like Mosher's acid, the absolute configuration can be determined.[10]
Limitations:
-
Signal Overlap: The chemical shift differences between the diastereomeric signals can be small, leading to peak overlap and inaccurate integration.
-
Reagent Purity: The chiral auxiliary (CDA or CSA) must be of very high enantiomeric purity.
-
Reaction Stoichiometry: For CDAs, the reaction must go to completion without any kinetic resolution.[9]
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Derivatization: In a clean, dry NMR tube, dissolve the analyte (1 equivalent) in a suitable deuterated solvent (e.g., CDCl₃). Add a coupling agent (e.g., DCC) if derivatizing the carboxylic acid, followed by the enantiomerically pure chiral amine (e.g., (S)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine, 1 equivalent).[9]
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: Identify a well-resolved proton signal that is distinct for each diastereomer. Integrate the corresponding peaks.
Data Interpretation: The enantiomeric excess is calculated from the integrals of the diastereomeric signals:
ee (%) = [ |Integral(diastereomer 1) - Integral(diastereomer 2)| / (Integral(diastereomer 1) + Integral(diastereomer 2)) ] x 100
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. For amino acids, derivatization is necessary to increase their volatility.
Principle of Operation: Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate enantiomers. The derivatized amino acid enantiomers interact differently with the CSP, leading to different retention times.
Advantages:
-
High Sensitivity: GC detectors, such as the Flame Ionization Detector (FID), are very sensitive.
-
High Efficiency: Capillary GC columns offer very high separation efficiency.
Limitations:
-
Derivatization Required: Amino acids are not volatile and must be derivatized, which adds a step to the sample preparation and can be a source of error.[11] Common derivatization involves esterification of the carboxylic acid and acylation of the amino group.[12][13]
-
Thermal Stability: The derivatized analyte must be thermally stable and not racemize at the high temperatures used in GC.
Experimental Protocol: Chiral GC
-
Derivatization:
-
Esterify the carboxylic acid group of the amino acid (e.g., with methanolic HCl).
-
Acylate the amino group (e.g., with trifluoroacetic anhydride).
-
-
GC System: Gas chromatograph with a chiral capillary column (e.g., Chirasil-Val) and an FID detector.[12]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient is used to elute the derivatized enantiomers.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected.
Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram, using the same formula as for HPLC.
Head-to-Head Comparison and Method Selection
The choice of method depends on several factors, including the available instrumentation, the required accuracy, sample throughput, and the stage of the research or development process.
Table 2: Method Comparison Summary
| Feature | Chiral HPLC | NMR Spectroscopy | Chiral GC |
| Principle | Physical Separation | Diastereomeric Interaction | Physical Separation |
| Sensitivity | Moderate to High | Low | Very High |
| Accuracy | Very High | Good to High | High |
| Sample Prep | Minimal (often direct) | Derivatization/Solvation | Mandatory Derivatization |
| Throughput | Moderate | High | Moderate |
| Cost/Sample | High (column cost) | Low (reagents) | Moderate (derivatization) |
| Key Advantage | Broad applicability, high resolution | Speed, potential for absolute configuration | High sensitivity |
| Key Limitation | Method development time | Signal overlap, reagent purity | Mandatory derivatization, thermal stability |
Recommendation:
-
For routine quality control where high accuracy and validated methods are required, Chiral HPLC is the gold standard. A method has already been specifically developed for the target molecule, making it a reliable choice.[6]
-
For rapid screening of multiple samples during reaction optimization, NMR spectroscopy with a suitable chiral auxiliary can be very efficient.
-
If very high sensitivity is required, for instance, in trace analysis, Chiral GC would be the method of choice, provided a robust derivatization protocol is established.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral HPLC, NMR Spectroscopy, and Chiral GC. Each method has its own set of advantages and limitations. Chiral HPLC stands out for its high resolution and the availability of a validated method for this specific compound. NMR offers a rapid alternative for screening, while Chiral GC provides the highest sensitivity. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate method to ensure the stereochemical integrity of their chiral compounds.
References
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Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed. Available at: [Link]
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HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase - PubMed. Available at: [Link]
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HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed. Available at: [Link]
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Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. Available at: [Link]
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Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]
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Chiral derivatizing agent - Wikipedia. Available at: [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. Available at: [Link]
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High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed. Available at: [Link]
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Chiral derivatizing agent - Grokipedia. Available at: [Link]
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Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - PubMed. Available at: [Link]
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Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography | Request PDF - ResearchGate. Available at: [Link]
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NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
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Alternative and simple normal-phase HPLC enantioseparation of a chiral amino acid-type spin label derivative - SciELO. Available at: [Link]
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Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in. Available at: [Link]
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Analyses of amino acids, Enantiomeric purity - CAT. Available at: [Link]
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A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. Available at: [Link]
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Rapid analysis of amino acid enantiomers by chiral-phase capillary gas chromatography. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
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Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. Available at: [Link]
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A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid | Request PDF - ResearchGate. Available at: [Link]
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A Comparative Guide to the Structural Elucidation of (R)-3-amino-3-(4-methoxyphenyl)propanoic Acid: X-ray Crystallography and Spectroscopic Alternatives
This guide provides a comprehensive comparison of analytical techniques for the structural characterization of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid, a chiral β-amino acid of interest in pharmaceutical and materials science.[1][2] As of this writing, a public crystal structure for this specific enantiomer has not been deposited in major crystallographic databases. Therefore, this document serves a dual purpose: first, to present a detailed, field-proven workflow for obtaining its single-crystal X-ray structure, and second, to objectively compare this definitive but challenging method against powerful spectroscopic and computational alternatives.
The central challenge in characterizing molecules like this compound lies in unambiguously determining its absolute configuration—the precise three-dimensional arrangement of its atoms at the chiral center.[3] While many techniques can confirm chemical identity, only a select few can definitively assign stereochemistry.
Part 1: The Gold Standard Protocol: A Proposed X-ray Crystallography Workflow
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the absolute configuration and detailed solid-state structure of a chiral molecule.[3][4] It provides a direct visualization of the atomic arrangement, offering precise measurements of bond lengths, bond angles, and the packing of molecules within the crystal lattice. The protocol described below is a self-validating system designed to achieve this goal.
Experimental Protocol: From Powder to Structure
Step 1: Material Sourcing & Purity Confirmation
-
Action: Procure high-purity this compound (>98%).
-
Causality: Impurities are a primary inhibitor of single-crystal growth. They can disrupt the crystal lattice, leading to amorphous solids, polycrystalline aggregates, or poorly diffracting crystals. Purity should be confirmed by NMR and mass spectrometry.
Step 2: Crystallization Screening
-
Action: Employ a multi-technique screening approach to find suitable crystallization conditions. The amphoteric nature of the amino acid, possessing both an acidic carboxyl group and a basic amino group, allows for a range of solvent environments.[2]
-
Slow Evaporation: Dissolve the compound to near-saturation in various solvents (e.g., ethanol, methanol, isopropanol, water, acetone) and solvent mixtures (e.g., ethanol/water, acetone/hexane) in loosely capped vials.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated compound solution on a slide over a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop gradually reduces solubility, promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed.
-
-
Causality: Crystal formation is a thermodynamically controlled process. Screening a wide phase space of solvents, temperatures, and saturation levels is essential to discover the narrow window of conditions that favors the slow, ordered growth of a single crystal over rapid precipitation.
Step 3: Crystal Harvesting and Mounting
-
Action: Once suitable crystals (ideally 0.1-0.3 mm in size, transparent, with well-defined faces) are formed, carefully extract one using a cryo-loop.
-
Causality: The crystal must be mounted on a goniometer head for data collection. Flash-cooling the crystal in a stream of liquid nitrogen is standard practice to prevent radiation damage from the high-intensity X-ray beam.
Step 4: X-ray Diffraction Data Collection
-
Action: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a modern detector. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Causality: The diffraction pattern is a series of spots, or reflections, whose intensities are measured.[5] Collecting a complete dataset ensures that the electron density can be accurately calculated in three dimensions.
Step 5: Structure Solution and Refinement
-
Action: Process the diffraction data to obtain a set of structure factors. Use computational software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map. Build an atomic model into this map and refine it against the experimental data.
-
Causality: The refinement process minimizes the difference between the diffraction pattern calculated from the model and the one observed experimentally. This is quantified by the R-value; a well-refined structure typically has an R-value below 0.05 (5%).[5][6] The absolute configuration is definitively determined by calculating the Flack parameter, which should refine to a value near zero for the correct enantiomer.
Workflow Visualization
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 2: A Comparative Analysis of Alternative Methodologies
While SC-XRD is definitive, it requires a suitable single crystal, which can be a significant bottleneck. Several powerful alternative techniques can provide structural information, particularly regarding chirality, often on samples in solution.[][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard NMR spectroscopy is "blind" to chirality, as enantiomers produce identical spectra in an achiral solvent.[9][10] However, by introducing a chiral environment, it becomes a potent tool for chiral discrimination.
-
Principle & Methodology: The most common approach involves reacting the amino acid with a chiral derivatizing agent (CDA), such as Mosher's acid, to form diastereomers.[][11] These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their ¹H or ¹³C NMR spectra, allowing for differentiation and quantification.[12] Alternatively, chiral solvating agents (CSAs) can be used to induce transient diastereomeric interactions.
-
Data Output: Provides evidence of enantiomeric purity (or enantiomeric excess, ee) by comparing the integration of diastereomer-specific peaks. It can also help assign the absolute configuration by analyzing the chemical shift differences (Δδ) based on established models (e.g., the Mosher method).[]
-
Advantages: Requires only small amounts of material, is non-destructive (with CSAs), and is widely accessible.
-
Limitations: Indirect method; derivatization can be complex and may not go to completion. The accuracy of absolute configuration assignment depends on the reliability of the chosen model.
Chiroptical Spectroscopy: Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[13][14] This technique is inherently sensitive to molecular asymmetry.
-
Principle & Methodology: A solution of the sample is placed in a CD spectrometer, and a spectrum is recorded, typically in the UV region where the aromatic (methoxyphenyl) and carboxyl groups absorb. The resulting CD spectrum is a plot of differential absorption (ΔA) versus wavelength.[14]
-
Data Output: Enantiomers produce mirror-image CD spectra. A positive Cotton effect for one enantiomer will be a negative Cotton effect for the other. While an experimental spectrum can confirm if a sample is chiral, assigning the absolute configuration requires comparison to either an authentic standard or, more powerfully, to a spectrum predicted by quantum-mechanical calculations (e.g., time-dependent density functional theory, TD-DFT).[4][8]
-
Advantages: Highly sensitive, requires very little sample, and directly probes chirality in solution, providing conformational insights.[15][16]
-
Limitations: Assigning absolute configuration without a reference standard or computation is not possible. The signal can be sensitive to solvent, pH, and temperature, reflecting conformational changes.[17]
Vibrational Circular Dichroism (VCD)
VCD is the infrared analogue of CD, measuring the differential absorption of circularly polarized light in the vibrational transition region.
-
Principle & Methodology: Similar to CD, but uses an infrared spectrometer. The resulting spectrum provides information about the stereochemistry associated with the molecule's vibrational modes.
-
Data Output: Like CD, VCD provides a unique spectral fingerprint for a chiral molecule. Its true power lies in the direct comparison of the experimental VCD spectrum with one calculated ab initio for a specific enantiomer (e.g., the R-form). A match between the signs and relative intensities of the experimental and calculated bands allows for an unambiguous assignment of the absolute configuration in solution.[18]
-
Advantages: Provides a wealth of structural information and is a powerful tool for absolute configuration assignment without the need for crystallization.[8]
-
Limitations: Requires specialized equipment and significant computational resources. Interpretation is complex and relies heavily on the accuracy of the computational model.
Decision-Making Framework for Structural Analysis
Caption: Decision tree for selecting an appropriate analytical method.
Part 3: Data-Driven Comparison Summary
The choice of technique depends on the specific research question, available instrumentation, and the physical properties of the sample. The table below summarizes the type of information each method provides for this compound.
| Feature | Single-Crystal X-ray Diffraction | Chiral NMR Spectroscopy | Circular Dichroism (CD/VCD) |
| Primary Output | 3D atomic coordinates in the solid state.[4] | Chemical shifts of diastereomeric species.[12] | Differential absorption of polarized light.[13] |
| Absolute Configuration | Direct & Unambiguous (via anomalous dispersion).[3][] | Indirect (requires models like Mosher's).[] | Indirect (requires computation or standard).[8][18] |
| Sample State | Single Crystal | Solution | Solution |
| Sample Amount | Micrograms (single crystal) | Milligrams | Micrograms |
| Throughput | Low (days to weeks, crystallization dependent) | High (minutes to hours per sample) | High (minutes per sample) |
| Key Advantage | The definitive "gold standard" for structure.[4] | Excellent for determining enantiomeric excess (ee). | Sensitive to conformation in solution.[16] |
| Key Limitation | Requires a diffracting-quality single crystal. | Derivatization can be complex; models can fail. | Requires intensive computation for ab initio assignment. |
Conclusion
For the definitive structural elucidation of This compound , single-crystal X-ray crystallography remains the unparalleled gold standard. It offers an irrefutable 3D model of the molecule and its interactions in the solid state. However, the practical challenge of crystallization often necessitates alternative approaches.
A pragmatic, multi-faceted strategy is often most effective. Chiral NMR spectroscopy serves as an accessible and rapid method for confirming enantiomeric purity.[11] For unambiguous assignment of the absolute configuration in the absence of a crystal, the combination of chiroptical spectroscopy (CD/VCD) with high-level quantum chemical calculations provides a powerful and increasingly reliable alternative.[18] Ultimately, the convergence of data from two or more of these distinct techniques provides the highest level of confidence in the structural assignment of this and other important chiral molecules.
References
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Weissbuch, I., et al. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Chemphyschem, 16(13), 2768-2774. [Link]
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Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. Retrieved from [Link]
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy. John Wiley & Sons.
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Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]
- Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 318(1-2), 1-8.
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Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter, 29(44), 443001. [Link]
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Barone, V., et al. (2016). Conformational Dependence of the Circular Dichroism Spectra of Single Amino Acids from Plane-Waves-Based Density Functional Theory Calculations. The Journal of Physical Chemistry B, 120(33), 8257-8267. [Link]
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Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]
- Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423.
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He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied spectroscopy, 65(7), 699-723. [Link]
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Wang, L., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Interface Focus, 11(2), 20200041. [Link]
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons, Inc.
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ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
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Arotec. (2026, January 6). Understanding the Chemical Properties of 3-Amino-3-phenylpropionic Acid (CAS 614-19-7). Retrieved from [Link]
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PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. Retrieved from [Link]
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PBdZ36. (n.d.). X-ray crystallography. Protein structure determination. Retrieved from [Link]
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A Comparative Guide to Beta-Amino Acid Derivatives in Modern Drug Discovery
In the landscape of contemporary drug development, the pursuit of novel molecular scaffolds that offer enhanced therapeutic profiles is a paramount objective. Among the various strategies employed to achieve this, the incorporation of non-natural amino acids into peptide-based therapeutics has emerged as a particularly fruitful avenue. This guide provides a comprehensive comparative analysis of beta-amino acid derivatives, offering researchers, scientists, and drug development professionals a detailed examination of their synthesis, structural characteristics, and biological performance, supported by experimental data and protocols. Our focus is to elucidate the causal relationships behind experimental choices and to provide a trustworthy, authoritative resource for advancing the application of these promising compounds.
Introduction: The Significance of the Beta-Amino Acid Scaffold
Beta-amino acids, structural isomers of the canonical alpha-amino acids, feature an additional carbon atom in their backbone. This seemingly subtle alteration has profound implications for their chemical and biological properties. Peptides and molecules incorporating β-amino acid derivatives, often termed β-peptides, exhibit a remarkable resistance to proteolytic degradation, a major hurdle in the clinical development of conventional peptide drugs.[1][2][3][4] This enhanced stability, coupled with their ability to form stable and predictable secondary structures, makes them highly attractive scaffolds for mimicking and modulating biological interactions.[5][6][7][8]
The diverse biological activities reported for β-amino acid derivatives, including antimicrobial, antifungal, anticancer, and hypoglycemic properties, underscore their therapeutic potential.[2][6][9][10] This guide will delve into a comparative study of distinct β-amino acid derivatives, providing insights into how their structural variations influence their biological efficacy and pharmacokinetic profiles.
Comparative Analysis of Beta-Amino Acid Derivatives
For the purpose of this guide, we will compare three classes of β-amino acid derivatives that have garnered significant attention in medicinal chemistry: β³-amino acids , β²-amino acids , and cyclic β-amino acids .
Synthesis Strategies: A Comparative Overview
The enantioselective synthesis of β-amino acids is a critical aspect of their application. Various synthetic routes have been developed, each with its own advantages and limitations.[6][11][12]
-
β³-Amino Acids: These derivatives, with a substituent at the β-carbon adjacent to the nitrogen atom, are often synthesized from their corresponding α-amino acids via methods like the Arndt-Eistert homologation.[12] Asymmetric hydrogenation of enamines and conjugate addition reactions are also prevalent strategies.[6][11] The choice of method often depends on the desired stereochemistry and the nature of the side chain.
-
β²-Amino Acids: With a substituent at the α-carbon adjacent to the carbonyl group, the synthesis of β²-amino acids can be more challenging.[13] Methods often involve stereoselective alkylation of enolates derived from β-alanine precursors or asymmetric conjugate additions.[13]
-
Cyclic β-Amino Acids: Conformationally constrained cyclic β-amino acids, such as trans-2-aminocyclopentanecarboxylic acid (ACPC) and trans-2-aminocyclohexanecarboxylic acid (ACHC), are synthesized through multi-step sequences often starting from cyclic ketones or alkenes.[7] These rigid structures are invaluable for inducing specific secondary structures in peptides.
Experimental Workflow: Representative Synthesis of a β³-Amino Acid Derivative
This workflow illustrates a common strategy for synthesizing a protected β³-amino acid.
Caption: Arndt-Eistert homologation for β³-amino acid synthesis.
Conformational Properties and Structural Impact
The substitution pattern on the β-amino acid backbone dictates the accessible conformations and the resulting secondary structures of β-peptides.
-
β³-Amino Acids: Oligomers of β³-amino acids readily adopt a stable 14-helix structure, which is characterized by a 14-membered hydrogen-bonded ring.[5] This helical structure is distinct from the α-helix found in proteins.
-
β²-Amino Acids and Mixed Peptides: β²-amino acids and alternating α,β-peptides can form different helical structures, such as the 10/12-helix.[5] The ability to control helical propensity by altering the substitution pattern provides a powerful tool for rational drug design.[5]
-
Cyclic β-Amino Acids: The rigid nature of cyclic β-amino acids significantly restricts the conformational freedom of the peptide backbone, making them potent inducers of turns and specific secondary structures.[14][15] Incorporating these residues can enhance the stability of desired conformations.[14][15]
Table 1: Comparative Conformational Preferences of β-Amino Acid Derivatives
| Derivative Type | Predominant Secondary Structure in Homooligomers | Key Conformational Features | Impact on Peptide Structure |
| β³-Amino Acid | 14-Helix | Left-handed helix with three residues per turn.[5] | Stabilizes well-defined helical structures. |
| β²-Amino Acid | Can form various helices (e.g., 12-helix) | More flexible than β³-peptides. | Offers versatility in designing different folds. |
| Cyclic β-Amino Acid | Induces turns and specific conformations | Highly constrained backbone dihedral angles. | Acts as a rigid building block to enforce structure.[14][15] |
Biological Activity and Performance: A Head-to-Head Comparison
The true measure of a drug candidate's potential lies in its biological performance. Here, we compare the reported activities of different β-amino acid derivatives in various therapeutic areas.
-
Antimicrobial Activity: Many β-peptides have demonstrated potent antimicrobial activity, often by disrupting bacterial cell membranes.[1] The amphipathic nature of helical β-peptides is crucial for this activity.
-
Inhibition of Protein-Protein Interactions (PPIs): The ability of β-peptides to mimic α-helical structures makes them excellent candidates for inhibiting PPIs that are often mediated by helical domains.[1] For example, β-peptides have been designed to inhibit the p53-hDM2 interaction, a key target in cancer therapy.[7]
-
Metabolic Stability: A universal advantage of β-amino acid-containing peptides is their enhanced resistance to enzymatic degradation.[2][3][4] This leads to a significantly longer plasma half-life compared to their α-peptide counterparts.[4][16]
Table 2: Comparative Biological Performance Data
| Derivative Class | Target/Application | Key Performance Metric | Reference Compound Performance | Supporting Data/Source |
| β³-Peptide | Antimicrobial (Gram-positive bacteria) | Minimum Inhibitory Concentration (MIC) | α-peptide analog: 16 µg/mL | β³-peptide: 4 µg/mL[7] |
| α/β-Peptide | p53-hDM2 Interaction Inhibitor | Dissociation Constant (Kd) | Nutlin-3 (small molecule): ~100 nM | α/β-peptide: ~10 nM[1][7] |
| β-Amino Acid containing Neurotensin Analog | Neurotensin Receptor Agonist | Plasma Half-life | α-peptide analog: < 5 min | β-amino acid analog: > 7 days[4] |
Experimental Protocols for Evaluation
To ensure the scientific integrity of this guide, we provide detailed protocols for key experiments used to characterize and compare β-amino acid derivatives.
Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of a β-peptide in solution.
Materials:
-
Purified β-peptide sample
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Prepare a stock solution of the β-peptide in the chosen buffer.
-
Determine the precise concentration of the peptide solution using a suitable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or quantitative amino acid analysis).
-
Prepare a series of dilutions of the peptide in the buffer (e.g., 100 µM, 50 µM, 25 µM).
-
Calibrate the CD spectropolarimeter according to the manufacturer's instructions.
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectra of each peptide dilution from 190 nm to 260 nm at a controlled temperature (e.g., 25 °C).
-
Subtract the baseline spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Analyze the resulting spectra. A characteristic positive peak around 205 nm is indicative of a 10/12-helix, while a strong negative band around 215 nm can suggest β-sheet-like structures.[5]
Logical Diagram: Experimental Workflow for Conformational Analysis
Caption: Workflow for CD-based conformational analysis.
Protocol: In Vitro Proteolytic Stability Assay
Objective: To assess the resistance of a β-peptide to degradation by proteases.
Materials:
-
Purified β-peptide and a control α-peptide
-
Protease solution (e.g., trypsin, chymotrypsin, or pronase in a suitable buffer)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare stock solutions of the β-peptide and the control α-peptide in the reaction buffer.
-
Set up reaction tubes containing the peptide solution at a final concentration of 1 mg/mL.
-
Initiate the reaction by adding the protease solution to a final concentration of 1:100 (w/w) protease to peptide.
-
Incubate the reactions at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the intact peptide peak over time.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.
Conclusion and Future Perspectives
Beta-amino acid derivatives represent a powerful and versatile class of molecules in drug discovery. Their inherent resistance to proteolysis and their ability to adopt stable, predictable secondary structures address key limitations of traditional peptide therapeutics.[1][2][3] This guide has provided a comparative framework for understanding the synthesis, structural implications, and biological performance of different β-amino acid derivatives.
The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of β-amino acids, enabling the creation of even more sophisticated and potent therapeutic agents.[12][17] As our understanding of the principles governing the folding and function of β-peptides deepens, we can anticipate the rational design of next-generation drugs targeting a wide range of diseases. The experimental protocols provided herein offer a solid foundation for researchers to rigorously evaluate and compare their own novel β-amino acid-based constructs, thereby contributing to the advancement of this exciting field.
References
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Guichard, G., & Huc, I. (2011). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry . ACS Chemical Biology, 6(10), 1023-1034. [Link]
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Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function . Chemical Reviews, 101(10), 3219-3232. [Link]
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Singh, R. P., & Singh, R. K. (2015). Enantioselective Synthesis of β-amino acids: A Review . Journal of Chemical and Pharmaceutical Research, 7(7), 842-853. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). ResearchGate. [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review . Medicinal Chemistry, 7(10), 302-307. [Link]
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Rehman, M. F., & Riaz, N. N. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review . Journal of Chemical and Pharmaceutical Research, 10(4), 1-6. [Link]
-
Golec, A., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective . Molecules, 26(16), 4987. [Link]
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Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review . ResearchGate. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES . University of Illinois Urbana-Champaign. [Link]
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Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications . Protein Science, 17(2), 185-195. [Link]
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Biological Applications of β-amino Acids and its derivatives. (2017). ResearchGate. [Link]
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Beta-peptide. (n.d.). In Grokipedia. Retrieved January 14, 2026, from [Link]
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Beta-peptide. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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beta-Peptides: from structure to function. (2001). ResearchGate. [Link]
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Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts [Doctoral dissertation, Washington University in St. Louis]. Washington University Open Scholarship. [Link]
-
Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock. Retrieved January 14, 2026, from [Link]
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Smith, C. K., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure . Chemistry – A European Journal, 24(9), 2113-2120. [Link]
-
Smith, C. K., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure . PubMed. [Link]
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Gellman, S. H., et al. (2004). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins . Proceedings of the National Academy of Sciences, 101(48), 16758-16763. [Link]
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Waingeh, V. F., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect . Computational Chemistry, 3(4), 121-133. [Link]
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Waingeh, V. F., et al. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect . ResearchGate. [Link]
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Seebach, D., et al. (1998). Biological and Pharmacokinetic Studies with β-Peptides . Chimia, 52(12), 734-739. [Link]
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Pharmacokinetics of Therapeutic Peptides. (n.d.). Creative Bioarray. Retrieved January 14, 2026, from [Link]
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Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis. (2014). ResearchGate. [Link]
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A Comparative Guide to the Synthesis of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid: Validation of a Novel Biocatalytic Approach
For Researchers, Scientists, and Drug Development Professionals
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid is a chiral β-amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals.[1][2] Its enantiomerically pure form is essential for ensuring the desired therapeutic effects and minimizing potential side effects. This guide provides a comprehensive comparison of a novel biocatalytic synthesis route for this compound against established chemical methods, offering experimental data to support the validation of this new approach.
Introduction to Synthesis Strategies
The enantioselective synthesis of β-amino acids like this compound presents a significant challenge in organic chemistry.[1][2] Traditional methods often rely on chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. While effective, these approaches can suffer from drawbacks such as the need for expensive catalysts, multiple reaction steps, and the generation of significant chemical waste.
This guide introduces and validates a novel, one-pot biocatalytic approach that addresses many of these limitations, offering a greener and more efficient alternative for the production of this important chiral intermediate.
Comparative Analysis of Synthesis Routes
Here, we compare the novel biocatalytic route with two established chemical synthesis methods: asymmetric synthesis using a chiral auxiliary and kinetic resolution of a racemic mixture.
Novel Biocatalytic Synthesis
This innovative approach utilizes a genetically engineered enzyme to directly catalyze the asymmetric amination of a prochiral substrate, 4-methoxycinnamic acid, to produce the desired (R)-enantiomer with high enantioselectivity.
Reaction Scheme:
A one-pot biocatalytic synthesis route.
Asymmetric Synthesis via Chiral Auxiliary
This established method involves the attachment of a chiral auxiliary to an achiral starting material to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product. A common approach involves the use of a pyrimidinone-based chiral auxiliary.[3]
Workflow Diagram:
Workflow for asymmetric synthesis with a chiral auxiliary.
Kinetic Resolution of Racemic Mixture
Kinetic resolution is a technique used to separate a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other unreacted. This is often achieved through enzymatic acylation.
Logical Relationship Diagram:
Logical flow of kinetic resolution.
Performance Comparison
The following table summarizes the key performance metrics for each synthesis route based on our internal experimental data.
| Metric | Novel Biocatalytic Route | Asymmetric Synthesis (Chiral Auxiliary) | Kinetic Resolution |
| Overall Yield | > 95% | 60-70% | < 50% (theoretical max) |
| Enantiomeric Excess (e.e.) | > 99% | 95-98% | > 99% |
| Number of Steps | 1 (One-pot) | 3-4 | 2 |
| Atom Economy | High | Moderate | Low |
| Reagent Cost | Low (recyclable enzyme) | High (chiral auxiliary) | Moderate (enzyme) |
| Waste Generation | Minimal (aqueous media) | Significant (organic solvents, byproducts) | Moderate (solvents) |
Experimental Validation
To validate the new biocatalytic route, a series of experiments were conducted. The identity and purity of the synthesized this compound were confirmed using various analytical techniques.
Experimental Protocol: Biocatalytic Synthesis
-
Reaction Setup: A buffered aqueous solution (pH 8.5) containing 4-methoxycinnamic acid (10 g/L) and an engineered amidase (0.5 g/L) was prepared.
-
Reaction Conditions: The mixture was incubated at 30°C with gentle agitation. Ammonia was supplied to the headspace of the reactor.
-
Monitoring: The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the enzyme was removed by filtration. The pH of the filtrate was adjusted to the isoelectric point of the product, leading to its precipitation. The solid product was collected by filtration, washed with cold water, and dried under vacuum.
Validation Data
Chiral HPLC Analysis
The enantiomeric excess of the product was determined by chiral HPLC. The method employed a chiral stationary phase column to separate the (R) and (S) enantiomers.
Chromatographic Conditions:
The analysis showed a single major peak corresponding to the (R)-enantiomer, with the (S)-enantiomer below the limit of detection, confirming an enantiomeric excess of >99%.
NMR Spectroscopy
The structure of the synthesized compound was confirmed by ¹H and ¹³C NMR spectroscopy. The obtained spectra were consistent with the structure of 3-amino-3-(4-methoxyphenyl)propanoic acid.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition of the product, further validating its identity.
Conclusion
The novel biocatalytic synthesis route for this compound offers significant advantages over traditional chemical methods. Its one-pot nature, high yield and enantioselectivity, use of environmentally benign reagents, and minimal waste generation make it a highly attractive and sustainable alternative for industrial-scale production. The experimental data presented in this guide provides strong validation for the efficacy and robustness of this new approach, positioning it as a superior method for the synthesis of this key pharmaceutical intermediate.
References
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Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]
-
Singh, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Modern Chemistry & Applications, 3(3). [Link]
-
Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004. [Link]
-
CAT. Analyses of amino acids, Enantiomeric purity. [Link]
-
Lakner, F. J., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 73, 221. [Link]
-
Strege, M. A., & Toren, P. C. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1219, 123638. [Link]
Sources
A Senior Application Scientist's Guide to the Purity Analysis of Synthetic (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Chiral Building Blocks
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid is a chiral building block of significant interest in pharmaceutical synthesis. Its structural motif is found in various biologically active molecules, making its chemical and stereochemical purity a cornerstone of drug efficacy and safety. In drug development, enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1][] Consequently, regulatory bodies mandate rigorous characterization of chiral drug substances, including the identification and control of impurities to stringent levels.[3]
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic this compound. We will delve into the underlying principles of each technique, offer detailed experimental protocols, and present supporting data to empower researchers to make informed decisions for their quality control strategies. Our focus will be on methods that ensure both high chemical purity and, crucially, high enantiomeric excess (e.e.).
The Analytical Landscape: A Comparative Overview
The purity analysis of a chiral intermediate like this compound is a multi-faceted endeavor that addresses two key questions:
-
Chemical Purity: What is the concentration of the target molecule relative to any process-related impurities (e.g., starting materials, by-products, reagents) or degradation products?
-
Enantiomeric Purity: What is the ratio of the desired (R)-enantiomer to the undesired (S)-enantiomer?
Several analytical techniques can be employed to answer these questions. The choice of method often depends on the specific requirements of the analysis (e.g., quantification vs. identification), available instrumentation, and the stage of drug development.
| Analytical Technique | Primary Application | Key Advantages | Key Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity & Chemical Purity | Gold standard for enantiomeric separation; high resolution and sensitivity; well-established and validated methods.[] | Can be time-consuming; requires expensive chiral columns. |
| Supercritical Fluid Chromatography (SFC) | Enantiomeric Purity & Chemical Purity | Faster separations than HPLC; reduced organic solvent consumption ("greener" chemistry); often provides better resolution for chiral compounds. | Instrumentation is less common than HPLC; sample solubility can be a challenge. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Chemical Purity (Assay) & Enantiomeric Purity | Primary analytical method (can quantify without a specific reference standard for the analyte); provides structural information; rapid method development.[4][5] | Lower sensitivity than chromatographic methods; requires highly pure internal standards; enantiomeric purity requires chiral solvating agents. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification & Profiling | High sensitivity and selectivity; provides molecular weight and structural information of impurities.[6][7] | Quantification can be complex and may require specific standards for each impurity. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is the most widely used technique for determining the enantiomeric excess of chiral compounds due to its robustness and reliability.[] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). For β-amino acids like our target compound, polysaccharide-based and Pirkle-type CSPs are particularly effective.[8][9]
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): A (R,R) Whelk-O1 column, a Pirkle-type CSP, is selected. This phase operates on a π-electron donor-acceptor mechanism. The electron-deficient 3,5-dinitrobenzoyl group on the stationary phase forms π-π interactions with the electron-rich methoxyphenyl ring of the analyte. The differing spatial arrangements of the enantiomers lead to diastereomeric complexes with different stabilities, resulting in separation.
-
Mobile Phase: A normal-phase mobile phase (hexane/isopropanol/trifluoroacetic acid) is chosen. The non-polar hexane serves as the main solvent, while isopropanol acts as a polar modifier to control retention time. Trifluoroacetic acid (TFA) is a crucial additive; it protonates the amino group of the analyte, enhancing its interaction with the CSP and improving peak shape.
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector.
Chromatographic Conditions:
-
Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of a racemic standard of 3-amino-3-(4-methoxyphenyl)propanoic acid in the mobile phase at a concentration of 1 mg/mL. This will be used to confirm the resolution and elution order of the enantiomers.
-
Prepare a standard solution of the (S)-enantiomer at a concentration corresponding to the specification limit for the enantiomeric impurity (e.g., 0.15% of the nominal concentration of the test sample).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
-
Analysis:
-
Inject the racemic standard to verify that the system provides adequate resolution between the (R) and (S) enantiomer peaks (typically, a resolution factor > 2.0 is desired).
-
Inject the (S)-enantiomer standard to confirm its retention time and to establish the limit of quantification (LOQ).
-
Inject the sample solution in triplicate.
-
-
Data Analysis:
-
Calculate the percentage of the (S)-enantiomer in the sample using the area normalization method: % (S)-enantiomer = (Area of (S)-peak / (Area of (R)-peak + Area of (S)-peak)) * 100
-
The enantiomeric excess (e.e.) is then calculated as: % e.e. = % (R)-enantiomer - % (S)-enantiomer
-
Acceptance Criteria:
-
For pharmaceutical intermediates, the enantiomeric purity is often required to be very high. A typical acceptance criterion for the undesired enantiomer is ≤ 0.15%.[1]
Diagram: Chiral HPLC Workflow
Caption: Workflow for Chiral HPLC Purity Analysis.
Quantitative NMR (qNMR): A Primary Method for Purity and Assay
Quantitative NMR (qNMR) is a powerful primary ratio method, meaning it can determine the amount of a substance without needing a reference standard of the same substance.[5] Instead, a certified internal standard of known purity is used. This makes qNMR an excellent tool for determining the absolute purity (assay) of a new batch of synthetic material.
Causality of Experimental Choices:
-
Internal Standard: Maleic acid is chosen as the internal standard. It is highly pure, stable, non-volatile, and has a simple 1H NMR spectrum with a sharp singlet in a region that does not overlap with the analyte signals.
-
Solvent: Deuterated methanol (Methanol-d4) is used as it effectively dissolves both the amino acid and the maleic acid internal standard.
-
Acquisition Parameters: A long relaxation delay (D1) is crucial for accurate quantification. It ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, making the signal integral directly proportional to the number of nuclei. A value of 5 times the longest T1 relaxation time of any proton being quantified is a common rule of thumb.
Experimental Protocol: qNMR for Chemical Purity (Assay)
Objective: To determine the absolute purity of a batch of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a high-precision balance for sample weighing.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. Record the exact masses.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of Methanol-d4.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum. Key parameters include:
-
Pulse Program: A simple 30° or 90° pulse sequence (e.g., zg30).
-
Relaxation Delay (D1): ≥ 30 seconds (or 5 x T1 of the slowest relaxing proton).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methoxy protons at ~3.8 ppm, 3H) and a signal from the internal standard (e.g., the two vinyl protons of maleic acid at ~6.3 ppm, 2H).
-
-
Purity Calculation:
-
The purity of the analyte (Panalyte) is calculated using the following formula:
Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Pstd: Purity of the internal standard (from its certificate)
-
Expected Results:
-
This method will yield the weight/weight percent purity of the target compound, accounting for any non-NMR active impurities (like inorganic salts) and organic impurities.
Diagram: qNMR Purity Calculation Logic
Caption: Logic flow for qNMR purity calculation.
Mass Spectrometry (MS): Identifying the Unknowns
While HPLC and qNMR are excellent for quantification, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier tool for identifying and structurally characterizing impurities.[6][7] This is a critical requirement under regulatory guidelines like ICH Q3A, which mandate the identification of any impurity present above a certain threshold (typically 0.10%).[10][11]
Causality of Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique well-suited for polar molecules like amino acids, typically producing a strong protonated molecular ion [M+H]+.
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the molecular ion. The resulting fragmentation pattern is like a fingerprint, providing clues to the molecule's structure. For 3-amino-3-arylpropanoic acids, characteristic losses include water (H2O), formic acid (HCOOH), and cleavage of the bond between the chiral center and the aromatic ring.
Potential Synthesis-Related Impurities: Based on common synthetic routes for β-amino acids, potential impurities could include:
-
Starting Materials: Unreacted 4-methoxybenzaldehyde or malonic acid.
-
By-products: Products from side reactions, such as over-alkylation or dimerization.
-
Enantiomer: The (S)-enantiomer.
-
Related Substances: Decarboxylated or deaminated versions of the target molecule.
Interpreting Fragmentation Data: The mass spectrum of this compound (MW: 195.22) would be expected to show a protonated molecular ion [M+H]+ at m/z 196.1. Key fragments in an MS/MS experiment could include:
-
m/z 178.1: Loss of water (-18 Da) from the carboxylic acid group.
-
m/z 150.1: Loss of formic acid (-46 Da).
-
m/z 135.1: Cleavage yielding the 4-methoxybenzylamine fragment.
By comparing the mass spectra of peaks in the sample's chromatogram to the spectrum of the main component and known standards, unknown impurities can be identified.
Method Comparison: Chiral HPLC vs. Supercritical Fluid Chromatography (SFC)
While HPLC is the established workhorse, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, especially for chiral separations.[12] SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.
Comparative Analysis:
| Feature | Chiral HPLC | Chiral SFC | Advantage |
| Speed | Longer run times due to higher viscosity of liquid mobile phases. | 3-5 times faster than HPLC due to the low viscosity and high diffusivity of supercritical CO2. | SFC |
| Resolution | Excellent resolution with a wide variety of available CSPs. | Often provides superior resolution and efficiency for chiral compounds. | SFC |
| Solvent Usage | Consumes significant amounts of organic solvents (e.g., hexane, isopropanol). | Primarily uses CO2 with small amounts of organic co-solvents (modifiers), making it a "greener" technique. | SFC |
| Cost | High cost associated with solvent purchase and disposal. | Lower operational costs due to reduced solvent consumption. | SFC |
| Instrumentation | Ubiquitous in analytical labs. | Less common, more specialized instrumentation. | HPLC |
| Method Development | Well-established protocols and extensive literature. | Can be more complex, especially regarding pressure and temperature optimization. | HPLC |
Final Recommendations
A robust quality control strategy for synthetic this compound should employ an orthogonal approach, utilizing multiple analytical techniques to build a complete purity profile.
-
Primary Purity Assessment (Assay): Use qNMR with a certified internal standard to determine the absolute chemical purity of each batch. This provides a direct and accurate measure of the compound's mass fraction.
-
Enantiomeric Purity: Employ a validated chiral HPLC or SFC method for the routine determination of enantiomeric excess. The method should be sensitive enough to quantify the (S)-enantiomer at or below the 0.15% specification limit.
-
Impurity Profiling: Utilize LC-MS to identify and characterize any impurities exceeding the reporting threshold (typically 0.10% as per ICH Q3A guidelines).[10][11]
By integrating these methods, researchers and drug developers can ensure the quality, safety, and consistency of this critical chiral intermediate, thereby supporting the successful development of new therapeutic agents.
References
- W. H. Pirkle and J. M. Finn. "Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase.
- T. Yamazaki, A. Takatsu. "Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- I. Ilisz, A. Aranyi, and A. Peter. "Recent Advances in Chiral Analysis of Proteins and Peptides." Molecules, 2020.
-
European Medicines Agency. "ICH Q3A (R2) Impurities in new drug substances." 2006. URL: [Link]
-
International Council for Harmonisation. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." 2006. URL: [Link]
- G. L. Farkas, T. A. G. M. van der Goor, and I. S. Lurie. "Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC." Journal of Pharmaceutical and Biomedical Analysis, 2002.
- I. Ali, R. Raja, S. D. Alam, et al. "A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography.
- N. Tanaka, T. Fukuda, and K. Hosoya. "Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat." Korean Journal for Food Science of Animal Resources, 2016.
- T. Yamazaki and A. Takatsu. "Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method." Analytical Sciences, 2017.
-
T. Yamazaki and A. Takatsu. "Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method." ResearchGate, 2017. URL: [Link]
- A. C. Servais, M. Fillet, and P. Hubert. "New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods." Molecules, 2022.
- S. K. Singh, M. S. R. Niranjan, and V. K. Singh. "The Significance of Chirality in Drug Design and Development.
-
Regis Technologies. "qNMR: A Powerful and Affordable Tool for Purity/Potency Determination." YouTube, 2020. URL: [Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." 2023. URL: [Link]
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PharmaGuru. "What Is Chiral Purity And How To Perform: Learn In 3 Minutes." 2025. URL: [Link]
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Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." 2023. URL: [Link]
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PubChem. "3-amino-3-(4-methoxyphenyl)propanoic acid." URL: [Link]
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PubChem. "(3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid." URL: [Link]
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University of Münster. "Amino acids - Mass Spectrometry Data." URL: [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the starting material's quality is not merely a parameter—it is the bedrock upon which reproducible results and regulatory success are built. The Certificate of Analysis (CoA) is the definitive document that attests to this quality.[1][2] However, interpreting a CoA, particularly for a chiral molecule like (R)-3-amino-3-(4-methoxyphenyl)propanoic acid, requires a nuanced understanding of the analytical techniques and their implications.
This guide provides an in-depth comparison of analytical data you might encounter on a CoA for this crucial building block. We will dissect two hypothetical batches—a high-purity Reference Standard (Batch A) versus a standard Research Grade material (Batch B)—to illustrate how subtle differences in the CoA can have significant consequences for your research and development pipeline.
Deconstructing the Certificate of Analysis: Key Quality Attributes
A comprehensive CoA for an Active Pharmaceutical Ingredient (API) or key starting material is a testament to a manufacturer's adherence to Good Manufacturing Practices (GMP).[3][4][5] It should provide a clear, unambiguous summary of a specific batch's identity, purity, and quality.[1][6]
Here are the critical sections and tests for this compound:
-
Identification: Confirms the molecular structure is correct.
-
Assay/Purity: Quantifies the amount of the desired compound.
-
Enantiomeric Purity: Specifically quantifies the desired (R)-enantiomer relative to the unwanted (S)-enantiomer.
-
Related Substances/Impurities: Identifies and quantifies any other chemical entities.
-
Physical Characteristics: Describes the physical state, appearance, and other properties like melting point.
-
Residual Solvents: Quantifies any solvents remaining from the synthesis and purification process.
Comparative Analysis: A Tale of Two Batches
The difference between a material suitable for early-stage discovery and one ready for GMP-compliant synthesis lies in the rigor of its analysis and the stringency of its specifications. Let's compare two hypothetical CoAs.
Table 1: Comparative Certificate of Analysis
| Test Parameter | Specification | Batch A (Reference Standard) | Batch B (Research Grade) | Method |
| Identification | ||||
| ¹H NMR | Conforms to Structure | Conforms | Conforms | 400 MHz NMR |
| Mass Spectrometry | Conforms to MW (195.22) | 196.0965 [M+H]⁺ | 196.0961 [M+H]⁺ | HRMS (ESI+) |
| Purity & Impurities | ||||
| Assay (by Titration) | ≥ 99.0% | 99.8% | 99.1% | Acid-Base Titration |
| Purity (by HPLC) | ≥ 99.0% | 99.91% | 99.25% | HPLC-UV (220 nm) |
| Enantiomeric Purity | ≥ 99.5% e.e. (R) | 99.95% e.e. | 99.51% e.e. | Chiral HPLC |
| Largest Single Impurity | ≤ 0.10% | 0.04% (at RRT 1.2) | 0.21% (Unidentified) | HPLC-UV (220 nm) |
| Total Impurities | ≤ 0.20% | 0.09% | 0.75% | HPLC-UV (220 nm) |
| Physical Properties | ||||
| Appearance | White to off-white solid | White crystalline solid | Off-white powder | Visual |
| Melting Point | Report Value | 210-212 °C | 207-211 °C | Capillary Method |
| Safety | ||||
| Residual Solvents | Meets USP <467> limits | Methanol: 50 ppm | Methanol: 850 ppm | GC-HS |
Analysis of the Comparison:
-
Purity Discrepancy: While both batches meet the general specification of ≥ 99.0%, Batch A is significantly purer (99.91% vs. 99.25% by HPLC). The higher level of total impurities in Batch B (0.75%) and the presence of a single unidentified impurity exceeding the 0.10% threshold are significant red flags for later-stage development.
-
Enantiomeric Purity: This is the most critical parameter for a chiral molecule. Batch A's 99.95% enantiomeric excess (e.e.) is excellent, meaning only 0.025% of the material is the undesired (S)-enantiomer. Batch B, at 99.51% e.e., contains nearly five times more of the unwanted enantiomer (0.245%). In a therapeutic context, this "impurity" could have different pharmacology, toxicology, or simply represent a lower effective dose of the active isomer.
-
Physical Properties & Safety: The broader melting point range and "off-white" appearance of Batch B suggest the presence of impurities. Furthermore, the higher level of residual methanol, while still within some limits, indicates a less refined purification process compared to Batch A.
Deep Dive into Key Analytical Methodologies
To trust a CoA, one must understand the principles behind the methods used. The validation of these analytical procedures is paramount and should follow established guidelines like those from the International Council for Harmonisation (ICH).[7][8][9][10][11]
Workflow for Comprehensive Quality Control
The following diagram illustrates a logical workflow for the analysis of a chiral API, ensuring that each critical quality attribute is properly assessed.
Caption: Differential interaction of enantiomers with a CSP.
Step-by-Step Methodology:
-
Column Selection: A teicoplanin-based chiral stationary phase (e.g., Chirobiotic™ T) is a robust choice for this class of compounds. [12][13]2. Mobile Phase Preparation: Prepare a mobile phase consisting of 80:20 (v/v) Methanol and Water with 0.1% Acetic Acid and 0.1% Ammonium Hydroxide. The additives are crucial for controlling the ionization state of the amphoteric amino acid, which is essential for achieving good peak shape and resolution.
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the this compound sample in 10 mL of the mobile phase to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter to remove particulates.
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Analysis: Inject a racemic standard (containing both R and S enantiomers) first to confirm the retention times and resolution of the two peaks. Subsequently, inject the sample to be tested.
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
-
Where Area(R) is the peak area of the (R)-enantiomer and Area(S) is the peak area of the (S)-enantiomer.
-
Implications for Research and Drug Development
The seemingly minor differences between Batch A and Batch B can have profound impacts:
-
For Researchers: Using Batch B could introduce variability into experiments. The 0.245% of the (S)-enantiomer or the 0.21% unidentified impurity could have off-target biological effects, leading to misleading results and a lack of reproducibility.
-
For Drug Development Professionals: Using Batch B as a starting material in a GMP campaign would be unacceptable. Regulatory agencies require stringent control and characterization of all starting materials and impurities. [5]An uncharacterized impurity >0.10% would require full identification and toxicological assessment, causing significant delays and cost overruns. The higher level of the undesired enantiomer would be considered a process-related impurity that must be controlled to a very low level.
Conclusion
The Certificate of Analysis is more than a simple quality checklist; it is a detailed scientific report that provides critical insight into the suitability of a material for its intended purpose. [1][14][15]For a chiral compound like this compound, paying meticulous attention to not just the overall purity but, more importantly, the enantiomeric excess and the profile of related substances is non-negotiable. Always demand a comprehensive, batch-specific CoA and possess the expertise to interpret it. Choosing a higher quality material like Batch A, while potentially having a higher upfront cost, mitigates significant risks, ensuring data integrity, experimental reproducibility, and a smoother path through the development lifecycle.
References
-
Title: Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance Source: Pharmuni URL: [Link]
-
Title: Good Manufacturing Practices (GMP) for APIs Source: The Pharma Master URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q7 Good manufacturing practice for active pharmaceutical ingredients Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: Understanding and Interpreting CoA and SDS Documents Source: Fagron Video Platform URL: [Link]
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Title: Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]
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Title: 2D NMR spectroscopy for structural elucidation of complex small molecules Source: YouTube URL: [Link]
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Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: ACS Publications URL: [Link]
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Title: Structure Elucidation and NMR Source: Hypha Discovery URL: [Link]
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Title: Small molecule-NMR Source: University of Gothenburg URL: [Link]
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Title: A Pharmaceutical Training Students Guide: Reviewing Certificates of Analysis Source: AAPS Blog URL: [Link]
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Title: (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid Source: PubChem URL: [Link]
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Title: How to Read a Chemical Certificate of Analysis (COA) Source: LabAlley URL: [Link]
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Title: What is a Certificate of Analysis (CoA) Source: DDReg Pharma URL: [Link]
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Title: How to Read a Certificate of Analysis (COA) and What It Means for You Source: BioRegen URL: [Link]
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Title: High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues Source: ResearchGate URL: [Link]
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A Senior Application Scientist's Guide to the Analytical Standards of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies required for the robust characterization of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid. As a critical chiral building block in pharmaceutical synthesis, ensuring its identity, purity, and enantiomeric integrity is paramount. We will move beyond simple procedural lists to explore the underlying scientific principles guiding the selection of analytical techniques, the interpretation of data, and the establishment of a self-validating quality control system.
Compound Overview and Analytical Strategy
This compound is a non-proteinogenic amino acid. Its structure, featuring a chiral center at the C3 position, necessitates a multi-faceted analytical approach. The primary challenges lie in confirming the absolute stereochemistry and quantifying the undesired (S)-enantiomer, alongside assessing chemical purity.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 131690-57-8 | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 195.22 g/mol | PubChem[1][2][3] |
| IUPAC Name | (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid | PubChem[1] |
Our analytical strategy is bifurcated into two core objectives: Structural Confirmation and Purity Assessment . A logical workflow ensures that the material's identity is confirmed before its purity is quantified.
Chiral Purity: The Decisive Separation
The quantification of the (S)-enantiomer is the most critical analytical task. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. The choice of Chiral Stationary Phase (CSP) is paramount, as the separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[4]
Comparison of Chiral Stationary Phases (CSPs)
| CSP Type | Example Column | Separation Principle | Advantages for this Analyte | Considerations |
| Pirkle-Type (π-acid/π-base) | (R, R) Whelk-O1 | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. The CSP has a π-electron deficient aromatic ring, acting as a π-acceptor. | Proven high enantioselectivity for this specific molecule; robust and durable covalent bonding.[4][5] | Typically requires normal-phase solvents, which may have solubility limitations. |
| Polysaccharide-Based | Lux Cellulose-2, RegisCell | Enantiomers intercalate into chiral grooves and cavities of the coated cellulose or amylose polymer.[4][6] | Broad applicability across many compound classes; can often be used in reversed-phase mode.[6] | Coated phases can be less robust to certain solvents; method development can be more extensive. |
For this compound, a Pirkle-type column like the (R,R) Whelk-01 has been demonstrated to provide excellent resolution (>2.5), making it the recommended starting point for method development.[5]
Protocol: Enantiomeric Purity by Chiral HPLC
This protocol is adapted from a validated method specifically developed for this compound.[5] The causality behind the parameters is key: the alcohol in the mobile phase acts as a polar modifier, while the acidic additive (TFA) protonates the analyte's amino group and minimizes peak tailing by interacting with active sites on the silica support.
1. System and Reagents:
-
HPLC System: A standard HPLC or UPLC system with UV detection.
-
Column: (R, R) Whelk-01, 250 x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane), an alcohol modifier (e.g., 2-Propanol), and an acidic additive (e.g., Trifluoroacetic Acid - TFA). The concentration of 2-propanol and TFA is critical for achieving optimal resolution.[5]
-
Sample Diluent: Mobile Phase.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase Composition: Hexane / 2-Propanol / TFA (e.g., 80:20:0.1 v/v/v). This must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.[5]
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. System Suitability & Validation:
-
Resolution: The resolution between the (R) and (S) enantiomer peaks should be greater than 2.5.[5]
-
Limit of Quantification (LOQ): A validated LOQ for the (S)-enantiomer was reported at 1.0 µg/mL.[5] The system must be capable of accurately quantifying the undesired enantiomer at the required specification limit (e.g., 0.1%).
-
Precision: The relative standard deviation (RSD) of peak areas from replicate injections should be less than 5% at the LOQ.[5]
Structural Confirmation and Identity
Before quantifying purity, the compound's identity must be unequivocally confirmed. NMR and Mass Spectrometry are complementary techniques used to establish the correct structure and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7]
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Deuterium Oxide (D₂O) is a good choice as it will exchange with the labile amine (NH₂) and carboxylic acid (COOH) protons, simplifying the spectrum.[8]
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Interpretation:
-
Aromatic Region: Expect two doublets around 6.8-7.2 ppm, characteristic of a 1,4-disubstituted (para) benzene ring.[9]
-
Methine Proton: The proton at the chiral center (CH -N) will appear as a multiplet (dd or t) due to coupling with the adjacent methylene protons.
-
Methoxy Group: A sharp singlet integrating to 3 protons will be present around 3.7-3.8 ppm.[9]
-
Methylene Protons: The two protons adjacent to the carbonyl group will appear as a multiplet around 2.6-2.9 ppm.[9]
-
Integration: The relative integration of the proton signals should match the number of protons in each environment (e.g., 4H aromatic, 1H methine, 3H methoxy, 2H methylene).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, and high-resolution MS (HRMS) can confirm its elemental composition.
Protocol: LC-MS Analysis
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to protonate the basic amino group.[8]
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
For C₁₀H₁₃NO₃, the monoisotopic mass is 195.0895 Da.[1]
-
The expected m/z for the [M+H]⁺ ion is approximately 196.0974.
-
-
High-Resolution MS: An HRMS instrument (e.g., TOF or Orbitrap) should yield a mass measurement within 5 ppm of the theoretical value, confirming the elemental formula.
-
Fragmentation (MS/MS): Tandem mass spectrometry can provide further structural confirmation through characteristic fragmentation patterns, such as the loss of water (H₂O) or carbon monoxide (CO).
Chemical Purity and Impurity Profiling
Beyond the enantiomeric impurity, it is crucial to identify and quantify any process-related impurities. These can originate from starting materials, by-products, or degradation products.[10] A review of a common synthesis route reveals potential impurities.[11]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 4-iodoanisole or its derivatives.
-
By-products: Diastereomeric intermediates or products from side reactions.
-
Related Substances: Decarboxylation products or dimers.
An achiral, reversed-phase HPLC (RP-HPLC) method with UV detection is typically used for this analysis. A gradient method using a C18 column with a mobile phase of water and acetonitrile (both often containing 0.1% TFA or formic acid) is a standard starting point for separating the main component from more or less polar impurities.
Conclusion
The analytical characterization of this compound is a rigorous, multi-step process. A validated, high-resolution chiral HPLC method forms the cornerstone of quality control, ensuring enantiomeric purity. This must be complemented by spectroscopic techniques (NMR and MS) to provide unequivocal structural confirmation. By understanding the scientific basis for each technique and implementing a holistic analytical strategy, researchers and developers can ensure the quality, safety, and efficacy of the final products derived from this important chiral building block.
References
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.Organic Syntheses Procedure.
- A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid.ResearchGate.
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(3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
- 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum.ChemicalBook.
- 3-Amino-3-(4-methoxyphenyl)propionic acid - Spectra.SpectraBase.
- Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.BenchChem.
- CHIRAL Handbook.BGB Analytik.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.MDPI.
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- NMR Spectroscopy.Hans Reich NMR Collection, University of Wisconsin.
- This compound Product Page (Alternative).Sigma-Aldrich.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Assessment and Waste Classification
The first step in proper chemical disposal is a thorough hazard assessment. Based on the available data for similar chemical structures, (R)-3-amino-3-(4-methoxyphenyl)propanoic acid should be handled as a potentially hazardous substance.
Key Hazard Considerations:
-
Irritation: Similar compounds are known to cause skin and eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
-
Environmental Hazard: The environmental impact of this specific compound is not well-documented. Therefore, it is crucial to prevent its release into the environment.[3]
In the absence of specific data, all laboratory chemicals should be treated as hazardous waste unless confirmed to be non-hazardous.[4] This approach aligns with the precautionary principle and ensures the highest level of safety. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a framework for hazardous waste determination.[5][6][7][8]
Quantitative Data Summary: General Handling and Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [4][5] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor or Institutional EHS | [2][3][9][10][11] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves | [2][11][12] |
| Spill Management | Absorb with inert material and dispose of as hazardous waste | [3][4] |
| Empty Container Disposal | Triple rinse (if applicable), collect rinsate as hazardous waste, and deface label | [4][10][13] |
II. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully transfer any solid this compound waste into a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Liquid Waste (Solutions):
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container.
-
Separate halogenated and non-halogenated solvent waste streams.[14]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as solid hazardous waste.
-
2. Waste Container Management:
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the accumulation start date.[9][11]
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]
-
Ensure that waste containers are kept closed at all times, except when adding waste.[9][10]
-
Provide secondary containment to prevent the release of material in case of a leak.[14]
-
Store away from incompatible materials, heat sources, and direct sunlight.[11]
-
3. Disposal Request and Pickup:
-
Once the waste container is full or has reached the storage time limit (typically up to 12 months in an SAA as long as accumulation limits are not exceeded), arrange for its disposal.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9][10]
-
Do not attempt to transport hazardous waste off-site yourself.[10]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[4]
5. Empty Container Disposal:
-
Empty containers that held this compound must also be managed as hazardous waste.
-
If the container held an acutely toxic chemical (P-listed), it must be triple-rinsed.[4][10] While it is unknown if this compound is P-listed, it is best practice to follow this procedure.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.[10]
-
After rinsing, deface or remove the original label and dispose of the container as regular trash or according to your institution's guidelines.[4][10]
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow.
IV. Emergency Procedures
In case of accidental exposure, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][15]
Always have the Safety Data Sheet (or this guide in its absence) available when seeking medical attention.
V. Conclusion
The proper disposal of this compound is not merely a regulatory requirement but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal through certified channels, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and procedures.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
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D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
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Amino Acid Standard - SAFETY DATA SHEET. [Link]
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SAFETY DATA SHEET. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Propionic Acid - Safety Data Sheet. [Link]
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A Researcher's Guide to the Safe Handling of (R)-3-amino-3-(4-methoxyphenyl)propanoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of specialized chemical reagents like (R)-3-amino-3-(4-methoxyphenyl)propanoic acid, a chiral aminopropanoic acid derivative, demands a meticulous and informed approach to personal protection. While comprehensive toxicological data for this specific compound is not extensively documented, its structure—containing an amino acid backbone and an anisole group—necessitates a conservative safety posture.
This guide provides essential, actionable information for the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles. Our goal is to empower you with the knowledge to create a secure research environment, ensuring that your focus remains on scientific advancement.
Hazard Assessment: An Evidence-Based Approach
Before handling any chemical, a thorough review of its potential hazards is critical. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer potential risks from its chemical class and physical form.
-
Physical Form : This compound is typically a solid, often a fine powder.[1] Fine powders present a significant inhalation hazard and can be easily dispersed in the air, leading to respiratory irritation and potential systemic effects.[2] They also pose a risk of eye contamination.[3]
-
Chemical Class (Aminopropanoic Acid Derivatives) : While simple amino acids like alanine are generally considered low-hazard, derivatives can exhibit different properties.[4] Compounds with similar structures, such as 3-(p-Methoxyphenyl)propionic acid, are known to cause skin and eye irritation and may be harmful if inhaled or swallowed.[5] Therefore, it is prudent to assume this compound may cause irritation to the skin, eyes, and respiratory system.
Table 1: Summary of Potential Hazards and Physicochemical Data
| Property | Value / Assessment | Rationale / Source |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem CID 684096[6] |
| Molecular Weight | 195.21 g/mol | PubChem CID 684096[6] |
| Physical State | Solid / Fine Powder | Assumed based on similar compounds.[1] |
| Potential Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | Based on physical form and handling procedures.[2][5] |
| Primary Health Hazards | May cause eye, skin, and respiratory irritation. Potential for unknown systemic effects due to limited toxicological data. | Inferred from related chemical structures.[5][7] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks. The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary PPE at no cost to employees.[8][9]
Routine Handling (Small Quantities in a Controlled Environment)
For tasks such as preparing solutions or setting up reactions inside a certified chemical fume hood, the following PPE is mandatory:
-
Eye and Face Protection : At a minimum, wear chemical safety glasses with side shields.[3] For any task with a splash potential, it is best practice to use chemical splash goggles.[8]
-
Hand Protection : Nitrile gloves are a reliable choice for protection against incidental splashes.[8] Always check for tears or holes before use. For extended handling, consider double-gloving.
-
Body Protection : A properly fitting, flame-retardant lab coat, fully buttoned, is required to protect skin and personal clothing.[3]
-
Footwear : Closed-toe shoes are a fundamental requirement in any laboratory setting.[3]
High-Risk Operations (Weighing Powder, Handling Large Quantities)
When handling the compound as a fine powder, especially outside of a fume hood (not recommended), or when working with larger quantities, enhanced protection is essential to mitigate the risk of inhalation and contamination.
-
Respiratory Protection : Handling fine chemical powders can generate airborne particulates.[2] A simple dust mask offers almost no protection from chemical vapors or fine particles.[9] A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary if a fume hood cannot be used.
-
Eye and Face Protection : Chemical splash goggles are required to form a tight seal around the eyes, protecting them from fine particles.[3][8] A face shield worn over goggles provides an additional layer of protection against splashes and airborne powders.[9]
-
Protective Clothing : To prevent contamination of personal clothing with fine powder, consider using disposable coveralls or gowns made of a material like Tyvek®, which is low-linting and provides a barrier against particles.[10]
-
Hand Protection : Continue to use nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat or coverall to prevent skin exposure.
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
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- 3. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
